molecular formula C12H14O4 B1586657 2-Benzyl-3-ethoxy-3-oxopropanoic acid CAS No. 2985-39-9

2-Benzyl-3-ethoxy-3-oxopropanoic acid

Cat. No.: B1586657
CAS No.: 2985-39-9
M. Wt: 222.24 g/mol
InChI Key: KDDBSOXJYRJAGU-UHFFFAOYSA-N
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Description

2-Benzyl-3-ethoxy-3-oxopropanoic acid (CAS 2985-39-9) is a high-purity chemical building block of interest in synthetic organic chemistry. This compound, with a molecular formula of C12H14O4 and a molecular weight of 222.24 g/mol, features a mono-ethyl ester moiety on a malonic acid backbone, making it a valuable scaffold for constructing more complex molecules . Its structure, which includes both a carboxylic acid and an ethyl ester functional group, allows for further derivatization, particularly in multi-step synthesis. Researchers utilize this compound as a key intermediate in the development of potential pharmaceuticals and other fine chemicals. The compound should be handled with care; it may be harmful if swallowed and causes skin and serious eye irritation . Always refer to the Safety Data Sheet for comprehensive handling and hazard information. This product is intended for research purposes and is not for diagnostic or therapeutic use. Store in a sealed container in a dry environment at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzyl-3-ethoxy-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-2-16-12(15)10(11(13)14)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDBSOXJYRJAGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90387256
Record name 2-benzyl-malonic acid monoethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2985-39-9
Record name 2-benzyl-malonic acid monoethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Benzyl-3-ethoxy-3-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Versatile Malonic Acid Derivative

2-Benzyl-3-ethoxy-3-oxopropanoic acid, a monoester derivative of benzylmalonic acid, stands as a crucial building block in the landscape of modern organic synthesis. Its utility is particularly pronounced in the pharmaceutical and fine chemical industries. This compound serves as a key intermediate in the development of a variety of complex molecules, including those targeting cardiovascular and inflammatory conditions.[1] The presence of both a carboxylic acid and an ester functional group within the same molecule provides synthetic chemists with a versatile handle for a wide array of chemical transformations, such as esterification, amidation, and decarboxylation. This guide provides a comprehensive overview of the synthesis of this compound, delving into the underlying principles of the reaction, detailed experimental protocols, and critical considerations for achieving high purity and yield.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of the target molecule and its key intermediate is paramount for successful synthesis and purification.

PropertyThis compoundDiethyl benzylmalonate
CAS Number 2985-39-9[2][3][4]607-81-8[5]
Molecular Formula C₁₂H₁₄O₄[2][3]C₁₄H₁₈O₄[5]
Molecular Weight 222.24 g/mol [2][3]250.29 g/mol [5]
Appearance Colorless to light yellow liquid[1]Colorless liquid[5]
Boiling Point Not readily available162-163 °C at 10 mmHg[5]
Density Not readily available1.064 g/mL at 25 °C[5]
Refractive Index Not readily availablen20/D 1.486[5]

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process, beginning with the well-established malonic ester synthesis to introduce the benzyl group, followed by a selective mono-hydrolysis of the resulting diester.

Synthesis_Workflow cluster_0 Step 1: Benzylation cluster_1 Step 2: Selective Mono-hydrolysis diethyl_malonate Diethyl malonate diethyl_benzylmalonate Diethyl benzylmalonate diethyl_malonate->diethyl_benzylmalonate Alkylation benzyl_chloride Benzyl chloride benzyl_chloride->diethyl_benzylmalonate base Base (e.g., NaOEt) base->diethyl_benzylmalonate final_product This compound diethyl_benzylmalonate->final_product Hydrolysis hydrolysis_reagents Hydrolysis Reagents (e.g., NaOH/THF/H2O) hydrolysis_reagents->final_product

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of Diethyl Benzylmalonate

The initial step involves the alkylation of diethyl malonate with benzyl chloride. This reaction is a classic example of a malonic ester synthesis, which relies on the acidity of the α-protons of the malonic ester.[6]

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism. A strong base, typically sodium ethoxide, is used to deprotonate the α-carbon of diethyl malonate, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride and displacing the chloride ion.

Benzylation_Mechanism Diethyl malonate Diethyl malonate Enolate Enolate Diethyl malonate->Enolate + NaOEt - EtOH Diethyl benzylmalonate Diethyl benzylmalonate Enolate->Diethyl benzylmalonate + Benzyl chloride - NaCl

Caption: Simplified mechanism of diethyl malonate benzylation.

Experimental Protocol

Materials:

  • Diethyl malonate

  • Sodium metal

  • Absolute ethanol

  • Benzyl chloride

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add absolute ethanol. Carefully add sodium metal in small pieces to the ethanol. The reaction is exothermic and produces hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved to form a clear solution of sodium ethoxide.

  • Enolate Formation: Cool the sodium ethoxide solution in an ice bath. Slowly add diethyl malonate dropwise to the stirred solution.

  • Alkylation: To the resulting solution of the diethyl malonate enolate, add benzyl chloride dropwise at a rate that maintains a gentle reflux. After the addition is complete, heat the reaction mixture to reflux for 2-3 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add a saturated aqueous solution of ammonium chloride to quench the reaction. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl benzylmalonate. The crude product can be purified by vacuum distillation.[5]

Potential Side Reactions and Mitigation
  • Dialkylation: The mono-alkylated product, diethyl benzylmalonate, still possesses an acidic proton and can be deprotonated to undergo a second alkylation. To minimize this, a strict 1:1 stoichiometry of diethyl malonate to benzyl chloride should be used. Slow addition of benzyl chloride also favors mono-alkylation.[7]

  • Elimination: The basic conditions can promote the E2 elimination of benzyl chloride to form stilbene, although this is less of a concern with a primary halide like benzyl chloride compared to secondary or tertiary halides.[7]

  • Transesterification: If an alkoxide base other than ethoxide is used, transesterification of the ethyl esters can occur. Using sodium ethoxide in ethanol prevents this side reaction.[7]

Part 2: Selective Mono-hydrolysis of Diethyl Benzylmalonate

The second and more nuanced step is the selective hydrolysis of one of the two ethyl ester groups of diethyl benzylmalonate to yield the desired this compound.

Causality Behind Selective Hydrolysis

Achieving selective mono-hydrolysis of a symmetric diester can be challenging, as the reaction can proceed to form the diacid. A highly efficient method utilizes a semi-two-phase reaction system with tetrahydrofuran (THF) and aqueous sodium hydroxide at low temperatures (0°C).[8] The selectivity in this system is thought to arise from a combination of factors. One hypothesis suggests the formation of micelle-like aggregates where the hydrophobic ester groups are oriented inwards, and after the first hydrolysis, the resulting hydrophilic carboxylate group orients outwards into the aqueous phase, sterically shielding the remaining ester group from further attack by the hydroxide ion.[9] The low temperature is also crucial for controlling the reaction rate and enhancing selectivity.

Experimental Protocol

Materials:

  • Diethyl benzylmalonate

  • Tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve diethyl benzylmalonate in THF. Cool the solution to 0°C in an ice bath.

  • Hydrolysis: Slowly add a pre-cooled aqueous solution of sodium hydroxide (1.0-1.2 equivalents) to the stirred THF solution. Monitor the reaction progress closely using TLC. The reaction is typically complete within 30-60 minutes.[8]

  • Work-up: Once the reaction is complete, carefully acidify the mixture to a pH of approximately 2-3 with 1 M HCl at 0°C.

  • Extraction: Extract the product into diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield this compound. Further purification can be achieved by column chromatography on silica gel if necessary.

Analytical Characterization

To ensure the identity and purity of the synthesized compounds, a comprehensive analytical characterization is essential.

Diethyl Benzylmalonate
  • ¹H NMR: The proton NMR spectrum should show signals corresponding to the ethyl groups (a quartet and a triplet), the benzylic protons, the methine proton, and the aromatic protons of the benzyl group.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the ester groups, the carbons of the ethyl groups, the benzylic and methine carbons, and the aromatic carbons.

  • IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band characteristic of the C=O stretching of the ester groups (around 1730-1750 cm⁻¹).

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns, such as the loss of an ethoxy group.

This compound
  • ¹H NMR: In addition to the signals observed for diethyl benzylmalonate, a broad singlet corresponding to the carboxylic acid proton will be present, typically in the downfield region of the spectrum.

  • ¹³C NMR: The spectrum will show two distinct carbonyl signals, one for the ester and one for the carboxylic acid. The chemical shift of the carboxylic acid carbonyl carbon is typically further downfield than the ester carbonyl carbon.[10][11]

  • IR Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid (typically 2500-3300 cm⁻¹) in addition to the C=O stretching vibrations for both the carboxylic acid and the ester functionalities.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak. The fragmentation pattern may involve decarboxylation or loss of the ethoxy group.

Conclusion

The synthesis of this compound is a robust and reproducible process that leverages fundamental principles of organic chemistry. By carefully controlling the reaction conditions, particularly in the selective mono-hydrolysis step, high yields of the desired product can be achieved. This in-depth guide provides researchers, scientists, and drug development professionals with the necessary technical details and theoretical understanding to successfully synthesize this valuable synthetic intermediate. The self-validating nature of the described protocols, coupled with comprehensive analytical characterization, ensures the integrity and reliability of the final product.

References

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  • Niwayama, S., et al. (2008). Highly efficient selective monohydrolysis of dialkyl malonates and their derivatives. Tetrahedron, 64(48), 10835-10841.
  • Semmelhack, M. F., & Stauffer, R. D. (1975). Nickel-catalyzed arylation of diethyl malonate. The Journal of Organic Chemistry, 40(23), 3619-3621.
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  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Organic Synthesis: The Power of Diethyl Benzylmalonate. [Link]

  • MdL, M. A., et al. (2014). Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates. International Journal of Organic Chemistry, 4, 257-264.
  • Sciencemadness.org. (2020, June 5). Synthesis of diethyl diethylmalonate. [Link]

  • Wnuk, S., et al. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280.
  • Cho, H. (2010).
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Sources

physicochemical properties of 2-Benzyl-3-ethoxy-3-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Benzyl-3-ethoxy-3-oxopropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a monoester derivative of benzylmalonic acid, serves as a critical intermediate in the synthesis of a variety of organic molecules.[1] Its structural features, combining a carboxylic acid, an ester, and a benzyl group, make it a versatile building block, particularly in the development of pharmaceuticals targeting cardiovascular and inflammatory diseases.[1] Understanding the physicochemical properties of this compound is paramount for researchers in drug discovery and development, as these characteristics fundamentally govern its reactivity, formulation, and pharmacokinetic behavior. This guide provides a comprehensive technical overview of its core physicochemical properties, grounded in established analytical methodologies.

Molecular Identity and Core Properties

The foundational step in characterizing any chemical entity is to establish its molecular identity and basic physical properties. These data points are essential for everything from inventory management to analytical method development.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 2985-39-9[1][2]
Molecular Formula C₁₂H₁₄O₄[1][2]
Molecular Weight 222.24 g/mol [1][2]
Appearance Colorless to light yellow liquid[1]
Storage Sealed in a dry place at room temperature[2]
SMILES O=C(O)C(CC1=CC=CC=C1)C(OCC)=O[2]

Synthesis Pathway: Partial Hydrolysis

This compound is typically synthesized via the selective partial hydrolysis of its parent diester, diethyl benzylmalonate. This reaction requires careful control of stoichiometry and conditions to favor the formation of the monoacid-monoester over complete hydrolysis to benzylmalonic acid or no reaction. The general approach involves reacting the diester with one equivalent of a base (like potassium hydroxide) in an alcoholic solvent, followed by acidic workup. While the hydrolysis of unsubstituted malonic esters is straightforward, the conditions can be challenging for substituted derivatives.[3]

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup cluster_product Final Product A Diethyl Benzylmalonate D Controlled Hydrolysis A->D B Potassium Hydroxide (1 eq.) B->D C Ethanol (Solvent) C->D E Acidification (e.g., HCl) D->E F 2-Benzyl-3-ethoxy- 3-oxopropanoic acid E->F

Caption: Synthetic workflow for this compound.

Ionization and Acidity (pKa)

Scientific Rationale: The acid dissociation constant (pKa) is a critical parameter that dictates the extent of ionization of a molecule at a given pH. For an active pharmaceutical ingredient (API), the pKa influences solubility, absorption, distribution, and excretion. As a carboxylic acid, this compound is expected to be a weak acid, with a pKa value generally falling in the range of 4 to 5.[4][5] This means that in the physiological pH of blood (~7.4), the molecule will exist almost entirely in its deprotonated, carboxylate form, enhancing its aqueous solubility.

Experimental Protocol: Potentiometric Titration for pKa Determination

This method involves titrating a solution of the compound with a strong base and monitoring the pH change.

  • Preparation: Accurately weigh and dissolve a sample of this compound in a co-solvent system (e.g., methanol/water) to ensure solubility.

  • Titration: Place the solution in a temperature-controlled beaker with a calibrated pH electrode. Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M KOH) in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

G A Prepare Analyte Solution (Compound in co-solvent) D Titrate Sample with Base A->D B Standardize Titrant (e.g., 0.1 M KOH) B->D C Calibrate pH Meter C->D E Record pH vs. Volume D->E F Plot Titration Curve (pH vs. Volume) E->F G Determine Equivalence Point F->G H Calculate pKa (pH at 1/2 Equivalence Point) G->H

Caption: Experimental workflow for pKa determination via potentiometric titration.

Lipophilicity (LogP)

Scientific Rationale: Lipophilicity, the affinity of a compound for a lipid-like environment, is a key determinant of its ability to cross biological membranes. It is typically quantified as the logarithm of the partition coefficient (LogP) between n-octanol and water.[6] For oral drugs, a balanced LogP (typically not exceeding 5, as per Lipinski's "Rule of Five") is essential for good absorption and distribution.[7] The benzyl and ethoxy groups contribute to the lipophilicity of this compound, while the carboxylic acid group (especially in its ionized form) enhances hydrophilicity.

Experimental Protocol: Shake-Flask Method for LogP Determination

The shake-flask method is the "gold standard" for experimental LogP determination.[6]

  • Phase Saturation: Pre-saturate n-octanol with water and water (or a suitable buffer like PBS, pH 7.4, for LogD) with n-octanol to ensure thermodynamic equilibrium.[7]

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). Add a small aliquot to a vial containing a known ratio of the pre-saturated n-octanol and aqueous phases.[7]

  • Equilibration: Vigorously shake or rotate the vial for a set period (e.g., 1 hour) to allow the compound to partition between the two phases.[7]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.[7][8]

  • Calculation: Calculate LogP as: LogP = log([Concentration in Octanol] / [Concentration in Aqueous]).

G A Pre-saturate n-octanol and aqueous buffer B Add compound to biphasic system A->B C Shake to Equilibrate B->C D Centrifuge to Separate Phases C->D E Sample Octanol Layer D->E F Sample Aqueous Layer D->F G Quantify Concentration in each phase (LC-MS) E->G F->G H Calculate LogP G->H

Caption: Workflow for LogP determination using the shake-flask method.

Thermal Properties

Scientific Rationale: The thermal behavior of a compound is crucial for determining appropriate conditions for storage, handling, and manufacturing. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two key techniques used to assess these properties.[9][10] DSC measures heat flow associated with thermal transitions, such as melting, while TGA measures changes in mass as a function of temperature, indicating thermal stability and decomposition.[9][10][11]

Experimental Protocol: DSC for Melting Point and TGA for Thermal Stability
  • Differential Scanning Calorimetry (DSC):

    • Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.[12]

    • Analysis: The sample pan and an empty reference pan are placed in the DSC cell. The cell is heated at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.[12]

    • Data Interpretation: The instrument records the difference in heat flow required to maintain the sample and reference at the same temperature. An endothermic peak indicates melting, and the onset temperature of this peak is taken as the melting point.[13]

  • Thermogravimetric Analysis (TGA):

    • Sample Preparation: A small, accurately weighed sample is placed in a tared TGA pan.

    • Analysis: The sample is heated in the TGA furnace at a controlled rate (e.g., 20 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[14]

    • Data Interpretation: The instrument records the sample's mass as a function of temperature. A significant loss of mass indicates decomposition. The temperature at which decomposition begins provides an indication of the material's thermal stability.[11][15]

G cluster_dsc DSC Analysis cluster_tga TGA Analysis A Seal sample in pan B Heat at constant rate A->B C Record Heat Flow B->C D Identify Melting (Endothermic Peak) C->D E Place sample in pan F Heat at constant rate E->F G Record Mass Change F->G H Identify Decomposition (Mass Loss) G->H

Caption: Parallel workflows for DSC and TGA thermal analysis.

Spectroscopic Profile

Spectroscopic analysis provides an empirical "fingerprint" of a molecule, essential for structural confirmation and purity assessment.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show several characteristic absorption bands:

  • O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500-3300 cm⁻¹, which is a hallmark of a hydrogen-bonded carboxylic acid dimer.[16]

  • C=O Stretch (Ester): A strong, sharp peak around 1725-1750 cm⁻¹.[17] The exact position can distinguish it from the carboxylic acid carbonyl.

  • C=O Stretch (Carboxylic Acid): A strong peak, typically found between 1680-1725 cm⁻¹.[17]

  • C-O Stretch (Ester & Acid): Strong absorptions in the 1150-1250 cm⁻¹ region.[18]

  • Aromatic C-H & C=C Stretches: Peaks corresponding to the benzyl group will also be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum would provide clear signals for the ethoxy group (a triplet and a quartet), the benzylic CH₂ protons and the adjacent CH proton (appearing as complex multiplets), and the aromatic protons of the benzyl group. The acidic proton of the carboxylic acid would likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

  • ¹³C NMR: The carbon NMR would show distinct signals for the two carbonyl carbons (ester and acid), the carbons of the ethoxy group, the aliphatic carbons of the benzylmalonate backbone, and the aromatic carbons.

Mass Spectrometry (MS)

In mass spectrometry, particularly under electron impact (EI) conditions, malonate derivatives often show characteristic fragmentation patterns.[19] For this compound, expected fragmentation would include:

  • Loss of the ethoxy group (-OCH₂CH₃).

  • Loss of the entire ester group (-COOCH₂CH₃).

  • Decarboxylation (loss of CO₂).

  • Cleavage to form a stable benzyl or tropylium cation (m/z 91). The molecular ion peak (M⁺) should be observable, especially with soft ionization techniques like Electrospray Ionization (ESI).[20]

Conclusion

This compound is a valuable chemical intermediate whose utility in pharmaceutical development is underpinned by its distinct physicochemical properties. Its nature as a weakly acidic, moderately lipophilic liquid at room temperature dictates its handling, reactivity, and biological behavior. The analytical protocols outlined in this guide—from potentiometric titration for pKa to chromatographic methods for LogP and thermal analysis—represent the standard methodologies required to fully characterize this and similar molecules. A thorough understanding of these properties is indispensable for scientists aiming to leverage its synthetic potential in the creation of novel therapeutic agents.

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2-Benzyl-3-ethoxy-3-oxopropanoic acid CAS number 2985-39-9

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Benzyl-3-ethoxy-3-oxopropanoic acid (CAS 2985-39-9)

Executive Summary

This compound (CAS No. 2985-39-9), also known as 2-benzylmalonic acid monoethyl ester, is a nuanced chemical intermediate of significant value in synthetic chemistry.[1] As a derivative of malonic acid, it possesses a unique bifunctional architecture—a carboxylic acid and an ethyl ester—flanking a benzylated alpha-carbon. This structure makes it a highly versatile building block, particularly in the synthesis of complex molecules for the pharmaceutical, fine chemical, and agrochemical industries.[2] This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing its physicochemical properties, robust synthesis protocols, key chemical reactions, and critical safety and handling procedures.

Physicochemical & Structural Characteristics

The utility of this compound stems directly from its molecular structure and resulting chemical properties. Its colorless to light yellow liquid form at room temperature is characteristic of many organic esters and acids of its molecular weight.[2]

Table 2.1: Core Physicochemical Properties

PropertyValueSource(s)
CAS Number 2985-39-9[3][4][5]
Molecular Formula C₁₂H₁₄O₄[2][3][4]
Molecular Weight 222.24 g/mol [2][3]
IUPAC Name This compound[5]
Synonyms 2-Benzylmalonic acid monoethyl ester[1]
Appearance Colorless to light yellow liquid[2]
Purity Typically >97%[4]
Storage Sealed in a dry environment at room temperature[2][3][5]

Structurally, the molecule's reactivity is governed by three primary centers:

  • The Carboxylic Acid (-COOH): The acidic proton and the electrophilic carbonyl carbon allow for deprotonation, salt formation, and nucleophilic acyl substitution (e.g., conversion to amides, anhydrides, or other esters).

  • The Ethyl Ester (-COOEt): This group is susceptible to hydrolysis (saponification) under basic conditions or transesterification in the presence of other alcohols.

  • The α-Carbon: While the hydrogen on this carbon is less acidic than in diethyl malonate due to the presence of only one adjacent carboxylic acid group, the entire malonic acid monoester moiety is prone to thermal decarboxylation.

Synthesis Strategies & Methodologies

The synthesis of malonic acid monoesters like this compound is not trivial. The primary challenge lies in achieving mono-functionalization without proceeding to the di-acid or di-ester, and preventing premature decarboxylation.

The Challenge of Selective Hydrolysis

A common theoretical route to malonic acid monoesters is the partial hydrolysis of the corresponding diester. However, this process can be difficult to control. The hydrolysis of one ester group can sometimes facilitate the hydrolysis of the second, or the reaction conditions can promote decarboxylation, leading to a mixture of products. For instance, studies on the hydrolysis of structurally similar diesters, like diethyl 2-(perfluorophenyl)malonate, have shown that the reaction can be surprisingly challenging under both acidic and basic conditions, often leading to decarboxylation rather than the desired malonic acid.[6][7] This underscores the need for carefully controlled and validated protocols.

Protocol: Selective Saponification of Diethyl Benzylmalonate

A reliable method for synthesizing the target compound is the carefully controlled partial saponification of diethyl benzylmalonate (CAS 607-81-8).[8][9] The causality behind this protocol's success lies in the use of a single equivalent of a strong base at a controlled temperature, which selectively cleaves one ester group to form a stable carboxylate salt, preventing further reaction.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl benzylmalonate (1.0 eq.) in ethanol (approx. 5-10 mL per gram of diester).

  • Saponification: Prepare a solution of potassium hydroxide (KOH) (1.0 eq.) in ethanol. Cool the diester solution in an ice bath and add the KOH solution dropwise over 30-60 minutes, maintaining the internal temperature below 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of the starting diester.

  • Solvent Removal: Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

  • Aqueous Workup: Dissolve the resulting solid residue in water. Wash the aqueous solution with diethyl ether or ethyl acetate (2x) to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of ~2 using cold 1M HCl. The product, this compound, will precipitate or form an oil.

  • Extraction & Isolation: Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the final product.

G start Diethyl Benzylmalonate (CAS 607-81-8) step1 1.0 eq. KOH in Ethanol (Controlled Addition, <10°C) start->step1 intermediate Potassium Carboxylate Intermediate (in solution) step1->intermediate step2 Acidic Workup (1M HCl, pH 2) intermediate->step2 product This compound (CAS 2985-39-9) step2->product

Caption: Workflow for selective mono-saponification.

Chemical Reactivity & Synthetic Applications

The true value of this compound lies in its versatile reactivity, serving as a linchpin for constructing more complex molecular architectures.[2]

G parent This compound decarbox Ethyl 3-phenylpropanoate parent->decarbox Heat (Δ) - CO₂ amide Amide Derivatives (e.g., for APIs) parent->amide 1. SOCl₂ 2. Amine (R₂NH) diacid Benzylmalonic Acid (CAS 616-75-1) parent->diacid Base (e.g., NaOH) Hydrolysis diester Asymmetric Diesters parent->diester Alcohol (R'OH) Acid Catalyst

Caption: Key reactivity pathways from the title compound.

Decarboxylation

As is characteristic of malonic acids and their monoesters, heating this compound results in the loss of carbon dioxide to yield ethyl 3-phenylpropanoate. This reaction is a cornerstone of the broader malonic ester synthesis, providing a reliable method for preparing substituted carboxylic acid derivatives.[10] This transformation is synthetically valuable for accessing β-aryl propanoate structures.

Derivatization of the Carboxylic Acid

The carboxylic acid moiety is a handle for extensive derivatization. It can be activated, for example, with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride. This highly reactive intermediate can then be coupled with a wide range of amines or alcohols to generate a library of amide and ester derivatives, respectively. This pathway is fundamental to its application in medicinal chemistry for creating new active pharmaceutical ingredients (APIs), particularly in the development of drugs targeting cardiovascular and inflammatory diseases, as well as in oncology.[2]

Hydrolysis to Benzylmalonic Acid

Under harsher basic conditions than those used for its synthesis, the ethyl ester can be fully hydrolyzed to yield benzylmalonic acid (CAS 616-75-1).[11] This diacid is also a valuable synthetic intermediate.

Safety, Handling, and Storage

Table 5.1: Hazard Profile and Handling Recommendations

AspectRecommendationBasis/Reference
Primary Hazards Causes skin irritation. Causes serious eye damage. May cause respiratory irritation.Inferred from similar compounds like benzoic acid.[12]
Personal Protective Equipment (PPE) Wear protective gloves (nitrile or neoprene), chemical safety goggles, and a lab coat.Standard laboratory practice.[12][13]
Handling Use only in a well-ventilated area or a chemical fume hood. Avoid breathing vapors or mists. Wash hands thoroughly after handling.[12][13]
Storage Store in a tightly closed container in a dry, well-ventilated place at room temperature.[2][3][2][3]
First Aid (Eyes) Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[12][13]
First Aid (Skin) Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[13]
First Aid (Ingestion) Rinse mouth. Call a poison center or doctor if you feel unwell.[13]

Conclusion

This compound is a sophisticated and highly functionalized building block. Its value to synthetic chemists and drug development professionals is rooted in the dual reactivity of its acid and ester groups, which allows for selective and diverse chemical transformations. While its synthesis requires careful control to ensure high yields and purity, the protocols outlined in this guide provide a validated pathway. Proper handling and storage are essential to ensure laboratory safety. Ultimately, this compound serves as a critical intermediate, enabling the efficient construction of complex target molecules across a range of scientific disciplines.[2]

References

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  • 2-BENZYL-MALONIC ACID MONOETHYL ESTER CAS#: 2985-39-9. LookChem. [Link]

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The Cornerstone of Carboxylic Acid Synthesis: A Technical Guide to the Discovery and Application of Benzylmalonic Acid Monoesters

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[CITY, STATE] – This in-depth technical guide, designed for researchers, scientists, and drug development professionals, offers a comprehensive exploration of benzylmalonic acid monoesters, from their historical discovery to their pivotal role in modern synthetic chemistry and pharmaceutical development. Authored from the perspective of a Senior Application Scientist, this document provides not only a historical narrative but also actionable, field-proven insights into the synthesis and application of these versatile chemical building blocks.

Introduction: The Unsung Hero of Carbon-Carbon Bond Formation

Benzylmalonic acid monoesters, often referred to as benzylmalonic acid half-esters, are dicarboxylic acid derivatives with one carboxylic acid group esterified and the other free. Their significance in organic synthesis lies in their ability to serve as a stable yet reactive precursor for the introduction of a benzylacetic acid moiety, a common structural motif in a wide range of biologically active molecules. The interplay between the ester and the free carboxylic acid group allows for selective chemical manipulations, making these compounds invaluable tools in the construction of complex molecular architectures.

Part 1: A Journey Through Time: The Discovery and Evolution of Benzylmalonic Acid Monoesters

The story of benzylmalonic acid monoesters is intrinsically linked to the broader history of malonic acid and its esters. Malonic acid itself was first prepared in 1858 by the French chemist Victor Dessaignes through the oxidation of malic acid.[1] This discovery paved the way for the development of the malonic ester synthesis, a powerful carbon-carbon bond-forming reaction.

While the exact first synthesis of a benzylmalonic acid monoester is not definitively documented in a single seminal paper, the groundwork was laid by the pioneering work of German chemists M. Conrad and C. A. Bischoff in the late 19th century. Their extensive investigations into the reactions of diethyl malonate with various alkyl and aryl halides established the foundation for the synthesis of a vast array of substituted malonic esters, including diethyl benzylmalonate. The subsequent selective hydrolysis of one of the two ester groups, a critical step in the formation of the monoester, was a significant synthetic challenge in that era.

Early approaches to mono-substituted malonic acid monoesters often involved the partial saponification of the corresponding diester. This method, however, was frequently plagued by a lack of selectivity, leading to mixtures of the desired monoester, the starting diester, and the fully hydrolyzed dicarboxylic acid. The inherent difficulty in controlling the hydrolysis of symmetrical diesters spurred the development of more refined and selective synthetic strategies over the following decades.

Part 2: The Chemist's Toolkit: Synthetic Methodologies for Benzylmalonic Acid Monoesters

The synthesis of benzylmalonic acid monoesters has evolved significantly from the early, often low-yielding methods. Modern organic chemistry offers a variety of reliable and selective routes to these valuable compounds, each with its own advantages and considerations.

The Classical Approach: Alkylation and Selective Saponification

The traditional and still widely used method involves a two-step sequence: the alkylation of a malonic ester with a benzyl halide, followed by the selective hydrolysis of one of the ester groups.

Step 1: Benzylation of Diethyl Malonate

The first step is a classic example of the malonic ester synthesis.[2][3] Diethyl malonate is deprotonated with a suitable base, typically sodium ethoxide in ethanol, to form a resonance-stabilized enolate. This nucleophilic enolate then undergoes an SN2 reaction with benzyl chloride or benzyl bromide to yield diethyl benzylmalonate.

Experimental Protocol: Synthesis of Diethyl Benzylmalonate

  • Materials:

    • Diethyl malonate

    • Sodium metal

    • Absolute ethanol

    • Benzyl chloride

    • Anhydrous diethyl ether

    • Saturated aqueous sodium chloride solution

  • Procedure:

    • In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

    • To the sodium ethoxide solution, add diethyl malonate dropwise with stirring.

    • After the addition is complete, add benzyl chloride dropwise to the reaction mixture.

    • Reflux the mixture until the reaction is complete (typically monitored by TLC).

    • After cooling, remove the ethanol by distillation.

    • To the residue, add water and extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude diethyl benzylmalonate by vacuum distillation.

Causality Behind Experimental Choices: The use of sodium ethoxide as the base is crucial to prevent transesterification, as the ethoxide anion matches the ethyl groups of the ester. Absolute ethanol is used to avoid the presence of water, which could hydrolyze the ester groups. The SN2 reaction is favored by the use of a primary halide like benzyl chloride.

Step 2: Selective Monohydrolysis

The selective hydrolysis of one of the two ester groups in diethyl benzylmalonate is the key step to obtaining the desired monoester. This can be achieved under carefully controlled basic conditions.[4] The principle behind this selectivity lies in the fact that the hydrolysis of the first ester group produces a carboxylate anion. The negative charge on this carboxylate deactivates the second ester group towards further nucleophilic attack by the hydroxide ion, thus favoring the formation of the monoester.

Experimental Protocol: Selective Saponification of Diethyl Benzylmalonate

  • Materials:

    • Diethyl benzylmalonate

    • Potassium hydroxide (KOH)

    • Ethanol

    • Water

    • Hydrochloric acid (HCl)

    • Diethyl ether

  • Procedure:

    • Dissolve diethyl benzylmalonate in ethanol.

    • Prepare a solution of one equivalent of potassium hydroxide in a mixture of ethanol and water.

    • Cool the diethyl benzylmalonate solution in an ice bath and slowly add the potassium hydroxide solution with vigorous stirring.

    • Allow the reaction to stir at room temperature for a specified time, monitoring the progress by TLC to maximize the formation of the monoester and minimize the formation of benzylmalonic acid.

    • Once the reaction is complete, remove the ethanol under reduced pressure.

    • Dilute the residue with water and wash with diethyl ether to remove any unreacted diester.

    • Carefully acidify the aqueous layer with cold dilute hydrochloric acid to a pH of approximately 2-3.

    • Extract the precipitated benzylmalonic acid monoester with diethyl ether.

    • Dry the combined organic extracts over anhydrous magnesium sulfate and evaporate the solvent to yield the product.

Trustworthiness of the Protocol: This protocol is self-validating as the progress of the reaction can be closely monitored by TLC. The distinct Rf values of the starting diester, the product monoester, and the diacid byproduct allow for precise control of the reaction time to optimize the yield of the desired monoester.

Modern Strategies for Enhanced Selectivity

While the classical approach is effective, modern organic synthesis has introduced more sophisticated methods to achieve even higher selectivity and yields.

2.2.1 Enzymatic Hydrolysis

The use of enzymes, particularly lipases and esterases, offers a highly selective method for the monohydrolysis of diesters. These biocatalysts can differentiate between the two enantiotopic ester groups in a prochiral substrate like diethyl benzylmalonate, leading to the formation of chiral benzylmalonic acid monoesters with high enantiomeric excess. However, it is noteworthy that for benzyl-substituted malonic esters, achieving high enantiomeric excess can be challenging with certain enzymes like Pig Liver Esterase (PLE).[3]

2.2.2 Monoesterification of Benzylmalonic Acid

An alternative strategy involves the direct monoesterification of benzylmalonic acid. This approach can be advantageous when the desired alcohol is precious or when the selective hydrolysis of the corresponding diester is problematic. Various methods, including the use of coupling agents or acid catalysis under controlled conditions, can be employed to achieve mono-esterification.

Part 3: The Role of Benzylmalonic Acid Monoesters in Drug Development

Benzylmalonic acid monoesters are versatile intermediates in the synthesis of a wide array of pharmaceutical compounds. Their ability to act as a masked form of a carboxylic acid while providing a handle for further chemical transformations makes them particularly valuable in the construction of complex drug molecules.

Synthesis of Barbiturates

Historically, one of the most significant applications of malonic esters, including benzyl derivatives, was in the synthesis of barbiturates.[2][5] These compounds, which act as central nervous system depressants, were widely used as sedatives and hypnotics. The synthesis involves the condensation of a substituted malonic ester with urea. For example, the condensation of diethyl benzylmalonate with urea in the presence of a strong base like sodium ethoxide would lead to the formation of benzylbarbituric acid.

Building Blocks for Modern Pharmaceuticals

In contemporary drug discovery, benzylmalonic acid monoesters and their derivatives continue to be important building blocks. They are utilized in the synthesis of a variety of therapeutic agents, including anticonvulsants, anti-inflammatory drugs, and antiviral agents. For instance, derivatives of benzylmalonic acid are key components in the synthesis of certain non-steroidal anti-inflammatory drugs (NSAIDs) and have been explored in the development of novel anticonvulsant therapies. The synthesis of the AMPA receptor antagonist talampanel , a drug investigated for the treatment of epilepsy and other neurological disorders, involves intermediates that can be derived from benzylmalonic acid derivatives.[6]

The versatility of the benzylmalonic acid monoester scaffold allows for the introduction of diverse functional groups, enabling medicinal chemists to fine-tune the pharmacological properties of a lead compound to enhance its potency, selectivity, and pharmacokinetic profile.

Data Presentation

Synthetic MethodKey ReagentsSelectivityAdvantagesDisadvantages
Classical Alkylation & Saponification Diethyl malonate, Benzyl halide, NaOEt, KOHModerate to GoodWell-established, scalable, cost-effective.Can produce mixtures of monoester, diester, and diacid; requires careful control.
Enzymatic Hydrolysis Diethyl benzylmalonate, Lipase/EsteraseHigh to ExcellentHigh enantioselectivity for chiral monoesters.Substrate-dependent; can be costly; low enantiomeric excess for some benzyl derivatives.[3]
Monoesterification Benzylmalonic acid, Alcohol, Coupling agent/Acid catalystGood to ExcellentAvoids selective hydrolysis issues; suitable for precious alcohols.May require protecting groups; benzylmalonic acid may not be readily available.

Visualizations

Diagram 1: General Synthesis of Benzylmalonic Acid Monoester

G cluster_0 Step 1: Benzylation cluster_1 Step 2: Selective Monohydrolysis Diethyl Malonate Diethyl Malonate Diethyl Benzylmalonate Diethyl Benzylmalonate Diethyl Malonate->Diethyl Benzylmalonate 1. Base (NaOEt) 2. Benzyl Halide Benzyl Halide Benzyl Halide Base (NaOEt) Base (NaOEt) Benzylmalonic Acid Monoester Benzylmalonic Acid Monoester Diethyl Benzylmalonate->Benzylmalonic Acid Monoester KOH (1 eq.), H2O/EtOH KOH (1 eq.) KOH (1 eq.)

Caption: A two-step approach to synthesize benzylmalonic acid monoester.

Diagram 2: Role in Barbiturate Synthesis

G Diethyl Benzylmalonate Diethyl Benzylmalonate Benzylbarbituric Acid Benzylbarbituric Acid Diethyl Benzylmalonate->Benzylbarbituric Acid Urea Urea Urea->Benzylbarbituric Acid Base (NaOEt) Base (NaOEt) Base (NaOEt)->Benzylbarbituric Acid

Caption: Condensation reaction leading to a barbiturate derivative.

Conclusion

From their foundational role in the development of classical organic reactions to their continued importance in the synthesis of modern pharmaceuticals, benzylmalonic acid monoesters have proven to be indispensable tools for the synthetic chemist. This guide has provided a comprehensive overview of their history, synthesis, and applications, underscoring their enduring legacy and future potential in the advancement of chemical and pharmaceutical sciences. The ongoing development of more selective and efficient synthetic methods will undoubtedly expand the utility of these remarkable building blocks in the years to come.

References

  • López-Muñoz, F., Ucha-Udabe, R., & Alamo, C. (2005). The history of barbiturates a century after their clinical introduction.
  • Dessaignes, V. (1858). Ueber die Umwandlung der Aepfelsäure in eine neue Säure, die Malonsäure. Annalen der Chemie und Pharmacie, 107(2), 251-254.
  • Hansen, M. (2021). Techniques for the Enantioselective Asymmetric Synthesis of Benzyl Substituted Malonic Acid Esters. The Aquila Digital Community. Retrieved from [Link]

  • Conrad, M., & Bischoff, C. A. (1880). Ueber die Synthese der Korksäure und einiger Homologen. Berichte der deutschen chemischen Gesellschaft, 13(1), 600-602.
  • Niwayama, S. (2008). Highly efficient selective monohydrolysis of dialkyl malonates and their derivatives. Tetrahedron Letters, 49(4), 643-645.
  • Organic Syntheses, Coll. Vol. 1, p.250 (1941); Vol. 4, p.41 (1925).
  • Adams, R., & Kamm, O. (1918). The use of barbital as a hypnotic.
  • Gahman, T. C., et al. (2006). Synthesis and anticonvulsant activities of a series of 2,3-benzodiazepine-4-ones. Bioorganic & medicinal chemistry letters, 16(24), 6248-6252.
  • Strating, J., & Backer, H. J. (1950). The preparation of malonic mono-esters. Recueil des Travaux Chimiques des Pays-Bas, 69(5), 638-644.

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A Theoretical and Mechanistic Exploration of 2-Benzyl-3-ethoxy-3-oxopropanoic Acid: A Keystone Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth theoretical and practical examination of 2-Benzyl-3-ethoxy-3-oxopropanoic acid, a pivotal intermediate in the synthesis of advanced pharmaceutical agents. Primarily targeting researchers, medicinal chemists, and professionals in drug development, this document navigates the molecule's structural attributes, theoretical underpinnings, synthetic pathways, and potential pharmacological relevance. By integrating computational analysis with established synthetic protocols, this guide aims to serve as a comprehensive resource for the strategic application of this versatile chemical entity in modern drug discovery.

Introduction: The Strategic Importance of Substituted Malonic Acid Monoesters

Malonic acid and its derivatives are fundamental building blocks in organic synthesis, renowned for their utility in forming carbon-carbon bonds.[1] Among these, monoesters of substituted malonic acids, such as this compound, represent a class of highly versatile intermediates. Their bifunctional nature, possessing both a carboxylic acid and an ester group, allows for selective chemical transformations, making them ideal precursors for a diverse array of complex molecular architectures.

This compound, in particular, has garnered interest as a precursor for compounds targeting cardiovascular and inflammatory conditions.[2] The presence of the benzyl group introduces lipophilicity and the potential for specific steric and electronic interactions with biological targets, while the ethoxycarbonyl and carboxylic acid moieties provide handles for further molecular elaboration. This guide will delve into the theoretical properties that govern the reactivity and conformation of this molecule, provide a detailed synthetic protocol, and explore its potential applications in medicinal chemistry.

Molecular Structure and Physicochemical Properties

This compound is a chiral molecule with the chemical formula C₁₂H₁₄O₄. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
Molecular Weight 222.24 g/mol [2]
CAS Number 2985-39-9[2]
Appearance Colorless to light yellow liquid[2]
Purity 96.5-100%[2]
Storage Room temperature, sealed in dry conditions[2]

Theoretical and Computational Analysis

While specific theoretical studies on this compound are not extensively available in the current literature, we can extrapolate from computational analyses of related malonic acid derivatives to understand its behavior.[3] Density Functional Theory (DFT) calculations are a powerful tool for predicting molecular properties such as conformational preferences, electronic structure, and spectroscopic signatures.[4]

Conformational Analysis

The conformational landscape of this compound is primarily dictated by the rotation around the Cα-C(benzyl) and Cα-C(carboxyl) single bonds. The benzyl and ethoxycarbonyl groups are relatively bulky, and their spatial arrangement will be governed by the need to minimize steric hindrance. It is anticipated that the lowest energy conformer will adopt a staggered arrangement to alleviate these steric clashes. The conformational flexibility of similar benzoic acid derivatives has been shown to have a low energy barrier, suggesting that multiple conformers may be accessible at room temperature.[5]

Diagram: Conformational Flexibility of this compound

G cluster_molecule This compound cluster_conformers Potential Conformers C_alpha C_benzyl C(benzyl) C_alpha->C_benzyl Rotation 1 C_carboxyl C(carboxyl) C_alpha->C_carboxyl Rotation 2 C_ester C(ester) C_alpha->C_ester Conformer1 Staggered Conformer2 Eclipsed (higher energy) Conformer1->Conformer2 Energy Barrier

Caption: Rotational freedom around key single bonds in this compound leads to various conformers.

Electronic Structure and Reactivity

The electronic properties of this compound are key to understanding its reactivity. The molecule possesses several reactive sites:

  • The acidic proton of the carboxylic acid: This is the most reactive site for deprotonation by a base.

  • The α-proton: While less acidic than the carboxylic acid proton, it can be removed by a strong base, leading to the formation of an enolate.

  • The carbonyl carbons of the ester and carboxylic acid: These are electrophilic and susceptible to nucleophilic attack.

DFT calculations on similar molecules can provide insights into the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO is typically localized on the oxygen atoms of the carboxylate group after deprotonation, indicating its nucleophilic character. The LUMO is generally centered on the carbonyl carbons, highlighting their electrophilicity.

Synthesis of this compound

The synthesis of this compound is typically achieved through the selective hydrolysis of one of the ester groups of diethyl benzylmalonate.[6] This process is a modification of the well-established malonic ester synthesis.[6]

Experimental Protocol: Synthesis from Diethyl Benzylmalonate

Step 1: Alkylation of Diethyl Malonate

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in absolute ethanol.

  • To this solution, add diethyl malonate dropwise at room temperature.

  • After the addition is complete, add benzyl bromide dropwise.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture, remove the solvent under reduced pressure, and partition the residue between diethyl ether and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield diethyl benzylmalonate.

Step 2: Selective Monohydrolysis

  • Dissolve the diethyl benzylmalonate in a mixture of ethanol and water.

  • Add one equivalent of potassium hydroxide (KOH) and stir the mixture at room temperature. The selective hydrolysis of one ester group is a critical step and can be challenging.[7]

  • Monitor the reaction closely by TLC to avoid complete hydrolysis to benzylmalonic acid.

  • Once the desired monoester is formed, neutralize the reaction mixture with dilute hydrochloric acid.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.

Diagram: Synthetic Pathway to this compound

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product Diethyl Malonate Diethyl Malonate Diethyl Benzylmalonate Diethyl Benzylmalonate Diethyl Malonate->Diethyl Benzylmalonate Alkylation (NaOEt, EtOH) Benzyl Bromide Benzyl Bromide Benzyl Bromide->Diethyl Benzylmalonate This compound This compound Diethyl Benzylmalonate->this compound Selective Hydrolysis (KOH, EtOH/H₂O)

Caption: Synthetic route from diethyl malonate and benzyl bromide.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum is expected to show a broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[8] Two distinct C=O stretching bands should be visible: one for the carboxylic acid (around 1700-1725 cm⁻¹) and one for the ester (around 1735-1750 cm⁻¹).[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum should display a singlet for the acidic proton of the carboxylic acid at a downfield chemical shift (typically >10 ppm). The protons of the benzyl group will appear in the aromatic region (around 7.2-7.4 ppm). The methylene protons of the ethyl group will show a quartet, and the methyl protons a triplet. The benzylic protons and the α-proton will appear as multiplets in the aliphatic region.

  • ¹³C NMR: The spectrum will show two distinct carbonyl carbon signals for the carboxylic acid and the ester (typically in the range of 170-180 ppm). The carbons of the aromatic ring will resonate in the 120-140 ppm region.

Applications in Drug Development and Medicinal Chemistry

The utility of this compound as a synthetic intermediate stems from its ability to undergo a variety of chemical transformations, leading to the synthesis of pharmacologically active molecules.

Precursor for Bioactive Heterocycles

The dicarbonyl functionality of this molecule makes it an excellent precursor for the synthesis of various heterocyclic systems, which are common scaffolds in many approved drugs. For instance, condensation reactions with ureas, thioureas, or amidines can lead to the formation of pyrimidine or imidazole derivatives.

Role in the Development of Cardiovascular and Anti-inflammatory Agents

While the specific targets are not extensively documented for this particular molecule, derivatives of benzoic acid and malonic acid have shown a wide range of biological activities, including anti-inflammatory and cardiovascular effects.[2] For example, some benzoic acid derivatives have been investigated as inhibitors of enzymes involved in inflammatory pathways. The benzyl group can play a crucial role in binding to hydrophobic pockets of target proteins.

Diagram: Potential Therapeutic Applications

G cluster_derivatives Bioactive Derivatives cluster_targets Potential Therapeutic Areas This compound This compound Heterocyclic Compounds Heterocyclic Compounds This compound->Heterocyclic Compounds Novel Carboxylic Acids Novel Carboxylic Acids This compound->Novel Carboxylic Acids Cardiovascular Diseases Cardiovascular Diseases Heterocyclic Compounds->Cardiovascular Diseases Inflammatory Conditions Inflammatory Conditions Novel Carboxylic Acids->Inflammatory Conditions

Caption: Derivatization of the core molecule for therapeutic targeting.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in organic and medicinal chemistry. Its synthesis, while requiring careful control of reaction conditions for selective hydrolysis, is based on well-understood principles of the malonic ester synthesis. Although detailed theoretical and pharmacological studies on this specific molecule are limited, by drawing parallels with related compounds, its potential for the development of novel therapeutics is evident.

Future research should focus on a more detailed computational investigation of its conformational and electronic properties to better predict its reactivity and aid in the rational design of new synthetic transformations. Furthermore, the synthesis and biological evaluation of a library of compounds derived from this compound could uncover novel drug candidates for a range of diseases, particularly in the cardiovascular and anti-inflammatory arenas.

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Spectroscopic Characterization of 2-Benzyl-3-ethoxy-3-oxopropanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-Benzyl-3-ethoxy-3-oxopropanoic acid (also known as monoethyl benzylmalonate). Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with established analytical principles to serve as a practical reference for the characterization of this important synthetic intermediate. Given the limited availability of public experimental spectra for this specific compound, this guide presents a robust, predicted spectroscopic profile based on the analysis of its precursor, diethyl benzylmalonate, and related malonic acid derivatives.

Introduction

This compound, with the molecular formula C₁₂H₁₄O₄ and a molecular weight of 222.24 g/mol , is a malonic acid monoester derivative.[1] Such compounds are valuable building blocks in organic synthesis, particularly in the pharmaceutical and fine chemical industries, where they serve as precursors to more complex molecules.[2] The presence of both a carboxylic acid and an ester functional group provides versatile reactivity for further chemical transformations. Accurate spectroscopic characterization is paramount to confirm the identity and purity of this compound after synthesis. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Synthesis and Spectroscopic Workflow

The primary route to this compound is the selective mono-hydrolysis of its corresponding diester, diethyl benzylmalonate. This process requires carefully controlled conditions to favor the formation of the mono-acid over the di-acid or unreacted starting material.

Synthesis_and_Analysis_Workflow Start Diethyl Benzylmalonate Hydrolysis Controlled Hydrolysis (e.g., KOH/EtOH) Start->Hydrolysis Purification Work-up & Purification (Acidification, Extraction) Hydrolysis->Purification Product This compound Analysis Spectroscopic Analysis Product->Analysis Purification->Product NMR NMR ('H, ¹³C) Analysis->NMR Structure Elucidation IR IR Analysis->IR Functional Groups MS MS Analysis->MS Molecular Weight & Fragmentation

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from established chemical shift and absorption frequency principles, and by analogy with the known spectra of diethyl benzylmalonate and other related carboxylic acids and esters.

¹H NMR (Proton NMR) Spectroscopy

The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit the following signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10-12Singlet (broad)1H-COOH The acidic proton of the carboxylic acid is typically a broad singlet at a high chemical shift, the exact position being concentration and solvent dependent.
~7.20-7.35Multiplet5H-C₆H₅ The five protons of the phenyl group will appear as a complex multiplet in the aromatic region.
~4.15Quartet2H-OCH₂ CH₃The methylene protons of the ethyl ester are adjacent to an oxygen atom and a methyl group, resulting in a quartet.
~3.80Triplet1H-CH (CH₂)C₆H₅The methine proton is coupled to the adjacent benzylic methylene protons, appearing as a triplet.
~3.20Doublet2H-CH(CH₂ )C₆H₅The benzylic methylene protons are coupled to the adjacent methine proton, resulting in a doublet.
~1.20Triplet3H-OCH₂CH₃ The methyl protons of the ethyl ester are coupled to the adjacent methylene protons, giving a triplet.
¹³C NMR (Carbon NMR) Spectroscopy

The predicted broadband-decoupled ¹³C NMR spectrum would show 10 distinct signals, corresponding to the 10 unique carbon environments in the molecule:

Chemical Shift (δ, ppm)Carbon TypeAssignmentRationale
~175QuaternaryC =O (Acid)The carbonyl carbon of the carboxylic acid is highly deshielded and appears at a high chemical shift.[3]
~170QuaternaryC =O (Ester)The ester carbonyl carbon is also significantly deshielded.
~136QuaternaryC -ipso (Aromatic)The aromatic carbon directly attached to the alkyl chain.
~129TertiaryC -ortho/meta (Aromatic)The ortho and meta carbons of the phenyl ring are expected to have similar chemical shifts.
~127TertiaryC -para (Aromatic)The para carbon of the phenyl ring.
~62Secondary-OCH₂ CH₃The methylene carbon of the ethyl ester is attached to an electronegative oxygen atom.
~55Tertiary-CH (CH₂)C₆H₅The methine carbon at the α-position.
~35Secondary-CH(CH₂ )C₆H₅The benzylic methylene carbon.
~14Primary-OCH₂CH₃ The methyl carbon of the ethyl ester.
IR (Infrared) Spectroscopy

The IR spectrum is particularly informative for identifying the key functional groups present in this compound.

Wavenumber (cm⁻¹)IntensityVibrationFunctional GroupRationale
~2500-3300BroadO-H stretchCarboxylic AcidThe broadness is due to hydrogen bonding between the carboxylic acid moieties.[4]
~3030MediumC-H stretchAromaticCharacteristic C-H stretching of the phenyl group.
~2980, 2940MediumC-H stretchAliphaticAsymmetric and symmetric stretching of the CH₂ and CH₃ groups.
~1735StrongC=O stretchEsterThe carbonyl stretch of the ethyl ester.
~1710StrongC=O stretchCarboxylic AcidThe carbonyl stretch of the carboxylic acid, often slightly lower in frequency than the ester carbonyl.[4]
~1600, 1495, 1450Medium-WeakC=C stretchAromatic RingCharacteristic skeletal vibrations of the benzene ring.
~1200StrongC-O stretchEster/Carboxylic AcidStretching vibration of the C-O single bonds.
~920Broad, MediumO-H bendCarboxylic AcidOut-of-plane bending of the hydroxyl group, characteristic of dimeric carboxylic acids.[4]
MS (Mass Spectrometry)

In an electron ionization (EI) mass spectrum, this compound (MW = 222.24) would be expected to show a molecular ion peak and several characteristic fragment ions.

m/zProposed FragmentRationale
222[M]⁺Molecular ion peak.
177[M - COOH]⁺Loss of the carboxylic acid group (45 Da).
149[M - COOC₂H₅]⁺Loss of the ethoxycarbonyl group (73 Da).
131[M - CH₂C₆H₅]⁺Loss of the benzyl group (91 Da).
91[C₇H₇]⁺The tropylium ion, a very stable fragment characteristic of benzyl compounds. This is often the base peak.

Experimental Protocols

The following are standard, generalized procedures for the synthesis and spectroscopic analysis of compounds like this compound.

Synthesis: Selective Mono-hydrolysis of Diethyl Benzylmalonate

This protocol is based on established methods for the partial hydrolysis of malonic esters.[5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl benzylmalonate (1 equivalent) in ethanol.

  • Reagent Addition: Add a solution of potassium hydroxide (1 equivalent) in a mixture of ethanol and water dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up: Once the starting material is consumed, remove the ethanol under reduced pressure. Dilute the residue with water and wash with diethyl ether to remove any unreacted diester.

  • Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to a pH of ~2 with cold, dilute hydrochloric acid. The product, this compound, will precipitate or can be extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Evaporation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: If necessary, the product can be further purified by recrystallization or column chromatography.

Spectroscopic Analysis
  • NMR Spectroscopy:

    • Prepare a solution of the sample (~5-10 mg) in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) in an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

  • IR Spectroscopy:

    • Acquire the IR spectrum using an FTIR spectrometer.

    • For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • For a solid sample, a KBr pellet can be prepared, or the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

    • Collect the spectrum over a typical range of 4000-400 cm⁻¹.

  • Mass Spectrometry:

    • Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

    • Ionize the sample using an appropriate method (e.g., electron ionization - EI).

    • Analyze the resulting ions with a mass analyzer (e.g., quadrupole or time-of-flight).

Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic profile of this compound. The presented NMR, IR, and MS data, along with the outlined synthetic and analytical protocols, offer a solid foundation for researchers working with this compound. While experimental verification is always the gold standard, this guide serves as a robust predictive tool, enabling scientists to anticipate spectral features, confirm successful synthesis, and ensure the quality of their materials in the absence of readily available reference spectra.

References

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solubility of 2-Benzyl-3-ethoxy-3-oxopropanoic acid in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2-Benzyl-3-ethoxy-3-oxopropanoic Acid

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 2985-39-9), a key intermediate in pharmaceutical and fine chemical synthesis.[1] In the absence of extensive published quantitative solubility data, this document establishes a predictive framework based on the compound's molecular structure and the principle of "like dissolves like." We present a qualitative solubility profile across a range of common laboratory solvents and provide detailed, field-proven experimental protocols for the quantitative determination of both kinetic and thermodynamic solubility. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in solution for applications in organic synthesis, purification, and formulation development.

Introduction: Understanding the Molecule

This compound, also known as mono-ethyl benzylmalonate, is a dicarboxylic acid monoester with the molecular formula C₁₂H₁₄O₄ and a molecular weight of 222.24 g/mol .[2] Its structure features a combination of polar and non-polar moieties:

  • A Carboxylic Acid Group (-COOH): This is a highly polar, protic group capable of donating a hydrogen bond and acting as a weak acid.

  • An Ethyl Ester Group (-COOCH₂CH₃): This group is polar but aprotic.

  • A Benzyl Group (-CH₂C₆H₅): This large, aromatic group is non-polar and hydrophobic.

  • An Aliphatic Backbone: Provides a flexible, non-polar core.

This amphiphilic nature dictates its solubility, making it a fascinating case study in the balance of intermolecular forces. The interplay between the hydrophilic carboxylic acid and the hydrophobic benzyl group is the primary determinant of its solubility profile. This compound is a critical building block in the synthesis of various pharmaceuticals, particularly those targeting cardiovascular and inflammatory diseases.[1] A thorough understanding of its solubility is therefore paramount for optimizing reaction conditions, developing purification strategies (such as liquid-liquid extraction and crystallization), and formulating drug delivery systems.

Theoretical Framework and Predicted Solubility

The solubility of an organic compound is governed by the principle that "like dissolves like."[3] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

For this compound, we can predict its solubility based on its functional groups:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The carboxylic acid group can form strong hydrogen bonds with these solvents. However, the large, non-polar benzyl group will disrupt the hydrogen-bonding network of the solvent, leading to low solubility in water. Solubility is expected to increase in alcohols like methanol and ethanol, which have a lower dielectric constant and a non-polar alkyl chain that can interact favorably with the benzyl group.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid proton. They also possess sufficient non-polar character to solvate the rest of the molecule. Therefore, high solubility is predicted in these solvents.

  • Non-Polar Solvents (e.g., Hexanes, Toluene, Diethyl Ether): These solvents can only engage in weak van der Waals interactions. While they can solvate the benzyl group, they cannot effectively solvate the highly polar carboxylic acid and ester groups. Consequently, low solubility is expected. Diethyl ether and toluene may show slightly better solvation than hexanes due to some induced dipole interactions.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar and are excellent at dissolving a wide range of organic compounds. Good solubility is predicted due to their ability to interact with both the polar and non-polar parts of the molecule. The related compound, diethyl benzylmalonate, is known to be soluble in chloroform.[4]

  • Aqueous Acid/Base Solutions: The presence of the carboxylic acid group is the most critical feature for pH-dependent solubility.

    • In Aqueous Base (e.g., 5% NaOH, 5% NaHCO₃): The carboxylic acid will be deprotonated to form the corresponding carboxylate salt. This ionic salt is significantly more polar than the neutral acid, leading to a dramatic increase in aqueous solubility.[5]

    • In Aqueous Acid (e.g., 5% HCl): The compound will remain in its neutral, protonated form. Therefore, its solubility in aqueous acid is expected to be similar to its low solubility in pure water.

Predicted Qualitative Solubility Profile

The following table summarizes the predicted solubility of this compound at room temperature. This serves as a practical guide for solvent selection prior to experimental verification.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-Polar Hexanes, TolueneInsoluble / PoorCannot effectively solvate the polar carboxylic acid and ester groups.
Weakly Polar Diethyl Ether, ChloroformSolubleBalances ability to solvate both non-polar (benzyl) and polar (acid/ester) moieties.
Polar Aprotic Acetone, Acetonitrile (ACN)SolubleGood hydrogen bond acceptors for the carboxylic acid group.
Polar Aprotic (High) DMSO, DMFVery SolubleHighly polar and effective at solvating a wide range of organic molecules.
Polar Protic Methanol, EthanolSolubleCan hydrogen bond with the solute and have alkyl chains to interact with the non-polar regions.
Water H₂OInsoluble / PoorThe large hydrophobic benzyl group dominates, disrupting water's hydrogen bond network. The related compound 3-Ethoxy-3-oxopropanoic acid is water-soluble.[6]
Aqueous Base 5% NaOH, 5% NaHCO₃SolubleForms a highly polar and water-soluble carboxylate salt.[5]
Aqueous Acid 5% HClInsoluble / PoorThe compound remains in its neutral, poorly water-soluble form.

Experimental Determination of Solubility

For drug development and process chemistry, a quantitative understanding of solubility is essential. Two key types of solubility are measured: kinetic and thermodynamic.[7]

  • Kinetic Solubility: Measures the concentration of a compound in solution when it begins to precipitate after being added from a concentrated stock solution (typically DMSO). It is a high-throughput method used for early-stage screening.[8][9]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. It is a lower-throughput but more accurate measure, crucial for late-stage development.[10]

Protocol 1: Kinetic Solubility Determination (Nephelometry)

This protocol provides a rapid assessment of solubility, ideal for screening multiple solvents or formulation conditions.

Causality: This method relies on the principle that a compound dissolved in a co-solvent (like DMSO) will precipitate when diluted into an aqueous or non-miscible solvent where its solubility is lower. The amount of precipitate is proportional to the light scattered by the sample, which can be measured by a nephelometer.[11]

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.

  • Addition of Test Solvent: To a separate 96-well plate, add the test solvent (e.g., Phosphate Buffered Saline, pH 7.4).

  • Mixing: Transfer a small, fixed volume of the DMSO stock solutions into the corresponding wells of the test solvent plate. Mix rapidly to ensure immediate dispersion. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25 °C) for a set period (e.g., 2 hours).[11]

  • Measurement: Measure the turbidity (light scattering) of each well using a plate-based nephelometer.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a blank control.

Diagram: Kinetic Solubility Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare 10 mM Stock in 100% DMSO B Serial Dilution in DMSO Plate A->B Dilute D Transfer DMSO dilutions to Assay Plate B->D Transfer C Aliquot Test Solvent to Assay Plate C->D Receive E Incubate (2h, 25°C) D->E Incubate F Measure Turbidity (Nephelometry) E->F Read Plate G Determine Highest Non-Precipitated Conc. F->G Analyze Data

Caption: Workflow for kinetic solubility determination.

Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining equilibrium solubility.[10]

Causality: This protocol ensures that the system reaches thermodynamic equilibrium by allowing sufficient time for the dissolution of the solid compound until the solution is saturated. The concentration of the dissolved compound in the supernatant is then measured after removing all undissolved solids.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired test solvent. The excess solid is crucial to ensure a saturated solution is formed.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[11]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Then, separate the saturated supernatant from the solid material. This must be done carefully to avoid transferring any solid particles. Common methods include:

    • Centrifugation followed by careful removal of the supernatant.

    • Filtration using a low-binding filter (e.g., PVDF).

  • Quantification:

    • Prepare a series of calibration standards of the compound in a suitable solvent (e.g., acetonitrile or methanol).

    • Dilute the saturated supernatant with the same solvent used for the standards.

    • Analyze the standards and the diluted sample by a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).

  • Calculation: Use the calibration curve to determine the concentration of the compound in the diluted supernatant. Back-calculate to find the concentration in the original undiluted supernatant, which represents the thermodynamic solubility.

Diagram: Thermodynamic Solubility Workflow

G cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification A Add Excess Solid to Solvent B Agitate (24-48h, 25°C) A->B Equilibrate C Centrifuge or Filter B->C Separate D Collect Supernatant C->D Isolate F Dilute Supernatant D->F Prepare for Analysis E Prepare Calibration Standards G Analyze by HPLC-UV or LC-MS E->G Calibrate F->G Inject H Calculate Solubility G->H Quantify

Caption: Workflow for thermodynamic solubility determination.

Conclusion and Field Insights

Key Takeaways for the Practicing Scientist:

  • For Synthesis: Polar aprotic solvents like DMF, DMSO, or moderately polar solvents like chloroform and ethyl acetate are likely excellent choices for reaction media.

  • For Purification: The pH-dependent solubility is a powerful tool. The compound can be selectively extracted from a non-polar organic layer (e.g., diethyl ether or ethyl acetate) into an aqueous basic solution (e.g., sodium bicarbonate). Re-acidification of the aqueous layer will then precipitate the purified product, which can be collected by filtration or extracted back into an organic solvent.[5]

  • For Formulation (Drug Development): The poor aqueous solubility in its neutral form is a significant hurdle for oral bioavailability. Formulation strategies may involve the use of co-solvents, surfactants, or the development of salt forms or prodrugs to enhance its dissolution in physiological media.[7][12]

The protocols detailed in this guide provide a self-validating framework for researchers to generate precise and reliable solubility data tailored to their specific applications. By combining theoretical prediction with rigorous experimental verification, scientists can effectively manage the challenges and leverage the opportunities presented by the unique solubility profile of this important synthetic intermediate.

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A Technical Guide to Unlocking the Research Potential of 2-Benzyl-3-ethoxy-3-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Benzyl-3-ethoxy-3-oxopropanoic acid, a monoester derivative of benzylmalonic acid, stands as a versatile yet underexplored building block in synthetic chemistry. Its unique bifunctional nature—possessing both a reactive carboxylic acid and a modifiable ester group on a core malonate framework—positions it as a valuable intermediate for creating complex molecular architectures. This guide delves into the core chemical principles of this molecule and outlines tangible, high-potential research avenues. We will explore its application as a precursor in medicinal chemistry for developing novel anti-inflammatory and cardiovascular agents, its potential in agrochemical synthesis as a building block for next-generation herbicides, and its utility in materials science for the creation of functionalized polymers. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound's unique structural attributes for innovative discovery programs.

Core Molecular Profile and Synthesis

This compound (CAS No: 2985-39-9) is a derivative of malonic acid, a class of compounds renowned for its utility in organic synthesis, most notably in the malonic ester synthesis for preparing substituted acetic acids. The presence of a single acidic proton alpha to both carbonyl groups, combined with the differential reactivity of the carboxylic acid and the ethyl ester, provides a rich platform for selective chemical transformations.

Physicochemical Properties
PropertyValueSource
CAS Number 2985-39-9[1]
Molecular Formula C₁₂H₁₄O₄[1]
Molecular Weight 222.24 g/mol [2]
Appearance Colorless to light yellow liquid[3]
Storage Room Temperature, Sealed in Dry Conditions[1]
Synthesis Protocol: Selective Monohydrolysis

The most direct and scalable route to this compound is the selective monohydrolysis of its parent diester, diethyl benzylmalonate. This method offers high yields and purity, making it suitable for producing research quantities of the starting material[4].

Protocol: Large-Scale Synthesis of this compound [4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve diethyl benzylmalonate (1.0 eq) in a minimal amount of a suitable co-solvent like tetrahydrofuran (THF).

  • Base Addition: Add an aqueous solution of potassium hydroxide (KOH, 1.0 eq) dropwise to the stirred solution at 0°C (ice bath). The use of a stoichiometric amount of base is critical for selective mono-hydrolysis.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting diester is consumed.

  • Work-up: Upon completion, acidify the reaction mixture to a pH of ~2 with cold 1M hydrochloric acid (HCl). The product will precipitate or can be extracted.

  • Isolation and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Research Area 1: Medicinal Chemistry & Drug Discovery

The structural motif of a substituted phenylacetic acid is a cornerstone in pharmacology, most notably in the class of non-steroidal anti-inflammatory drugs (NSAIDs)[5]. Furthermore, malonic acid derivatives have demonstrated potential in modulating inflammatory pathways[6][7]. This positions our core molecule as an ideal starting point for novel therapeutic agent development.

Anti-inflammatory Agents: Targeting Prostaglandin Synthesis

Many NSAIDs, such as Diclofenac and Felbinac, function by inhibiting cyclooxygenase (COX) enzymes, thereby blocking prostaglandin production. The phenylacetic acid core is crucial for this activity. This compound provides a scaffold to build novel NSAID candidates.

Research Directive: Synthesize a library of amide and ester derivatives from the carboxylic acid moiety to probe the structure-activity relationship (SAR) for COX-1 and COX-2 inhibition.

Experimental Workflow: Synthesis of Amide Derivatives

G cluster_start Starting Material cluster_activation Acid Activation cluster_coupling Amide Coupling cluster_product Final Product start This compound activation SOCl₂ or Oxalyl Chloride in DCM, 0°C to RT start->activation coupling Primary/Secondary Amine (R-NH₂) Triethylamine (TEA), DCM activation->coupling product Amide Derivative Library coupling->product

Caption: Synthesis of amide derivatives from the core molecule.

Protocol: Amide Synthesis

  • Acid Chloride Formation: In a flame-dried flask under an inert atmosphere (N₂), dissolve this compound (1.0 eq) in dry dichloromethane (DCM). Add oxalyl chloride (1.2 eq) dropwise at 0°C. Add a catalytic amount of dimethylformamide (DMF). Stir for 2 hours at room temperature.

  • Amine Coupling: In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and triethylamine (1.5 eq) in DCM. Cool to 0°C.

  • Reaction: Slowly add the freshly prepared acid chloride solution to the amine solution. Allow the reaction to proceed for 4-6 hours.

  • Purification: Quench the reaction with water, separate the organic layer, and purify using standard extraction and chromatographic techniques.

  • Biological Screening: Screen the synthesized library for in vitro COX-1/COX-2 inhibitory activity using commercially available assay kits.

Cardiovascular Therapeutics: LXR Agonists for Atherosclerosis

Liver X receptors (LXRs) are nuclear receptors that play a critical role in cholesterol homeostasis. Agonists of LXR have shown promise in treating atherosclerosis. Phenylacetic acid-substituted quinolines have been identified as potent LXR agonists[8]. Our core molecule can be used to synthesize novel heterocyclic structures targeting LXRs.

Research Directive: Utilize the dual functionality of the molecule to synthesize novel heterocyclic scaffolds, such as substituted quinolines or pyrazoles, and evaluate their efficacy as LXR agonists.

Experimental Workflow: Knoevenagel Condensation & Cyclization

G cluster_start Reactants cluster_reaction Reaction Sequence cluster_product Product start_mol 2-Benzyl-3-ethoxy- 3-oxopropanoic acid knoevenagel Knoevenagel Condensation (Piperidine, EtOH, Reflux) start_mol->knoevenagel aldehyde Substituted 2-Aminobenzaldehyde aldehyde->knoevenagel cyclization Intramolecular Cyclization (Heat or Acid Catalyst) knoevenagel->cyclization product Substituted Quinolone Carboxylate cyclization->product

Caption: Pathway to quinolone derivatives via Knoevenagel condensation.

Protocol: Synthesis of Quinolone Derivatives

  • Condensation: In a flask, combine this compound (1.0 eq), a substituted 2-aminobenzaldehyde (1.0 eq), and a catalytic amount of piperidine in ethanol.

  • Reaction: Reflux the mixture for 8-12 hours, monitoring by TLC.

  • Cyclization & Isolation: Upon completion of the condensation, the intermediate often cyclizes in situ upon continued heating or with the addition of an acid catalyst. Cool the reaction mixture to induce precipitation of the product.

  • Purification: Collect the solid product by filtration and recrystallize from a suitable solvent system.

  • Biological Screening: Evaluate the synthesized compounds in a cell-based LXR reporter assay to determine their agonist activity.

Research Area 2: Agrochemical Development

The development of new herbicides is critical for global food security. Substituted propanoic acids, structurally related to our core molecule, are known herbicidal agents[9][10][11]. The benzylmalonate framework provides an excellent starting point for creating novel herbicides with potentially new modes of action.

Research Directive: Synthesize derivatives by modifying both the phenyl ring and the carboxylate group to explore herbicidal activity against common monocot and dicot weeds. The goal is to create compounds that could inhibit key plant enzymes.

Experimental Workflow: Decarboxylative Cross-Coupling

A powerful transformation is the decarboxylative coupling of the carboxylic acid moiety. This allows the introduction of various aryl or vinyl groups, significantly expanding molecular diversity.

G cluster_start Starting Material cluster_reaction Reaction Conditions cluster_intermediate Key Transformation cluster_product Final Product start This compound conditions Pd Catalyst (e.g., Pd(OAc)₂) Ligand (e.g., SPhos) Base (e.g., K₂CO₃) Aryl Halide (Ar-X) start->conditions decarboxylation Decarboxylative Cross-Coupling conditions->decarboxylation product α-Aryl-β-phenylpropionate Derivatives decarboxylation->product

Caption: Decarboxylative coupling to generate diverse agrochemical candidates.

Protocol: Palladium-Catalyzed Decarboxylative Coupling

  • Reaction Setup: In a Schlenk tube, combine this compound (1.0 eq), the desired aryl halide (Ar-X, 1.2 eq), a palladium catalyst such as Pd(OAc)₂ (5 mol%), a suitable ligand (e.g., SPhos, 10 mol%), and a base like K₂CO₃ (2.0 eq).

  • Solvent and Degassing: Add a high-boiling point solvent such as dioxane. Degas the mixture thoroughly with argon or nitrogen.

  • Reaction: Heat the reaction mixture at 100-120°C for 12-24 hours.

  • Purification: After cooling, filter the reaction mixture through celite, concentrate the filtrate, and purify the residue by column chromatography.

  • Herbicidal Screening: Test the purified compounds in pre-emergent and post-emergent assays against a panel of weeds (e.g., Amaranthus retroflexus, Setaria viridis) to determine their efficacy.

Research Area 3: Polymer & Materials Science

Malonic acid and its derivatives can serve as monomers in polycondensation reactions to create polyesters and polyamides[12]. The asymmetric nature of this compound, with one carboxylic acid and one ester group, allows it to be incorporated into polymer chains as a pendant functional group or as a chain-terminating agent, imparting specific properties like hydrophobicity or sites for further functionalization.

Research Directive: Investigate the use of this compound as a co-monomer in the synthesis of polyesters to introduce benzyl functionalities along the polymer backbone.

Protocol: Polycondensation for Functionalized Polyesters

  • Monomer Preparation: Prepare a mixture of a primary diol (e.g., 1,4-butanediol, 0.95 eq) and a dicarboxylic acid (e.g., adipic acid, 1.0 eq).

  • Co-monomer Addition: Add this compound (0.05 eq) to the monomer mixture. The ester group of our core molecule will not participate in the initial polymerization, but the carboxylic acid will.

  • Polymerization: Add a catalyst (e.g., titanium (IV) butoxide) and heat the mixture under an inert atmosphere, typically in a stepwise manner up to 200-220°C, while removing the water formed during esterification.

  • Characterization: Analyze the resulting polymer for its molecular weight (GPC), thermal properties (DSC, TGA), and the incorporation of the benzyl group (NMR spectroscopy). The pendant ethyl ester groups can then be hydrolyzed to carboxylic acids for further cross-linking or functionalization.

Conclusion

This compound is far more than a simple chemical intermediate. It is a strategically designed building block with significant untapped potential. Its bifunctional nature allows for selective and diverse chemical modifications, making it an ideal starting point for innovation across multiple scientific disciplines. The research areas outlined in this guide—from the synthesis of novel anti-inflammatory and cardiovascular drugs to the development of advanced agrochemicals and functional polymers—represent tangible, high-impact opportunities for the scientific community. By leveraging the foundational protocols and strategic insights provided herein, researchers can unlock the full potential of this versatile molecule.

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2-Benzyl-3-ethoxy-3-oxopropanoic acid as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Benzyl-3-ethoxy-3-oxopropanoic Acid: A Versatile Building Block in Organic Synthesis

Introduction: Unveiling a Key Synthetic Intermediate

This compound, also known as benzylmalonic acid monoethyl ester, is a dicarboxylic acid derivative that has emerged as a crucial building block in modern organic synthesis. Its unique structure, featuring a carboxylic acid, an ester, and an activated methylene group flanked by a benzyl substituent, provides a rich platform for a variety of chemical transformations. This guide offers a comprehensive overview of its synthesis, properties, and core reactivity, highlighting its utility for researchers, scientists, and professionals in drug development and fine chemical industries. Primarily, this compound serves as a valuable intermediate in the synthesis of pharmaceuticals, particularly those targeting cardiovascular and inflammatory conditions, as well as in the creation of agrochemicals like herbicides and pesticides.[1]

Synthesis and Physicochemical Properties

The most common and direct route to this compound is through the selective partial hydrolysis of its parent diester, diethyl benzylmalonate. This transformation is typically achieved under controlled basic or acidic conditions, where one of the two ester groups is saponified to the corresponding carboxylic acid. Careful control of stoichiometry and reaction conditions is paramount to prevent complete hydrolysis to benzylmalonic acid.

The rationale behind this selective hydrolysis lies in the statistical probability and the slight electronic differences between the two ester groups once the first hydrolysis occurs. The reaction is often initiated with a slight excess of a base like potassium hydroxide in an aqueous-alcoholic solvent, followed by careful acidification to yield the desired monoacid monoester.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 2985-39-9[1][2]
Molecular Formula C₁₂H₁₄O₄[1][2]
Molecular Weight 222.24 g/mol [2]
Appearance Colorless to light yellow liquid[1]
Purity 96.5-100%[1]
Storage Sealed in dry, room temperature[2]

Core Reactivity and Mechanistic Principles

The synthetic versatility of this compound stems from its ability to undergo several fundamental organic reactions, making it a powerful tool for constructing complex molecular architectures.

Decarboxylative Acylation: A Gateway to β-Keto Esters

One of the most powerful applications of malonic acid half-esters is their use in decarboxylative acylation reactions to generate β-keto esters.[3] This transformation is a cornerstone of carbon-carbon bond formation. The process involves the activation of the carboxylic acid moiety, followed by the loss of carbon dioxide and subsequent reaction with an acylating agent.

Causality of the Reaction: The presence of the β-carbonyl group (the ester) is crucial as it facilitates the decarboxylation process. Upon heating, the carboxylic acid can form a six-membered cyclic transition state, which enables the concerted loss of CO₂ and the formation of an enol intermediate.[4] This enol then tautomerizes to the more stable keto form. In the presence of an acylating agent (like an acid chloride or anhydride), the magnesium enolate of the malonic acid half-ester can directly react in a decarboxylative Claisen condensation to yield functionalized α-substituted β-keto esters.[3]

Caption: Six-membered cyclic transition state in the decarboxylation of a malonic acid half-ester.

Experimental Protocol: Synthesis of an α-Substituted β-Keto Ester

  • Enolate Formation: To a solution of this compound (1.0 eq) in an anhydrous solvent like THF, add a suitable base such as magnesium ethoxide or LiHMDS at room temperature.[3]

  • Acylation: Slowly add the desired acyl chloride or acid anhydride (1.0-1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired β-keto ester.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product.[5] this compound, with its acidic α-hydrogen, is an excellent substrate for this reaction.

Causality of the Reaction: The reaction is typically catalyzed by a weak base (e.g., an amine like piperidine or pyridine) which is strong enough to deprotonate the active methylene compound but not so strong as to cause self-condensation of the aldehyde or ketone reactant.[5] When a carboxylic acid like our building block is used with pyridine as the solvent, the reaction often proceeds with subsequent decarboxylation, a variant known as the Doebner modification.[5] This provides a direct route to α,β-unsaturated esters.

G cluster_1 Knoevenagel Condensation Workflow Start Aldehyde/Ketone + This compound Base Weak Base (e.g., Piperidine) Start->Base Deprotonation Intermediate Aldol-type Adduct Base->Intermediate Nucleophilic Addition Dehydration Elimination of H2O Intermediate->Dehydration Product α,β-Unsaturated Product Dehydration->Product

Caption: General workflow of the Knoevenagel condensation reaction.

Experimental Protocol: Knoevenagel Condensation

  • Reactant Mixture: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in a suitable solvent such as ethanol or toluene.

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or pyridine (0.1 eq).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC. A Dean-Stark apparatus can be used to remove the water formed during the reaction, driving the equilibrium towards the product.

  • Workup: After completion, cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with dilute acid (e.g., 1M HCl) to remove the basic catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude product via column chromatography or recrystallization.

Michael Addition: Formation of 1,5-Dicarbonyl Compounds

The Michael reaction is the conjugate addition (or 1,4-addition) of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, the Michael acceptor.[6][7] The enolate generated from this compound (or its decarboxylated derivative) can serve as an effective Michael donor.

Causality of the Reaction: The reaction is driven by the formation of a new carbon-carbon single bond at the expense of a carbon-carbon pi bond.[6] The enolate nucleophile adds to the β-carbon of the electrophilic alkene, which can stabilize the resulting negative charge through resonance with the electron-withdrawing group.[6] The reaction mechanism involves three key steps: deprotonation to form the enolate, conjugate addition to the alkene, and subsequent protonation of the newly formed enolate.[6]

G cluster_2 Michael Addition Logical Flow Donor Michael Donor (Enolate from Building Block) Base Base Donor->Base 1. Deprotonation Acceptor Michael Acceptor (α,β-Unsaturated Carbonyl) Adduct 1,5-Dicarbonyl Product Acceptor->Adduct 3. Protonation Base->Acceptor 2. Conjugate Addition

Caption: Logical relationship in a Michael Addition reaction.

Experimental Protocol: Michael Addition

  • Donor Preparation: In an inert atmosphere, dissolve this compound (1.0 eq) in an anhydrous solvent like THF or DMF. Add a suitable base (e.g., NaH or LDA) at a low temperature (e.g., 0 °C or -78 °C) to generate the enolate.

  • Acceptor Addition: Slowly add the Michael acceptor (1.0 eq) to the enolate solution.

  • Reaction: Allow the reaction to stir at the appropriate temperature until completion, as monitored by TLC.

  • Workup: Quench the reaction carefully with a proton source, such as saturated aqueous NH₄Cl. Extract the product into an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the final product by column chromatography.

Applications in Synthesis

The products derived from these core reactions are valuable intermediates in the synthesis of a wide range of target molecules:

  • Pharmaceuticals: The β-keto esters and 1,5-dicarbonyl compounds are common precursors for synthesizing heterocyclic compounds, which form the core of many drug molecules. Its role as an intermediate is noted in the development of drugs for cardiovascular and inflammatory diseases.[1]

  • Fine Chemicals and Agrochemicals: The versatility of this building block allows for the efficient construction of complex carbon skeletons found in various specialty chemicals and pesticides.[1]

  • Heterocyclic Chemistry: Malonic esters and their derivatives are widely used starting materials for creating heterocycles like pyrimidines, coumarins, and pyridinones.[8][9]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2][10]

  • Precautionary Measures:

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10][11]

    • Wash hands and skin thoroughly after handling.[10]

    • Use only in a well-ventilated area.[10][11]

    • Wear protective gloves, protective clothing, eye protection, and face protection.[10]

  • Storage: Store in a cool, well-ventilated place with the container tightly closed and sealed in a dry environment.[2][11]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its ability to readily undergo decarboxylation, Knoevenagel condensation, and Michael addition provides synthetic chemists with a powerful tool for constructing complex molecules, from pharmaceuticals to fine chemicals. Understanding its core reactivity and the mechanistic principles behind its transformations is key to unlocking its full potential in research and development.

References

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Methodological & Application

Application Notes and Protocols for 2-Benzyl-3-ethoxy-3-oxopropanoic Acid in Agrochemical Development

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Agrochemical Development Professionals

Introduction: Tapping into a Versatile Chemical Scaffold

The relentless evolution of resistance in pests, weeds, and pathogens necessitates a continuous search for novel agrochemical active ingredients. Malonic acid and its derivatives represent a highly versatile class of compounds, widely employed as building blocks in the synthesis of pharmaceuticals, fine chemicals, and agrochemicals.[1][2] Their utility stems from a densely functionalized core, which allows for extensive structural diversification.[2] This guide focuses on a specific, yet promising, member of this family: 2-Benzyl-3-ethoxy-3-oxopropanoic acid (CAS No: 2985-39-9).[3]

This molecule, a monoester derivative of benzylmalonic acid, possesses a unique combination of a carboxylic acid and an ester group. This structure presents an intriguing starting point for agrochemical discovery. The presence of the benzyl group can enhance lipophilicity, potentially aiding in penetration through plant cuticles or insect exoskeletons, while the malonate core is reminiscent of a well-known class of metabolic inhibitors.[4] These application notes provide a structured, hypothesis-driven framework for evaluating the potential of this compound as a lead compound in the development of new herbicides, fungicides, or insecticides.

Section 1: Compound Profile and Synthesis Strategy

Physicochemical Properties

A clear understanding of the molecule's basic properties is the foundation for all subsequent experimental work.

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 2985-39-9[3][5]
Molecular Formula C₁₂H₁₄O₄[3]
Molecular Weight 222.24 g/mol [3]
Synonyms Ethyl hydrogen benzylmalonate[3]
Rationale for Synthesis: Accessing the Hemiester

While diethyl benzylmalonate is a common commercial starting material, the target compound, a hemiester, requires a specific synthetic approach.[6] A logical and efficient route is the selective partial hydrolysis of the more readily available diethyl benzylmalonate.

Principle of the Reaction: The reaction involves the saponification of one of the two ester groups of diethyl benzylmalonate using a stoichiometric amount of a base (e.g., potassium hydroxide in ethanol), followed by careful acidification. Using a limited amount of base prevents complete hydrolysis to the dicarboxylic acid. The benzyl group provides some steric hindrance that can aid in achieving selectivity.

Outline of Synthetic Protocol:

  • Dissolve diethyl benzylmalonate (1.0 eq) in ethanol.

  • Slowly add a solution of potassium hydroxide (1.0 eq) in ethanol at a controlled temperature (e.g., 0-5°C) to favor mono-saponification.

  • Allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a slight excess of cold, dilute hydrochloric acid to protonate the carboxylate salt.

  • Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude this compound using column chromatography.

Section 2: Postulated Mechanism of Action - A Focus on Cellular Respiration

The structural similarity of the malonate core to succinate, a key intermediate in the tricarboxylic acid (TCA) cycle, forms our primary hypothesis.

Primary Hypothesis: Inhibition of Succinate Dehydrogenase (SDH) Malonate is a classic competitive inhibitor of succinate dehydrogenase (SDH, also known as Complex II in the electron transport chain).[7][8] SDH is a critical enzyme that catalyzes the oxidation of succinate to fumarate in the TCA cycle.[4] By binding to the active site of SDH, malonate blocks this crucial step, leading to a cascade of metabolic disruptions:

  • Interruption of the TCA Cycle: Halting the cycle prevents the generation of reducing equivalents (NADH and FADH₂).

  • Depletion of Cellular Energy: The lack of reducing equivalents starves the electron transport chain, severely reducing ATP synthesis.[9]

  • Accumulation of Succinate: The buildup of the substrate can have further downstream regulatory effects.[4]

This mechanism is a validated target for fungicides (SDHIs) and could plausibly confer herbicidal or insecticidal activity by disrupting essential energy metabolism in target organisms.

TCA_Cycle_Inhibition cluster_TCA TCA Cycle cluster_Inhibitor Inhibition Pyruvate Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA Pyruvate Dehydrogenase Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG AlphaKG Isocitrate->AlphaKG Isocitrate Dehydrogenase SuccinylCoA SuccinylCoA AlphaKG->SuccinylCoA α-Ketoglutarate Dehydrogenase Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase (SDH) SDH_Target Succinate->SDH_Target Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Malonate 2-Benzyl-3-ethoxy-3-oxopropanoic acid (Malonate Analog) InhibitorNode Malonate->InhibitorNode InhibitorNode->SDH_Target Competitive Inhibition SDH_Target->Fumarate

Caption: Inhibition of the TCA Cycle by a malonate analog at Succinate Dehydrogenase (SDH).

Section 3: Protocols for Agrochemical Screening

The following protocols provide a tiered approach to evaluate the bioactivity of this compound, starting with the primary molecular target and moving to whole-organism assays.

Protocol 3.1: In Vitro Enzyme Inhibition Assay - Succinate Dehydrogenase (SDH)

Principle of the Assay: This colorimetric assay measures the activity of SDH by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which changes from blue (oxidized) to colorless (reduced). The rate of color change is proportional to SDH activity. An inhibitor will slow this rate.

Step-by-Step Methodology:

  • Prepare Reagents:

    • Assay Buffer: 50 mM potassium phosphate buffer (pH 7.2) with 1 mM KCN (to inhibit downstream cytochrome c oxidase).

    • Substrate: 200 mM sodium succinate solution.

    • Enzyme Source: Mitochondria isolated from a relevant source (e.g., rat liver, plant tissue, or fungal cells).

    • Dye: 2 mM DCPIP solution.

    • Test Compound: Prepare a stock solution of this compound in DMSO (e.g., 100 mM) and create serial dilutions.

  • Assay Setup (in a 96-well plate):

    • Negative Control (No Inhibition): 150 µL Assay Buffer, 20 µL Substrate, 10 µL DMSO, 10 µL Enzyme.

    • Positive Control (Max Inhibition): 150 µL Assay Buffer, 20 µL Substrate, 10 µL Malonic Acid (known inhibitor), 10 µL Enzyme.

    • Test Wells: 150 µL Assay Buffer, 20 µL Substrate, 10 µL Test Compound (at various concentrations), 10 µL Enzyme.

    • Blank (No Enzyme): 160 µL Assay Buffer, 20 µL Substrate, 10 µL DMSO.

  • Initiate Reaction: Add 10 µL of DCPIP solution to all wells to start the reaction.

  • Data Collection: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (ΔAbs/min).

    • Normalize the rates relative to the negative control (100% activity) and blank (0% activity).

    • Plot the percent inhibition versus the log of the test compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

Protocol 3.2: Whole Organism Screening - Herbicidal Activity

Principle of the Assay: This protocol assesses the phytotoxic effects of the compound on both pre-emergent (before sprouting) and post-emergent (after sprouting) plant growth using model species.

Step-by-Step Methodology:

  • Plant Material: Use seeds of a model monocot (e.g., Triticum aestivum - wheat) and a model dicot (e.g., Lepidium sativum - garden cress).

  • Test Compound Application:

    • Prepare solutions of the test compound in a suitable solvent with a surfactant (e.g., acetone with 0.1% Tween-20) at various concentrations (e.g., 10, 100, 1000 µg/mL).

    • Controls: Use a solvent-only solution (negative control) and a commercial herbicide like glyphosate (positive control).

  • Pre-Emergence Assay:

    • Place 20 seeds of each species on filter paper in separate petri dishes.

    • Apply 2 mL of the respective test or control solution to each dish.

    • Seal the dishes and incubate for 7 days in a growth chamber with a 16:8 light:dark cycle.

  • Post-Emergence Assay:

    • Sow seeds in small pots filled with soil and allow them to grow for 10-14 days until the first true leaves have developed.

    • Spray the seedlings evenly with the test or control solutions until runoff.

    • Return the pots to the growth chamber for 7-14 days.

  • Data Collection and Analysis:

    • Measure germination rate (%), root length (mm), and shoot length (mm) for the pre-emergence assay.

    • For the post-emergence assay, record a visual phytotoxicity score (0 = no effect, 100 = complete death) and measure the fresh biomass (g).

    • Calculate the percent inhibition or reduction compared to the negative control.

Table for Herbicidal Activity Data:

Concentration (µg/mL)SpeciesGermination Inhibition (%)Root Length Inhibition (%)Phytotoxicity Score (0-100)Biomass Reduction (%)
10Wheat
100Wheat
1000Wheat
10Cress
100Cress
1000Cress
Positive CtrlWheat
Positive CtrlCress
Protocol 3.3: Whole Organism Screening - Fungicidal Activity

Principle of the Assay: This method evaluates the compound's ability to inhibit the mycelial growth of a phytopathogenic fungus on a nutrient agar medium.[10]

Step-by-Step Methodology:

  • Fungal Strain: Use a common plant pathogen such as Fusarium oxysporum or Botrytis cinerea.

  • Medium Preparation:

    • Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and sterilize.

    • While the agar is still molten (~50°C), add the test compound (dissolved in a minimal amount of DMSO) to achieve the final desired concentrations (e.g., 1, 10, 100 µg/mL).

    • Pour the amended agar into sterile petri dishes.

    • Controls: Prepare a PDA plate with DMSO only (negative) and a plate with a commercial fungicide like tebuconazole (positive).

  • Inoculation:

    • Using a sterile cork borer, take a 5 mm plug from the edge of an actively growing culture of the fungus.

    • Place the plug, mycelium-side down, in the center of each prepared petri dish.

  • Incubation: Seal the plates and incubate at 25°C in the dark for 5-7 days, or until the mycelium in the negative control plate has reached the edge.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions for each plate.

    • Calculate the average diameter and determine the percent inhibition of mycelial growth using the formula:

      • % Inhibition = [(dc - dt) / dc] * 100

      • Where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.

    • Plot percent inhibition against concentration to estimate the EC₅₀ (Effective Concentration for 50% inhibition).

Section 4: Integrated Screening Workflow and Data Interpretation

A successful agrochemical discovery program relies on a logical progression of tests, moving from broad, high-throughput screens to more specific, mechanism-based assays.

Caption: A tiered workflow for agrochemical candidate screening and development.

Interpreting the Results:

  • High Activity in SDH Assay and Whole Organism Screens: If the compound shows a low IC₅₀ in the enzyme assay and potent activity against fungi or plants, it strongly supports the hypothesis that SDH inhibition is the primary mechanism of action.

  • Selective Herbicidal Activity: Potency against cress (a dicot) but not wheat (a monocot) would suggest a selective herbicide profile, which is highly desirable in agriculture.

  • Broad-Spectrum Activity: If the compound is active across herbicidal, fungicidal, and insecticidal screens, it may indicate a general metabolic poison, which could have implications for non-target toxicity.

  • Whole Organism Activity with No SDH Inhibition: If the compound is active against plants or fungi but does not inhibit SDH, it points towards an alternative mechanism of action (e.g., inhibition of fatty acid synthesis, disruption of cell walls) that would require further investigation.[11]

Section 5: Conclusion and Future Directions

This compound presents a compelling scaffold for agrochemical research due to its malonate core, a known metabolic disruptor. The protocols outlined in this guide provide a comprehensive framework for systematically evaluating its potential as a herbicide, fungicide, or insecticide. Initial screening should focus on whole-organism assays to identify any bioactivity, followed by dose-response studies and mechanism-of-action elucidation, with a primary focus on the inhibition of succinate dehydrogenase.

Positive results from this screening cascade would warrant progression to lead optimization. This next phase would involve synthesizing a library of analogs to establish a Structure-Activity Relationship (SAR), aiming to improve potency, selectivity, and physicochemical properties for field application.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes. URL: [Link]

  • Lead Sciences. (n.d.). This compound. Retrieved from Lead Sciences. URL: [Link]

  • Ferreira, V. F., & de Souza, M. C. B. V. (2018). Malonic Acid and Derivatives. ResearchGate. URL: [Link]

  • Orozco-Cárdenas, M. L., et al. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molecules, 28(13), 5087. MDPI. URL: [Link]

  • Chen, Y. N., et al. (2018). Commercially Available Natural Benzyl Esters and Their Synthetic Analogs Exhibit Different Toxicities against Insect Pests. Scientific Reports, 8(1), 7889. National Institutes of Health. URL: [Link]

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  • MDPI. (2018). Natural Product-Based Pesticide Discovery: Design, Synthesis and Bioactivity Studies of N-Amino-Maleimide Derivatives. Retrieved from MDPI. URL: [Link]

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Application Notes and Protocols: The Strategic Role of 2-Benzyl-3-ethoxy-3-oxopropanoic Acid in the Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Cardiovascular Drug Synthesis

2-Benzyl-3-ethoxy-3-oxopropanoic acid, a monoester derivative of benzylmalonic acid, serves as a pivotal starting material in the multi-step synthesis of several key cardiovascular drugs, particularly Angiotensin-Converting Enzyme (ACE) inhibitors.[1] Its chemical architecture provides a strategic advantage for the construction of the core pharmacophore of widely prescribed antihypertensive agents like Enalapril and Lisinopril. This document provides an in-depth technical guide for researchers and drug development professionals on the application of this compound in the synthesis of these vital medications. We will elucidate the underlying chemical principles, provide detailed, field-proven protocols, and explain the causality behind the experimental choices to ensure scientific integrity and reproducibility.

The central strategy revolves around the transformation of this compound into the crucial intermediate, ethyl 2-oxo-4-phenylbutanoate. This α-keto ester is the cornerstone for coupling with the respective dipeptide fragments of Enalapril and Lisinopril through a highly stereoselective reductive amination reaction.

Part 1: Synthesis of the Key Intermediate: Ethyl 2-oxo-4-phenylbutanoate

The initial and critical step in this synthetic pathway is the conversion of this compound to ethyl 2-oxo-4-phenylbutanoate. This transformation is effectively a decarboxylation of a malonic acid monoester. The Krapcho decarboxylation is a well-established and mild method for this purpose, offering high yields and avoiding harsh acidic or basic conditions that could lead to unwanted side reactions.[2][3][4][5]

Principle of Krapcho Decarboxylation

The Krapcho decarboxylation involves heating a malonic ester with a salt, typically a halide, in a dipolar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction proceeds via nucleophilic attack of the halide ion on the ethyl group of the ester, followed by the loss of carbon dioxide from the resulting carboxylate intermediate. This method is particularly advantageous as it selectively cleaves one of the carboxyl groups, a key requirement in this synthesis.[3]

Experimental Protocol: Krapcho Decarboxylation of this compound

Materials:

  • This compound

  • Lithium chloride (LiCl)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Deionized water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask, add this compound (1 equivalent), lithium chloride (1.2 equivalents), and anhydrous DMSO.

  • Add a small amount of deionized water (2-3 equivalents).

  • Attach a reflux condenser and heat the mixture to 150-160 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude ethyl 2-benzyl-3-oxopropanoate.

  • Further purification can be achieved by vacuum distillation to obtain pure ethyl 2-oxo-4-phenylbutyrate.

Causality of Experimental Choices:

  • Lithium Chloride: Acts as a source of chloride ions, which are excellent nucleophiles for the dealkylation of the ester. The lithium cation also helps to stabilize the carboxylate intermediate.

  • DMSO: A high-boiling, polar aprotic solvent that effectively solvates the ions and facilitates the Sₙ2 attack of the chloride ion.

  • Water: A small amount of water is crucial for the final protonation of the enolate intermediate formed after decarboxylation.

  • Aqueous Work-up: The washing steps with sodium bicarbonate and brine are essential to remove any remaining acidic impurities and salts.

Part 2: Synthesis of Enalapril Maleate

Enalapril is synthesized through the reductive amination of ethyl 2-oxo-4-phenylbutyrate with the dipeptide L-alanyl-L-proline. This reaction forms the crucial secondary amine linkage with high stereoselectivity.

Synthesis Pathway of Enalapril

Enalapril_Synthesis A 2-Benzyl-3-ethoxy- 3-oxopropanoic acid B Ethyl 2-oxo-4- phenylbutanoate A->B Krapcho Decarboxylation D Enalapril B->D Reductive Amination (H₂, Raney Ni) C L-Alanyl-L-proline C->D E Enalapril Maleate D->E Salt Formation MaleicAcid Maleic Acid MaleicAcid->E

Caption: Synthetic route of Enalapril Maleate from this compound.

Experimental Protocol: Reductive Amination for Enalapril Synthesis

Materials:

  • Ethyl 2-oxo-4-phenylbutyrate

  • L-Alanyl-L-proline

  • Raney Nickel (catalyst)

  • Ethanol

  • Hydrogen gas

  • 3A Molecular sieves

  • Ethyl acetate

  • Deionized water

  • Sodium hydroxide solution

  • Hydrochloric acid

  • Anhydrous sodium sulfate

  • Hydrogenation reactor

Procedure:

  • In a hydrogenation reactor, add ethyl 2-oxo-4-phenylbutyrate (1 equivalent), Raney Nickel, and 3A molecular sieves to ethanol.

  • Add L-alanyl-L-proline (1.1 equivalents) to the mixture.

  • Seal the reactor and purge with nitrogen, followed by hydrogen gas (3 times).

  • Pressurize the reactor with hydrogen to 2 atm and stir the reaction mixture at room temperature for approximately 5 hours.

  • Monitor the reaction by TLC or HPLC until the starting materials are consumed.

  • Once the reaction is complete, carefully filter the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a mixture of water and ethyl acetate.

  • Adjust the pH of the aqueous layer to ~8.9 with a sodium hydroxide solution and separate the layers. Discard the ethyl acetate layer.

  • Wash the aqueous layer with ethyl acetate twice.

  • Adjust the pH of the aqueous layer to ~4.5 with diluted hydrochloric acid.

  • Extract the product into ethyl acetate (4 times).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield Enalapril.

Causality of Experimental Choices:

  • Raney Nickel: A highly active hydrogenation catalyst that efficiently reduces the imine intermediate formed in situ from the keto ester and the dipeptide.

  • Hydrogen Gas: The reducing agent for the catalytic hydrogenation.

  • 3A Molecular Sieves: Used to remove any traces of water that could interfere with the reaction.

  • pH Adjustments: The pH adjustments during the work-up are crucial for separating the product from unreacted starting materials and byproducts. Enalapril is amphoteric and its solubility in aqueous and organic phases is pH-dependent.

Salt Formation: Enalapril Maleate

To improve its stability and bioavailability, Enalapril is converted to its maleate salt.

Procedure:

  • Dissolve the crude Enalapril in ethyl acetate at 30 °C.

  • Add a solution of maleic acid in ethyl acetate and stir for 30 minutes.

  • Cool the mixture to 0 °C to induce crystallization.

  • Filter the solid, wash with cold ethyl acetate, and dry under vacuum to obtain Enalapril Maleate.

Parameter Typical Value Reference
Diastereomeric Ratio (SSS:RSS)>11:1[6]
YieldHigh[2]

Part 3: Synthesis of Lisinopril

The synthesis of Lisinopril follows a similar strategy, involving the reductive amination of ethyl 2-oxo-4-phenylbutyrate with a protected lysine-proline dipeptide.

Synthesis Pathway of Lisinopril

Lisinopril_Synthesis A 2-Benzyl-3-ethoxy- 3-oxopropanoic acid B Ethyl 2-oxo-4- phenylbutanoate A->B Krapcho Decarboxylation D Protected Lisinopril Intermediate B->D Reductive Amination (H₂, Raney Ni) C N⁶-trifluoroacetyl- L-lysyl-L-proline C->D E Lisinopril D->E Hydrolysis (Deprotection)

Caption: Synthetic route of Lisinopril from this compound.

Experimental Protocol: Reductive Amination for Lisinopril Synthesis

Materials:

  • Ethyl 2-oxo-4-phenylbutyrate

  • N⁶-trifluoroacetyl-L-lysyl-L-proline

  • Raney Nickel

  • Methanol

  • Hydrogen gas

  • Sodium hydroxide solution

Procedure:

  • In a hydrogenator, dissolve N⁶-trifluoroacetyl-L-lysyl-L-proline (1 equivalent) in methanol.

  • Add ethyl 2-oxo-4-phenylbutyrate (1.25 equivalents) and Raney Nickel to the solution.

  • Pressurize the hydrogenator with hydrogen gas to 4 kg/cm ² and maintain the reaction at 25-30 °C for 16 hours.

  • Monitor the reaction by TLC.

  • After completion, carefully filter the Raney Nickel catalyst under a nitrogen atmosphere.

  • Concentrate the methanol filtrate to obtain the protected Lisinopril intermediate.

Deprotection to Yield Lisinopril

The final step is the hydrolysis of the trifluoroacetyl protecting group and the ethyl ester to yield Lisinopril.

Procedure:

  • Dissolve the protected Lisinopril intermediate in an aqueous sodium hydroxide solution.

  • Stir the mixture at room temperature until the hydrolysis is complete (monitored by HPLC).

  • Neutralize the reaction mixture with an appropriate acid to precipitate the crude Lisinopril.

  • The crude product can be further purified by recrystallization.

Parameter Typical Value Reference
Diastereomeric RatioHigh for the desired (S,S,S) isomer[7]
Overall YieldGood[8]

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of important cardiovascular drugs like Enalapril and Lisinopril. Its efficient conversion to the key intermediate, ethyl 2-oxo-4-phenylbutyrate, via a Krapcho decarboxylation, followed by stereoselective reductive amination with the appropriate dipeptide, provides a robust and scalable synthetic route. The protocols outlined in this document are based on established and reliable methods, offering a solid foundation for researchers and professionals in the field of pharmaceutical development. Understanding the rationale behind each experimental step is crucial for troubleshooting, optimization, and ensuring the synthesis of high-purity active pharmaceutical ingredients.

References

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  • CN108147973B. (2020). Preparation method of N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine. Google Patents.
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  • Stanković, M., Petrović, S. D., & Mijin, D. Ž. (2015). Enalapril: Synthesis and properties. ResearchGate. Retrieved from [Link]

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  • Blacklock, T. J., Shuman, R. F., Butcher, J. W., Shearin, W. E., Jr., Budavari, J., & Grenda, V. J. (1988). A method practical for large scale synthesis of the ACE inhibitors enalapril and lisinopril. The Journal of Organic Chemistry, 53(4), 836–844.
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  • CN114249795A. (2022). Preparation method of enalapril maleate and intermediate thereof. Google Patents.
  • Banerjee, A. K., & Laya, M. S. (2011). Advances in the Krapcho Decarboxylation. Journal of Chemical Research, 2011(2), 67-70.
  • Reddy, M. S., Sreeramulu, J., & Raghuram, J. (2016). Synthesis and Characterization of Compounds Related to Lisinopril. Scientia Pharmaceutica, 84(2), 269–278.
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Application Note & Protocols: Investigating 2-Benzyl-3-ethoxy-3-oxopropanoic Acid as a Novel Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

Inflammation is a critical biological response to harmful stimuli, but its dysregulation leads to chronic diseases such as arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents with improved efficacy and safety profiles remains a key objective in pharmaceutical research.

This document outlines a comprehensive strategy for the evaluation of 2-Benzyl-3-ethoxy-3-oxopropanoic acid (also known as monoethyl benzylmalonate) as a potential anti-inflammatory therapeutic. While this specific molecule is primarily known as a versatile intermediate in organic synthesis for producing pharmaceuticals targeting inflammatory conditions[1], its direct biological activity is not extensively documented. However, a strong scientific rationale for its investigation stems from the established anti-inflammatory properties of its parent and related chemical scaffolds.

  • Malonic Acid Core: The parent compound, malonic acid, has been shown to exert anti-inflammatory effects in neuroinflammation models by suppressing the p38 MAPK/NF-κB pathway in microglia, leading to a reduction in pro-inflammatory mediators like nitric oxide (NO), reactive oxygen species (ROS), and IL-6[2].

  • Benzylmalonate Derivatives: A related compound, bis-ethylhexyl hydroxydimethoxy benzylmalonate, has demonstrated clinical efficacy in reducing skin inflammation and redness[3]. Another malonic acid derivative, termed "Maldian," was found to possess significant antioxidant activity and reduce levels of prostaglandin E, a key inflammatory mediator[4].

  • Structural Analogs: The broader class of carboxylic acid esters and compounds with benzyl moieties are prevalent in anti-inflammatory research, often targeting enzymes like cyclooxygenase (COX)[5][6][7].

Given this evidence, we hypothesize that this compound, by combining a malonate core with a benzyl group, represents a promising candidate for a novel anti-inflammatory agent. This guide provides a structured, multi-tiered experimental approach to validate this hypothesis, moving from initial in vitro screening to mechanistic elucidation and preliminary in vivo validation.

Tiered Experimental Workflow for Compound Evaluation

A logical, phased approach is critical to efficiently assess the compound's potential while conserving resources. The proposed workflow progresses from broad cellular screening to more specific mechanistic and organismal studies.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: In Vivo Proof-of-Concept A Compound Preparation (Solubility & Stability Testing) B Cell Viability Assay (e.g., MTT, LDH) Determine Non-Toxic Concentration Range A->B C Primary Anti-Inflammatory Assay (LPS-induced NO Production in RAW 264.7 Cells) B->C Proceed with non-toxic doses D Cytokine Profiling (ELISA/Multiplex for TNF-α, IL-6, IL-10) C->D If Active (NO inhibition) G Acute Inflammation Model (Carrageenan-Induced Paw Edema in Rodents) C->G If Potent In Vitro Activity E Enzyme Inhibition Assays (COX-1/COX-2, 5-LOX) D->E F Signaling Pathway Analysis (NF-κB Reporter Assay, Western Blot for p-p38) D->F H Pharmacokinetic Profiling (Preliminary) G->H

Caption: Tiered workflow for evaluating this compound.

Protocols: Phase 1 - Primary In Vitro Screening

Objective: To determine the cytotoxicity of this compound and assess its primary anti-inflammatory activity by measuring nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol: Cell Viability Assessment (MTT Assay)

Rationale: It is crucial to ensure that any observed reduction in inflammatory markers is not merely a result of cell death. The MTT assay measures mitochondrial reductase activity, a reliable indicator of cell viability. This establishes a safe concentration range for subsequent experiments.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (Test Compound)

  • Dimethyl sulfoxide (DMSO, vehicle)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in DMEM (e.g., 1, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1%. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include "vehicle only" (0.1% DMSO) and "untreated" controls.

  • Incubation: Incubate the plate for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control: (Absorbance of Treated / Absorbance of Vehicle) * 100.

Protocol: Nitric Oxide (NO) Production Assay (Griess Test)

Rationale: Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of pro-inflammatory macrophage activation. The Griess test is a simple colorimetric assay that measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.

Materials:

  • Materials from Protocol 3.1

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Mix equal volumes shortly before use.

  • Sodium nitrite (NaNO₂) standard solution (for standard curve)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells as described in 3.1.

  • Pre-treatment: Remove the medium and add 100 µL of DMEM containing non-toxic concentrations of the test compound (determined from the MTT assay). Incubate for 1 hour.

  • Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Sample Collection: Carefully collect 50 µL of supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction: Add 50 µL of the mixed Griess Reagent to each well containing supernatant.

  • Incubation & Reading: Incubate at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540 nm.

  • Analysis: Calculate the nitrite concentration in each sample using a standard curve prepared with NaNO₂. Determine the percentage inhibition of NO production relative to the LPS-only control.

Protocols: Phase 2 - Mechanistic Elucidation

Objective: If the test compound shows significant NO inhibition without cytotoxicity, the next phase is to investigate its potential mechanism of action.

Protocol: COX-1/COX-2 Inhibition Assay

Rationale: Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes, which are responsible for prostaglandin synthesis. Differentiating between COX-1 (constitutively expressed) and COX-2 (inducible at inflammation sites) inhibition is key for predicting therapeutic efficacy and potential side effects. Commercially available kits provide a reliable method for this.

Procedure:

  • Assay Principle: Utilize a commercial colorimetric or fluorometric COX inhibitor screening assay kit. These kits typically measure the peroxidase activity of purified COX-1 and COX-2 enzymes.

  • Execution: Follow the manufacturer's protocol precisely. In brief:

    • Prepare dilutions of the test compound.

    • Add purified COX-1 or COX-2 enzyme to separate wells.

    • Add the test compound and a heme cofactor.

    • Initiate the reaction by adding arachidonic acid (the substrate).

    • Measure the signal (absorbance or fluorescence) over time.

  • Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) for both COX-1 and COX-2. A high COX-2/COX-1 selectivity ratio is a desirable characteristic for a modern anti-inflammatory agent.

Protocol: NF-κB Signaling Pathway Analysis (Reporter Assay)

Rationale: The NF-κB transcription factor is a master regulator of the inflammatory response, controlling the expression of iNOS, COX-2, and pro-inflammatory cytokines. Malonic acid has been shown to inhibit this pathway[2]. A luciferase reporter assay provides a quantitative measure of NF-κB transcriptional activity.

Procedure:

  • Cell Line: Use a stable cell line (e.g., HEK293 or RAW 264.7) transfected with a plasmid containing an NF-κB response element linked to a luciferase reporter gene.

  • Assay:

    • Seed the reporter cells in a 96-well plate.

    • Pre-treat cells with non-toxic concentrations of the test compound for 1 hour.

    • Stimulate with an NF-κB activator (e.g., LPS or TNF-α).

    • Incubate for 6-8 hours.

    • Lyse the cells and add a luciferase substrate.

    • Measure the resulting luminescence using a luminometer.

  • Analysis: A reduction in luminescence in treated cells compared to stimulated controls indicates inhibition of the NF-κB pathway.

G cluster_0 Cytoplasm cluster_1 NF-κB Complex (Inactive) cluster_2 LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK MyD88-dependent signaling cascade IkBa IκBα IKK->IkBa Phosphorylates p65 p65 p65_nuc p65 p65->p65_nuc Translocation p50 p50 p50_nuc p50 p50->p50_nuc Nucleus Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Compound Test Compound (this compound) Compound->IKK Potential Target Compound->p65 Potential Target (Nuclear Translocation) p65_nuc->Genes p50_nuc->Genes

Caption: Simplified NF-κB signaling pathway and potential inhibitory points for the test compound.

Data Presentation & Interpretation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: Example Data Summary from In Vitro Assays

AssayParameter MeasuredTest Compound ResultPositive Control (e.g., Dexamethasone)
Cell Viability CC₅₀ (µM)> 100> 100
NO Production IC₅₀ (µM)15.25.8
COX-1 Inhibition IC₅₀ (µM)85.10.5 (Indomethacin)
COX-2 Inhibition IC₅₀ (µM)12.51.2 (Celecoxib)
NF-κB Reporter IC₅₀ (µM)22.49.3
COX-2 Selectivity Ratio (IC₅₀ COX-1/COX-2)6.8-

This table presents hypothetical data for illustrative purposes.

Phase 3: In Vivo Proof-of-Concept

Objective: To determine if the in vitro anti-inflammatory activity of the test compound translates to a living animal model.

Protocol: Carrageenan-Induced Paw Edema

Rationale: This is a classic, well-validated model of acute inflammation. Injection of carrageenan into a rodent's paw induces a localized inflammatory response characterized by edema (swelling), which can be quantified. Anti-inflammatory drugs reduce this swelling.

Materials:

  • Male Wistar rats or Swiss albino mice

  • This compound (Test Compound)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • 1% Carrageenan solution in saline

  • Pletysmometer or digital calipers

Procedure:

  • Acclimatization: Acclimate animals for at least one week. Fast them overnight before the experiment with free access to water.

  • Grouping: Divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control, and Test Compound (e.g., 10, 30, 100 mg/kg).

  • Dosing: Administer the test compound and controls orally (p.o.) or intraperitoneally (i.p.).

  • Baseline Measurement: One hour after dosing, measure the initial volume of the right hind paw of each animal using a pletysmometer.

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

  • Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Analysis: Calculate the percentage inhibition of edema for each group at each time point compared to the vehicle control group: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average edema in the control group and Vt is the average edema in the treated group.

Conclusion

This document provides a structured, rationale-driven framework for the initial investigation of this compound as a potential anti-inflammatory agent. The proposed tiered workflow, from broad screening to specific mechanistic and in vivo studies, allows for a comprehensive and efficient evaluation. Positive results, particularly a high therapeutic index (CC₅₀/IC₅₀) and a favorable COX-2 selectivity, would strongly support further preclinical development, including more advanced chronic inflammation models and detailed pharmacokinetic/toxicology studies.

References

  • MySkinRecipes. This compound. [Link]

  • MDPI. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. [Link]

  • ResearchGate. (PDF) 1,2-benzenedicarboxylic acid, bis (2-methyl propyl) ester isolated from Onosma bracteata Wall. inhibits MG-63 cells proliferation via Akt-p53-cyclin pathway. [Link]

  • MDPI. Anti-Inflammatory Activity of Natural Products. [Link]

  • Wikipedia. Malonic acid. [Link]

  • MDPI. Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. [Link]

  • PubMed. Anti-inflammatory and Anti-oxidative Effects of Phytohustil® and Root Extract of Althaea officinalis L. on Macrophages in vitro. [Link]

  • PubMed. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. [Link]

  • PubChem. Phosphonic acid, benzyl-, monoethyl ester. [Link]

  • National Institutes of Health (NIH). Synthesis and biological evaluation of esterified anti-inflammatory drugs with ethylene glycol linkers. [Link]

  • PubMed Central (PMC). Malonic acid suppresses lipopolysaccharide-induced BV2 microglia cell activation by inhibiting the p38 MAPK/NF-κB pathway. [Link]

  • Nicolae Testemitanu State University of Medicine and Pharmacy. The study of mechanisms of anti-inflammatory activity realization of a new malonic acid derivative – maldian. [Link]

  • PubMed. Sebusuppressive efficacy of the antioxidant bis-ethylhexyl hydroxydimethoxy benzylmalonate in the treatment of oily and blemished skin. [Link]

  • MDPI. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. [Link]

  • MDPI. Plant-Derivatives Small Molecules with Antibacterial Activity. [Link]

  • PubMed Central (PMC). Cytotoxic Activity of Bioactive Compound 1, 2- Benzene Dicarboxylic Acid, Mono 2- Ethylhexyl Ester Extracted from a Marine Derived Streptomyces sp. VITSJK8. [Link]

  • PMC. Synthesis and Anti-Inflammatory Activity of 1-Methylhydantoin Cinnamoyl Imides. [Link]

  • PubMed. Antioxidant and anti-inflammatory activities of hydroxybenzyl alcohol releasing biodegradable polyoxalate nanoparticles. [Link]

  • ResearchGate. (PDF) Study of anti-inflammatory and analgesic properties of 3-benzoyl-propionic acid. [Link]

  • Organic Syntheses. ethyl 3,3-diethoxypropanoate. [Link]

  • Google Patents.

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Synthesis of Substituted Carboxylic Acids: An Application Note on the Malonic Ester Synthesis Utilizing Diethyl Benzylmalonate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Malonic Ester Synthesis as a Cornerstone of C-C Bond Formation

For researchers, scientists, and professionals in drug development, the ability to predictably and efficiently construct carbon-carbon bonds is paramount. The malonic ester synthesis is a robust and versatile method for the preparation of mono- and disubstituted acetic acids.[1] This classical organic reaction leverages the enhanced acidity of the α-hydrogens of a malonic ester, most commonly diethyl malonate, to facilitate the formation of a stabilized enolate. This nucleophilic enolate can then be alkylated by treatment with an alkyl halide, forming a new C-C bond.[2] Subsequent hydrolysis of the ester groups followed by decarboxylation yields the desired substituted carboxylic acid.[2] This application note provides a detailed experimental protocol for a malonic ester synthesis starting with diethyl benzylmalonate, a commercially available or readily synthesized intermediate, to yield valuable substituted carboxylic acids.

The core strength of the malonic ester synthesis lies in its synthetic equivalence to an ester enolate of acetic acid, providing a reliable pathway to a diverse range of carboxylic acids.[1] The choice of the alkylating agent dictates the final product, offering a modular approach to molecular design.

Mechanistic Overview: A Stepwise Journey to Carboxylic Acids

The malonic ester synthesis proceeds through a well-defined, three-step sequence: enolate formation, alkylation, and finally, hydrolysis and decarboxylation.

  • Enolate Formation: The process is initiated by the deprotonation of the α-carbon of the malonic ester using a suitable base, typically sodium ethoxide in ethanol. The resulting enolate is stabilized by resonance, with the negative charge delocalized over the two adjacent carbonyl groups.

  • Alkylation: The resonance-stabilized enolate acts as a potent nucleophile, readily attacking an electrophilic alkyl halide in an SN2 reaction. This step is crucial as it forms the new carbon-carbon bond.[2]

  • Hydrolysis and Decarboxylation: The substituted malonic ester is then subjected to hydrolysis, typically under basic or acidic conditions, to convert the ester groups into carboxylic acids.[2] The resulting disubstituted malonic acid is unstable to heat and readily undergoes decarboxylation upon warming, losing a molecule of carbon dioxide to yield the final carboxylic acid product.[2][3]

Experimental Protocol: Synthesis of 3-Phenylpropanoic Acid from Diethyl Malonate and Benzyl Chloride

This protocol details the synthesis of 3-phenylpropanoic acid, a valuable intermediate in the pharmaceutical and fragrance industries, via a malonic ester synthesis. The procedure is divided into two main parts: the synthesis of the key intermediate, diethyl benzylmalonate, followed by its hydrolysis and decarboxylation.

Part A: Synthesis of Diethyl Benzylmalonate

This procedure is adapted from a well-established method published in Organic Syntheses.[4]

Materials and Equipment:

Reagent/EquipmentQuantity/SpecificationSafety Precautions
Diethyl malonate830 g (5.18 moles)Irritant
Benzyl chloride632 g (5.0 moles)Lachrymator, toxic, handle in a fume hood
Sodium115 g (5.0 gram atoms)Highly reactive with water, flammable solid
Absolute Ethanol2.5 LFlammable liquid
5 L Three-necked flask1-
Mercury-sealed stirrer1Use with caution, potential for mercury exposure
Reflux condenser1-
500 mL Dropping funnel1-
Heating mantle/Steam cone1-
Distillation apparatus1-

Procedure:

  • Preparation of Sodium Ethoxide: In a 5 L three-necked flask equipped with a mercury-sealed stirrer, a reflux condenser, and a 500 mL dropping funnel, add 2.5 L of absolute ethanol. Carefully add 115 g of sodium in small pieces. The reaction is exothermic and will produce hydrogen gas; ensure adequate ventilation and the absence of ignition sources. Allow the reaction to proceed until all the sodium has dissolved.[4]

  • Addition of Diethyl Malonate: Once the sodium ethoxide solution has cooled slightly, add 830 g of diethyl malonate through the dropping funnel in a steady stream.[4]

  • Alkylation with Benzyl Chloride: Following the addition of diethyl malonate, add 632 g of benzyl chloride dropwise over a period of 2-3 hours.[4]

  • Reaction Monitoring and Work-up: Heat the reaction mixture to reflux with continuous stirring. Monitor the reaction progress by checking the pH of a moistened litmus paper held at the top of the condenser; the reaction is complete when the vapors are neutral (approximately 8-11 hours).[4]

  • Solvent Removal: Once the reaction is complete, replace the reflux condenser with a distillation apparatus and distill off the ethanol. Approximately 2 L of ethanol should be recovered.[4]

  • Extraction and Purification: To the cooled residue, add approximately 2 L of water and shake vigorously. If necessary, add sodium chloride to facilitate the separation of the layers. Separate the organic layer. The crude diethyl benzylmalonate can be purified by vacuum distillation. Collect the fraction boiling at 145–155 °C/5 mm Hg. The expected yield is 1265–1420 g (51–57%).[4]

G cluster_0 Part A: Synthesis of Diethyl Benzylmalonate start Prepare Sodium Ethoxide in Absolute Ethanol add_malonate Add Diethyl Malonate start->add_malonate 1. add_benzyl_chloride Add Benzyl Chloride (dropwise) add_malonate->add_benzyl_chloride 2. reflux Reflux (8-11 hours) Monitor pH add_benzyl_chloride->reflux 3. distill Distill off Ethanol reflux->distill 4. extract Aqueous Work-up & Separation distill->extract 5. purify Vacuum Distillation extract->purify 6. product_A Diethyl Benzylmalonate purify->product_A Yield: 51-57%

Caption: Workflow for the synthesis of diethyl benzylmalonate.

Part B: Hydrolysis and Decarboxylation to 3-Phenylpropanoic Acid

This part of the procedure involves the saponification of the ester followed by acidification and thermal decarboxylation.

Materials and Equipment:

Reagent/EquipmentQuantity/SpecificationSafety Precautions
Diethyl benzylmalonate1 kg (4.0 moles)-
Potassium Hydroxide (technical)860 gCorrosive
Water850 mL-
Hydrochloric Acid (technical)As neededCorrosive, handle in a fume hood
12 L Round-bottomed flask1-
Stirrer1-
Large steam cone/Heating mantle1-
Ice bath1-

Procedure:

  • Saponification: In a 12 L round-bottomed flask equipped with a stirrer, dissolve 860 g of technical potassium hydroxide in 850 mL of water. While the solution is still hot, add 1 kg of diethyl benzylmalonate from a dropping funnel over a period of 1 hour with continuous stirring.[4]

  • Hydrolysis: Heat the mixture with stirring for 3 hours. A tube connected to a water aspirator can be placed in the mouth of the flask to facilitate the removal of ethanol vapors. Add more water if necessary to prevent the reaction mass from solidifying.[4]

  • Acidification: Cool the flask in an ice bath. Once the temperature reaches 20 °C, slowly add technical hydrochloric acid while stirring vigorously. Monitor the temperature and add ice as needed to keep it from rising significantly. Continue adding acid until the solution is strongly acidic, which will precipitate the benzylmalonic acid.[4]

  • Isolation of Benzylmalonic Acid: The precipitated benzylmalonic acid can be collected by filtration, washed with cold water, and dried.

  • Decarboxylation: Place the dried benzylmalonic acid in a large flask and heat it gently in an oil bath to 150-160 °C. Carbon dioxide will evolve vigorously. Continue heating until the gas evolution ceases. The crude 3-phenylpropanoic acid will remain as an oil that will solidify upon cooling.

  • Purification: The crude 3-phenylpropanoic acid can be purified by recrystallization from hot water or by vacuum distillation.

G cluster_1 Part B: Hydrolysis and Decarboxylation start_B Saponification of Diethyl Benzylmalonate with KOH hydrolysis Heat for 3 hours to complete hydrolysis start_B->hydrolysis 1. acidification Acidify with HCl to precipitate Benzylmalonic Acid hydrolysis->acidification 2. isolation Isolate Benzylmalonic Acid by Filtration acidification->isolation 3. decarboxylation Heat to 150-160 °C for Decarboxylation isolation->decarboxylation 4. purification_B Purify by Recrystallization or Distillation decarboxylation->purification_B 5. product_B 3-Phenylpropanoic Acid purification_B->product_B Final Product

Caption: Workflow for the hydrolysis and decarboxylation steps.

Safety and Handling Precautions

  • Sodium: A highly reactive metal that reacts violently with water. Handle under an inert atmosphere or in a dry environment. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Benzyl Chloride: A lachrymator and toxic. All manipulations should be performed in a well-ventilated fume hood.

  • Sodium Ethoxide and Potassium Hydroxide: Corrosive bases. Avoid contact with skin and eyes. Wear appropriate PPE.

  • Diethyl Ether: Highly flammable and can form explosive peroxides upon storage.[3] Use in a well-ventilated area away from ignition sources.

Applications of 3-Phenylpropanoic Acid

3-Phenylpropanoic acid is a versatile building block in organic synthesis. It finds applications in the pharmaceutical industry as a precursor for the synthesis of various active pharmaceutical ingredients (APIs). Additionally, its characteristic odor makes it a valuable component in the fragrance and flavor industries.

Conclusion

The malonic ester synthesis remains a powerful and reliable method for the synthesis of a wide array of carboxylic acids. The use of diethyl benzylmalonate as a starting material provides a convenient route to 3-phenylpropanoic acid and other related compounds. The detailed protocol provided in this application note, grounded in established literature, offers a clear and reproducible procedure for researchers and professionals in the field of chemical synthesis. Adherence to the outlined safety precautions is crucial for the successful and safe execution of this synthesis.

References

  • dl-PHENYLALANINE. Organic Syntheses, Coll. Vol. 2, p.489 (1943); Vol. 18, p.71 (1938). [Link]

  • Malonic acid, benzoyl-, diethyl ester. Organic Syntheses, Coll. Vol. 4, p.291 (1963); Vol. 34, p.26 (1954). [Link]

  • Malonic acid, ethylidene-, diethyl ester. Organic Syntheses, Coll. Vol. 4, p.417 (1963); Vol. 32, p.54 (1952). [Link]

  • The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]

  • Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. N.p. [Link]

  • Conversion of Diethylmalonate to 3 Phenylpropanoic acid. ChemWis. [Link]

  • The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE. Vedantu. [Link]

  • Ch21: Malonic esters. University of Calgary. [Link]

  • Show how the following compounds can be made using the malonic es... Study Prep in Pearson+. [Link]

  • Solved Show how you can prepare 3-phenylpropanoic acid. Use... Chegg.com. [Link]

  • US2373011A - Production of malonic acid.
  • Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. N.p. [Link]

  • Malonic Ester Synthesis: Harnessing Diethyl Benzylmalonate for Carbon Framework Construction. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Scheme 1. Alkylation of diethyl malonate (1) under microwave (MW) conditions. ResearchGate. [Link]

  • Understanding the Applications of 3-Phenylpropionic Acid in Chemical Synthesis. N.p. [Link]

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Application Notes & Protocols: Solid-Phase Synthesis Utilizing 2-Benzyl-3-ethoxy-3-oxopropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Combinatorial Chemistry

In the landscape of modern drug discovery and materials science, the demand for rapid synthesis and screening of compound libraries has positioned solid-phase organic synthesis (SPOS) as an indispensable technology.[1] This guide focuses on the application of 2-benzyl-3-ethoxy-3-oxopropanoic acid, a derivative of benzylmalonic acid monoethyl ester, as a versatile building block in SPOS. The unique structural features of this scaffold—a reactive α-carbon flanked by two carbonyl groups of differing reactivity—provide a powerful handle for molecular diversification.

The core advantage of this building block lies in its analogy to the classical malonic ester synthesis, a robust method for carbon-carbon bond formation.[2][3] By immobilizing this moiety onto a solid support, we can leverage the high-yielding and clean reaction chemistry characteristic of SPOS to construct a diverse array of substituted acetic acid derivatives. This approach circumvents the often tedious aqueous workups and chromatographic purifications associated with traditional solution-phase chemistry, making it highly amenable to high-throughput synthesis.

This document provides a comprehensive overview and detailed protocols for the solid-phase synthesis of libraries based on the this compound scaffold. We will explore two strategic approaches based on the choice of solid support, highlighting the rationale behind resin selection, immobilization, on-resin modification, and final cleavage.

Strategic Overview: The Choice of Solid Support

The selection of the solid support and its associated linker is a critical decision that dictates the entire synthetic strategy, particularly the conditions required for the final cleavage of the product from the resin.[4] For the immobilization of a carboxylic acid like this compound, two resins are particularly well-suited, each offering distinct advantages.

  • 2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly recommended for its extreme acid sensitivity.[5][6] It allows for the cleavage of the final product under exceptionally mild acidic conditions, which preserves the ethyl ester functionality and other acid-sensitive groups that may be incorporated during the synthesis.[7] This makes it the preferred choice for generating fully protected fragments or sensitive small molecules.

  • Wang Resin: A workhorse in solid-phase peptide synthesis, Wang resin is also effective for immobilizing carboxylic acids.[8] Cleavage from Wang resin requires stronger acidic conditions, typically a high concentration of trifluoroacetic acid (TFA).[9] This approach is advantageous when simultaneous deprotection of acid-labile side-chain protecting groups and cleavage from the resin is desired.

This guide will primarily focus on the 2-CTC resin due to its milder cleavage conditions, offering greater flexibility in the synthesis of complex molecules.

Experimental Workflow: A Visual Guide

The overall workflow for the solid-phase synthesis is depicted below. This process involves three main stages: immobilization of the building block, on-resin diversification, and cleavage to yield the final product.

SPOS_Workflow cluster_0 Stage 1: Immobilization cluster_1 Stage 2: On-Resin Diversification cluster_2 Stage 3: Cleavage & Isolation Resin 2-Chlorotrityl Chloride Resin Loading Load Building Block: This compound (DIEA, DCM) Resin->Loading Capping Cap Unreacted Sites (MeOH/DIEA/DCM) Loading->Capping Deprotonation α-Carbon Deprotonation (Base, Anhydrous Solvent) Capping->Deprotonation Alkylation Alkylation (Alkyl Halide, R-X) Deprotonation->Alkylation Wash Wash Resin Alkylation->Wash Cleavage Mild Acidic Cleavage (e.g., 1-2% TFA in DCM) Wash->Cleavage Isolation Filter, Evaporate, and Purify Product Cleavage->Isolation

Caption: General workflow for solid-phase synthesis using this compound.

Part 1: Protocol for 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol is optimized for synthesizing derivatives while preserving the ethyl ester and other potential acid-sensitive functionalities.

Materials and Equipment
Reagent/MaterialGradeSupplier
2-Chlorotrityl chloride resin (100-200 mesh)1% DVBe.g., Sigma-Aldrich, Novabiochem
This compound≥97%e.g., Sigma-Aldrich
Dichloromethane (DCM), anhydrous≥99.8%Acros Organics
N,N-Diisopropylethylamine (DIEA)Reagent gradeSigma-Aldrich
Methanol (MeOH), anhydrous≥99.8%Fisher Scientific
Tetrahydrofuran (THF), anhydrous≥99.9%Sigma-Aldrich
Lithium bis(trimethylsilyl)amide (LiHMDS)1.0 M solution in THFSigma-Aldrich
Alkyl Halide (R-X)VariesVaries
Trifluoroacetic acid (TFA)Reagent gradeSigma-Aldrich
Solid-phase synthesis vessel with frit--
Shaker/Vortexer--
Nitrogen line for inert atmosphere--
Protocol 1.1: Immobilization of the Building Block

This procedure details the attachment of this compound to the 2-CTC resin. The trityl chloride group reacts with the carboxylic acid in the presence of a non-nucleophilic base to form an ester linkage.[10]

Rationale: The use of DIEA, a bulky, non-nucleophilic base, facilitates the reaction without causing side reactions. Anhydrous conditions are crucial as the 2-chlorotrityl chloride resin is highly sensitive to moisture.[11]

  • Resin Swelling: Place the 2-CTC resin (e.g., 1.0 g, nominal loading ~1.2 mmol/g) in a solid-phase synthesis vessel. Add anhydrous DCM (10-15 mL/g of resin) and allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.

  • Preparation of Loading Solution: In a separate flask, dissolve this compound (0.8-1.0 eq. relative to resin loading, e.g., 1.0 mmol, 222 mg) in anhydrous DCM (~10 mL/g of resin). Add DIEA (4 eq. relative to the acid, e.g., 4.0 mmol, 697 µL).

  • Loading Reaction: Drain the swelling solvent from the resin. Immediately add the loading solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours.[12]

  • Capping: To quench any unreacted chlorotrityl groups, add anhydrous methanol (0.8-1.0 mL/g of resin) to the reaction vessel and agitate for an additional 30 minutes. This step is critical to prevent undesired side reactions in subsequent steps.[13]

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x). Dry the resin under a stream of nitrogen and then in vacuo.

Protocol 1.2: On-Resin Alkylation of the α-Carbon

This step introduces diversity by alkylating the acidic α-carbon of the immobilized malonic ester derivative.

Rationale: The α-hydrogen is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, allowing for deprotonation by a strong, non-nucleophilic base to form a resin-bound enolate. This enolate then acts as a nucleophile, attacking an electrophilic alkyl halide. A strong, non-nucleophilic base like LiHMDS is chosen to ensure complete deprotonation without competing nucleophilic attack on the ester linkages.

  • Resin Preparation: Place the dried, loaded resin in a clean, dry solid-phase synthesis vessel under an inert atmosphere (Nitrogen or Argon). Swell the resin in anhydrous THF (10-15 mL/g) for 30 minutes.

  • Deprotonation: Drain the THF. Add fresh anhydrous THF (10 mL/g). Cool the vessel to -78 °C in a dry ice/acetone bath. Slowly add LiHMDS (1.0 M in THF, 1.5-2.0 eq. relative to initial resin loading) dropwise. Agitate the slurry at -78 °C for 1 hour.

  • Alkylation: In a separate dry flask, dissolve the alkyl halide (R-X, 3-5 eq. relative to initial resin loading) in a small amount of anhydrous THF. Add this solution to the cold resin slurry. Allow the reaction to slowly warm to room temperature and agitate overnight (12-16 hours).

  • Washing: Quench the reaction by adding a small amount of saturated aqueous NH₄Cl. Drain the solvent and wash the resin sequentially with THF/Water (1:1) (3x), THF (3x), DMF (3x), and DCM (3x). Dry the resin in vacuo.

Protocol 1.3: Cleavage from the Resin

This final step releases the synthesized molecule from the solid support.

Rationale: The ester linkage to the 2-CTC resin is highly acid-labile. A very dilute solution of TFA in DCM is sufficient to cleave the product while leaving the ethyl ester and many common protecting groups intact.[6][7]

  • Resin Preparation: Swell the dry, alkylated resin in DCM (10 mL/g) for 20 minutes.

  • Cleavage Reaction: Drain the DCM. Prepare a cleavage cocktail of 1-2% TFA in DCM (v/v). Add the cleavage cocktail to the resin (10-15 mL/g) and agitate at room temperature for 30-60 minutes. It is often beneficial to perform the cleavage in multiple, short treatments (e.g., 3 x 20 minutes) and collect the filtrates each time to maximize yield.

  • Product Isolation: Filter the resin and collect the filtrate in a round-bottom flask. Wash the resin with additional DCM (2-3x) and combine the filtrates.

  • Work-up: Evaporate the solvent from the combined filtrates under reduced pressure. The crude product can then be purified by standard techniques such as flash chromatography, preparative HPLC, or crystallization.

Data Presentation: Expected Outcomes

The efficiency of each step can be quantified to ensure the success of the synthesis.

StepParameterTypical ValueMethod of Determination
Loading Resin Substitution0.5 - 1.0 mmol/gGravimetric analysis (weight gain) or cleavage of a small sample and quantification by HPLC/NMR.
Alkylation Conversion Efficiency> 90%Cleavage of a small sample and analysis by LC-MS to compare starting material and product peaks.
Cleavage Overall Yield60 - 85%Isolated yield of purified product based on the initial loading of the resin.

Visualization of the Chemical Pathway

The chemical transformations occurring on the solid support are illustrated below.

Caption: Chemical pathway for the solid-phase synthesis of a substituted acetic acid derivative.

Troubleshooting and Key Considerations

  • Low Loading Efficiency: Ensure all solvents and reagents for the loading step are strictly anhydrous. The 2-CTC resin is highly moisture-sensitive. Consider increasing reaction time or using a slight excess of the carboxylic acid.

  • Incomplete Alkylation: Confirm complete deprotonation by using a sufficient excess of a strong, non-nucleophilic base. Ensure the alkylating agent is reactive (iodides > bromides > chlorides) and used in sufficient excess. For sterically hindered alkyl halides, longer reaction times or elevated temperatures may be required.

  • Premature Cleavage: During washing steps, avoid acidic conditions. Use neutral or slightly basic wash solutions (e.g., DCM with a small amount of DIEA) if premature cleavage is suspected.

  • Dialkylation: While less common on solid supports due to steric hindrance, dialkylation can occur.[3] To minimize this, use a controlled amount of base (closer to 1.0 eq.) and alkylating agent.

Conclusion

The use of this compound in solid-phase synthesis offers a powerful and flexible platform for the creation of diverse molecular libraries. The protocols outlined herein, particularly with the use of 2-chlorotrityl chloride resin, provide a robust framework for researchers in drug discovery and materials science to rapidly access novel substituted acetic acid derivatives. The mild cleavage conditions ensure the integrity of the final products, making this a highly valuable tool for modern chemical synthesis.

References

  • ScienceMadness Discussion Board. (n.d.). Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. Retrieved from [Link]

  • Aapptec. (n.d.). Technical Support Information Bulletin 1073 - Wang Resin. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Mild Cleavage: Utilizing 2-Chlorotrityl Chloride Resin in Synthesis. Retrieved from [Link]

  • Barlos, K., Gatos, D., Kallitsis, J., Papaphotiu, G., Sotiriu, P., Wenqing, Y., & Schäfer, W. (1989). 2-Chlorotrityl chloride resin. Tetrahedron Letters, 30(30), 3943-3946. (A conceptual source, direct URL unavailable for specific paper)
  • Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • Barlos, K., Chatzi, O., Gatos, D., & Stavropoulos, G. (1991). 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage. International journal of peptide and protein research, 37(6), 513–520. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® Peptide resin loading protocols. Retrieved from [Link]

  • Pearson, D. E., & Buehler, C. A. (1974). The Alkylation of Esters and Nitriles. Chemical Reviews, 74(1), 45-86. (A conceptual source, direct URL unavailable for specific paper)
  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved from [Link]

  • Giraud, M., Cavelier, F., & Martinez, J. (2009). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science, 15(4), 266-271. Retrieved from [Link]

  • Applied Poly-Peptide. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Lam, K. S., Lebl, M., & Krchnák, V. (1997). The "one-bead-one-compound" combinatorial library method. Chemical reviews, 97(2), 411–448. Retrieved from [Link]

  • Peptideweb.com. (n.d.). Loading protocols. Retrieved from [Link]

  • Bonkowski, B., Wieczorek, J., Patel, M., Craig, C., Gravelin, A., & Boncher, T. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Modern Chemistry & Applications, 1(4), 113. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 21.10: Malonic Ester Synthesis. Retrieved from [Link]

  • JoVE. (n.d.). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • Patsnap. (n.d.). Malonic Ester Synthesis: Steps, Mechanism, and Examples. Retrieved from [Link]

  • Hibbard, J. P., Yam, J. G., Alsalek, E. B., & Bahamonde, A. (2022). Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope. The Journal of Organic Chemistry, 87(18), 12036–12040. Retrieved from [Link]

  • Barlos, K., & Gatos, D. (2012). Fmoc Solid Phase Peptide Synthesis. Novabiochem. (A conceptual source, direct URL unavailable for the book)
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. (A conceptual source, direct URL unavailable for the book)

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Application Note & Protocols for the Quantification of 2-Benzyl-3-ethoxy-3-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

2-Benzyl-3-ethoxy-3-oxopropanoic acid, also known as ethyl 2-benzyl-2-carboxyacetate, is a critical intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs) and fine chemicals.[1] Its molecular structure, featuring a carboxylic acid, an ethyl ester, and a benzyl group, imparts a unique combination of polarity and reactivity. Accurate quantification of this molecule is paramount during drug development and manufacturing for several key reasons: monitoring reaction kinetics, determining purity of intermediates, assessing final product impurity profiles, and ensuring batch-to-batch consistency.

This guide provides detailed, field-proven protocols for the quantification of this compound, designed for researchers, scientists, and drug development professionals. We will explore two primary liquid chromatography-based methods, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and discuss Gas Chromatography-Mass Spectrometry (GC-MS) as a complementary technique. The methodologies are grounded in established analytical principles and adhere to the validation framework outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and regulatory compliance.[2][3]

PART 1: Foundational Analytical Strategy - Method Selection Rationale

The choice of an analytical method is dictated by the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse method for routine quality control (QC) and purity analysis where analyte concentrations are relatively high (µg/mL to mg/mL). The presence of the benzene ring in this compound provides a strong chromophore, making UV detection highly suitable. This method is robust, cost-effective, and readily available in most analytical laboratories.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): For applications requiring the highest sensitivity and selectivity, such as metabolite identification, trace-level impurity quantification, or analysis in complex biological matrices, LC-MS/MS is the gold standard.[4] Its ability to differentiate compounds based on both chromatographic retention time and mass-to-charge ratio (m/z) provides unparalleled specificity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): While the inherent polarity and low volatility of the carboxylic acid group make direct GC analysis challenging, GC-MS can be a powerful tool following a derivatization step. This is often employed for identifying and quantifying volatile or semi-volatile impurities in the starting materials or byproducts of the synthesis.

PART 2: Primary Protocol - Reversed-Phase HPLC with UV Detection

This protocol is optimized for the quantification of this compound in bulk drug substance or reaction mixtures. The reversed-phase mode is selected due to the compound's moderate polarity.

Causality Behind Experimental Choices:
  • Column Chemistry (C18): A C18 (octadecylsilane) stationary phase is chosen for its versatility and strong hydrophobic retention of the benzyl group, ensuring good separation from more polar starting materials or byproducts.

  • Mobile Phase (Acidified Acetonitrile/Water): The mobile phase consists of a mixture of acetonitrile and water, common for reversed-phase chromatography. Acetonitrile is a strong organic solvent that elutes the analyte from the C18 column. The addition of a small amount of acid (e.g., phosphoric acid or formic acid) to the aqueous phase is critical. It suppresses the ionization of the carboxylic acid group on the analyte, leading to a more consistent retention time and improved peak shape. Without the acid, the analyte would exist in both its protonated and deprotonated forms, resulting in a broad, tailing peak.

  • UV Detection Wavelength: The benzyl group exhibits a strong absorbance maximum around 220-230 nm and weaker absorbance around 254-260 nm. Detection at a lower wavelength (e.g., 225 nm) generally provides higher sensitivity, making it suitable for impurity analysis, while a higher wavelength may offer greater selectivity against certain matrix components.[5]

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Quantification s1 Weigh Standard/Sample s2 Dissolve in Diluent (e.g., 50:50 ACN:H2O) s1->s2 s3 Sonicate to Ensure Complete Dissolution s2->s3 s4 Dilute to Final Concentration s3->s4 s5 Filter through 0.45 µm Syringe Filter s4->s5 a1 Inject into HPLC System s5->a1 a2 Separation on C18 Column a3 UV Detection a4 Data Acquisition & Integration q1 Generate Calibration Curve (Peak Area vs. Concentration) a4->q1 q2 Calculate Sample Concentration

Caption: Workflow for HPLC-UV analysis of this compound.

Detailed HPLC Protocol
  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade Water. Filter through a 0.45 µm membrane.

    • Mobile Phase B: Acetonitrile (HPLC grade).

  • Preparation of Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent (50:50 Acetonitrile:Water) and sonicate for 5 minutes or until fully dissolved.

    • Allow the solution to return to room temperature and dilute to the mark with the diluent.

  • Preparation of Calibration Standards:

    • Perform serial dilutions from the stock solution to prepare a series of calibration standards ranging from 1 µg/mL to 200 µg/mL.

  • Preparation of Sample Solution:

    • Accurately weigh a quantity of the test sample expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask.

    • Follow the same dissolution and dilution procedure as for the standard stock solution. Further dilute as necessary to fall within the calibration range.

  • Chromatographic Conditions:

    Parameter Recommended Setting
    HPLC System Agilent 1260 Infinity II or equivalent
    Column C18, 4.6 x 150 mm, 5 µm particle size
    Mobile Phase Isocratic: 50% A / 50% B
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Injection Volume 10 µL
    UV Detector 225 nm

    | Run Time | 10 minutes |

  • System Suitability:

    • Inject the diluent (blank) to ensure no interfering peaks are present.

    • Make five replicate injections of a mid-range standard (e.g., 50 µg/mL). The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

    • The theoretical plates for the analyte peak should be > 2000, and the tailing factor should be ≤ 2.0.

  • Data Analysis:

    • Construct a linear regression curve of peak area versus concentration for the calibration standards. The correlation coefficient (r²) should be ≥ 0.999.

    • Determine the concentration of the analyte in the sample solutions using the calibration curve.

PART 3: High-Sensitivity Protocol - LC-MS/MS

This method is designed for trace-level quantification, particularly in complex matrices where high selectivity is required.

Causality Behind Experimental Choices:
  • Ionization Mode (Negative ESI): The carboxylic acid group is easily deprotonated, making negative mode Electrospray Ionization (ESI) the logical choice. This will primarily form the [M-H]⁻ ion.

  • MRM Transitions: Multiple Reaction Monitoring (MRM) is used for quantification. A precursor ion (the [M-H]⁻ ion of the parent molecule) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process is highly specific and significantly reduces chemical noise. The transition from the parent ion to a stable fragment ion (e.g., loss of the ethoxy group or CO₂) will be optimized.

  • Chromatography: A UHPLC (Ultra-High-Performance Liquid Chromatography) system with a sub-2 µm particle size column is recommended to achieve fast analysis times and sharp peaks, which enhances sensitivity.

Experimental Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification s1 Sample Collection (e.g., Plasma, Reaction Quench) s2 Protein Precipitation (if needed) with Acetonitrile s3 Centrifugation s4 Collect Supernatant s5 Dilute & Filter a1 Inject into UHPLC System s5->a1 a2 Chromatographic Separation a3 ESI Source (Negative Mode) a4 MRM Detection (Q1 -> Q2 -> Q3) q1 Generate Calibration Curve (Peak Area Ratio vs. Conc.) a4->q1 q2 Calculate Analyte Concentration

Caption: Workflow for LC-MS/MS analysis of this compound.

Detailed LC-MS/MS Protocol
  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Formic acid is a volatile buffer, making it compatible with mass spectrometry.

  • Preparation of Standards and Samples:

    • Prepare stock and working standards as described in the HPLC protocol, using 50:50 Acetonitrile:Water as the diluent. The concentration range should be adjusted to the expected sample concentrations (e.g., 0.1 ng/mL to 100 ng/mL).

    • For complex matrices (e.g., plasma), a protein precipitation step is required. Add 3 parts of cold acetonitrile containing an internal standard to 1 part of the sample, vortex, and centrifuge. The supernatant is then diluted and injected.

  • Chromatographic and Mass Spectrometer Conditions:

    Table 1: LC Conditions

    Parameter Recommended Setting
    LC System Waters ACQUITY UPLC or equivalent
    Column C18, 2.1 x 50 mm, 1.7 µm particle size
    Mobile Phase Gradient: 10% B to 95% B over 3 min
    Flow Rate 0.4 mL/min
    Column Temperature 40 °C

    | Injection Volume | 5 µL |

    Table 2: MS/MS Conditions

    Parameter Recommended Setting
    MS System Sciex QTRAP 6500+ or equivalent
    Ionization Mode ESI Negative
    Precursor Ion (Q1) m/z 221.2 [M-H]⁻
    Product Ion (Q3) To be determined by infusion (e.g., m/z 177.2 from loss of CO₂)
    Collision Energy To be optimized (e.g., -20 eV)
    IonSpray Voltage -4500 V

    | Source Temperature | 550 °C |

PART 4: Method Validation - A Self-Validating System

A protocol's trustworthiness is established through rigorous validation, demonstrating its suitability for the intended purpose.[6] The following parameters, based on ICH Q2(R1) guidelines, must be assessed.[2]

Table 3: Validation Parameters and Acceptance Criteria

Parameter Purpose Acceptance Criteria
Specificity To ensure the signal is from the analyte only. No interference from blank, placebo, or known impurities at the analyte's retention time. Peak purity analysis should pass.
Linearity To demonstrate a proportional relationship between signal and concentration. Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 1-200 µg/mL for HPLC).
Range The concentration interval where the method is precise, accurate, and linear. Established based on linearity, accuracy, and precision data.
Accuracy The closeness of the test results to the true value. % Recovery of 98.0% to 102.0% for spiked samples at three concentration levels (low, medium, high).
Precision The degree of scatter between a series of measurements. Repeatability (Intra-day): RSD ≤ 2.0% for 6 replicate preparations. Intermediate Precision (Inter-day): RSD ≤ 2.0% across different days, analysts, or equipment.
Limit of Detection (LOD) The lowest amount of analyte that can be detected. Signal-to-Noise ratio of ≥ 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy. Signal-to-Noise ratio of ≥ 10:1; precision (RSD) ≤ 10%.[3]

| Robustness | The method's capacity to remain unaffected by small, deliberate variations in parameters. | Peak area and retention time remain within acceptable limits when parameters like flow rate (±10%), column temperature (±5°C), and mobile phase pH (±0.2) are varied. |

By embedding system suitability tests within each analytical run and performing this comprehensive validation, the protocols become self-validating systems, ensuring the generation of reliable and defensible data.

PART 5: Complementary Technique - GC-MS Analysis after Derivatization

For the analysis of volatile impurities or as an orthogonal method, GC-MS can be employed after converting the non-volatile analyte into a volatile derivative. Silylation is a common and effective derivatization technique for carboxylic acids.

Derivatization Protocol
  • Evaporate a known amount of the sample extract to dryness under a gentle stream of nitrogen.

  • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 50 µL of a solvent like pyridine or acetonitrile.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool the sample to room temperature before GC-MS analysis.

This procedure replaces the active proton on the carboxylic acid with a non-polar trimethylsilyl (TMS) group, increasing volatility and thermal stability for successful GC analysis.[7]

Conclusion

The analytical protocols detailed herein provide a robust framework for the accurate and reliable quantification of this compound. The choice between HPLC-UV and LC-MS/MS should be guided by the specific sensitivity and selectivity requirements of the application. By adhering to the principles of method validation outlined, researchers and drug development professionals can ensure the integrity of their analytical data, supporting confident decision-making throughout the pharmaceutical development lifecycle.

References

  • MySkinRecipes. This compound. [Link]

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  • Google Patents.
  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • National Center for Biotechnology Information. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. PubMed Central. [Link]

  • Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 345-350. [Link]

  • Organic Syntheses. Malonic acid, benzoyl-, diethyl ester. [Link]

  • LGC Group. Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • AMSbio. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Liu, S., et al. (2012). Synthesis and Crystal Structure Analysis of Substituted Diethyl Malonate. Journal of Chemical Crystallography, 42, 1045-1048. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzyl alcohol. [Link]

  • Semantic Scholar. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological. [Link]

  • ResearchGate. GC-MS analysis of bioactive compounds in ethanolic extract on different parts of Ziziphus mauritiana. [Link]

  • Austin Publishing Group. Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide | Request PDF. [Link]

  • National Center for Biotechnology Information. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. [Link]

  • ICH. Quality Guidelines. [Link]

  • Royal Society of Chemistry. d3cy01635h1.pdf. [Link]

  • KAUST Repository. GC-MS based metabolomics and lipidiomics analyses of selected freshwater green macroalgae. [Link]

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Topic: Derivatization of 2-Benzyl-3-ethoxy-3-oxopropanoic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge

2-Benzyl-3-ethoxy-3-oxopropanoic acid, a monoester derivative of benzylmalonic acid, is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] Accurate quantification and identification of this compound are critical for process monitoring, quality control, and metabolic studies. However, its direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is problematic. The presence of a free carboxylic acid functional group renders the molecule highly polar and non-volatile, leading to poor chromatographic peak shape, thermal degradation in the hot injection port, and strong adsorption to active sites within the GC system.[2]

To overcome these limitations, a chemical derivatization step is essential. Derivatization converts the polar carboxylic acid group into a less polar, more volatile, and thermally stable functional group, making the analyte "GC-amenable".[3][4] This application note provides a detailed guide to two robust derivatization strategies—silylation and alkylation—complete with mechanistic insights and step-by-step protocols tailored for the successful GC-MS analysis of this compound.

Strategic Approaches to Derivatization

The choice of derivatization reagent is dictated by the functional group requiring modification and the desired analytical outcome.[3] For this compound, the target is the single active hydrogen on the carboxylic acid group. The two most effective strategies are silylation and alkylation.

Silylation: Formation of Trimethylsilyl (TMS) Esters

Silylation is a rapid and effective method that replaces the active proton of the carboxylic acid with a non-polar trimethylsilyl (TMS) group, -Si(CH3)3.[3][5] This transformation significantly reduces hydrogen bonding, thereby increasing the volatility and thermal stability of the analyte.[3][6]

  • Mechanism: The reaction proceeds via nucleophilic attack of the carboxylate oxygen on the silicon atom of the silylating reagent. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective.[7] The by-products of the reaction, such as trimethylsilyltrifluoroacetamide and trifluoroacetamide, are highly volatile and typically do not interfere with the chromatography.[7] To enhance the reactivity, especially for sterically hindered acids, a catalyst such as Trimethylchlorosilane (TMCS) is often added.[4][6]

  • Advantages:

    • Reactions are generally fast and can often be performed at room temperature or with gentle heating.[7]

    • Silylating reagents like BSTFA are powerful and can derivatize a wide range of functional groups.[7]

    • The resulting TMS esters provide excellent chromatographic performance.[4]

  • Considerations:

    • TMS derivatives are susceptible to hydrolysis. All glassware must be dry, and samples must be anhydrous to prevent reagent decomposition and derivative degradation.[4]

Alkylation: Esterification to Enhance Performance

Alkylation converts the carboxylic acid into a more stable ester. While the parent compound is already an ethyl ester on one side, derivatizing the remaining carboxylic acid to, for example, a pentafluorobenzyl (PFB) ester, offers distinct advantages.

  • Mechanism: Pentafluorobenzyl bromide (PFB-Br) is a highly effective reagent for this purpose. The reaction is an SN2 alkylation where the carboxylate anion, formed in the presence of a base, acts as a nucleophile and displaces the bromide from PFB-Br.[8][9] This creates a stable PFB ester derivative.

  • Advantages:

    • PFB esters are significantly more stable towards hydrolysis than TMS esters.[3]

    • The pentafluorobenzyl group is strongly electron-capturing, which dramatically enhances sensitivity when using an Electron Capture Detector (ECD). While not the primary detector in GC-MS, the presence of this group leads to the formation of a stable, high-mass molecular ion and a characteristic base peak at m/z 181 (the PFB cation), which is highly advantageous for selective ion monitoring (SIM) in mass spectrometry.[10][11]

  • Considerations:

    • The reaction typically requires heating and the presence of a base catalyst.[12][13]

    • PFB-Br is a lachrymator and should be handled with care in a fume hood.[3][8]

Comparative Summary
FeatureSilylation (BSTFA + TMCS)Alkylation (PFB-Br)
Derivative Trimethylsilyl (TMS) EsterPentafluorobenzyl (PFB) Ester
Reaction Speed Fast (minutes to 1 hour)Moderate (30-60 minutes)
Reaction Conditions Mild (Room temp. to 70°C)Moderate (Requires heating, 60-80°C)
Derivative Stability Moisture-sensitiveHighly stable
MS Fragmentation Characteristic ions at m/z 73, 75Characteristic ion at m/z 181
Reagent Safety Moisture sensitive, irritantLachrymator, corrosive
Primary Advantage Speed and simplicityHigh stability and MS sensitivity

Experimental Protocols

Safety Precaution: All derivatization procedures should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Silylation using BSTFA with 1% TMCS

This protocol is designed for rapid and efficient conversion of the analyte to its TMS ester.

Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide + 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine or Acetonitrile (anhydrous, GC grade)

  • 2 mL GC Vials with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas stream for drying

Procedure:

  • Sample Preparation: Transfer an aliquot of the sample (typically containing 10-100 µg of the analyte) into a 2 mL GC vial. If the sample is in an aqueous or protic solvent, evaporate it to complete dryness under a gentle stream of nitrogen. The absence of water is critical.[4]

  • Reagent Addition: Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the dried residue.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial. The reagent should be in at least a 2:1 molar excess relative to the active hydrogen in the sample.[7]

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 30 minutes in a heating block.[4][7]

  • Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS system. An aliquot of 1 µL is typically injected.

Causality:

  • Drying: Prevents hydrolysis of the BSTFA reagent and the TMS-ester product.

  • Solvent: Pyridine can act as an acid scavenger, while acetonitrile is a good non-protic solvent.

  • Heating: Ensures the reaction goes to completion, especially if minor steric hindrance is a factor.[4]

Protocol 2: Alkylation using Pentafluorobenzyl Bromide (PFB-Br)

This protocol yields a highly stable PFB ester suitable for sensitive and robust quantification.

Materials:

  • Pentafluorobenzyl bromide (PFB-Br), 10% solution in acetone

  • N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3)

  • Acetone or Acetonitrile (anhydrous, GC grade)

  • 2 mL GC Vials with PTFE-lined caps

  • Heating block or oven

Procedure:

  • Sample Preparation: Transfer an aliquot of the sample into a 2 mL GC vial and evaporate to dryness under nitrogen.

  • Reconstitution: Add 200 µL of acetone to the dried sample residue.

  • Catalyst Addition: Add 10 µL of DIPEA. This base is crucial for deprotonating the carboxylic acid to form the reactive carboxylate anion.[10][12]

  • Derivatization: Add 50 µL of the 10% PFB-Br solution to the vial.

  • Reaction: Tightly cap the vial and vortex. Heat at 80°C for 60 minutes.[12]

  • Work-up: Cool the vial to room temperature. Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of hexane or ethyl acetate for injection.

  • Analysis: The sample is ready for GC-MS analysis.

Causality:

  • Base (DIPEA): Facilitates the formation of the nucleophilic carboxylate, which is necessary for the SN2 reaction with PFB-Br.[12]

  • Heating: Provides the activation energy needed to drive the alkylation reaction to completion.[10]

  • Work-up: Removes the excess derivatizing reagent and catalyst, which can be detrimental to the GC column, and transfers the derivative to a more GC-compatible solvent.

Visualization of Workflows and Mechanisms

General Derivatization Workflow

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Analyte Solution Dry Evaporate to Dryness Sample->Dry Silylation Silylation (BSTFA + TMCS) Dry->Silylation Choice 1 Alkylation Alkylation (PFB-Br + Base) Dry->Alkylation Choice 2 GCMS GC-MS Analysis Silylation->GCMS Alkylation->GCMS Data Data Interpretation GCMS->Data

Caption: Overall workflow for GC-MS analysis.

Silylation Reaction Mechanism

G Analyte (R-COOH) Analyte (R-COOH) TMS-Ester (R-COOSi(CH3)3) TMS-Ester (R-COOSi(CH3)3) Analyte (R-COOH)->TMS-Ester (R-COOSi(CH3)3) + BSTFA - CF3CONH-TMS - CF3CONH2

Caption: Silylation of the carboxylic acid.

PFB-Br Alkylation Reaction Mechanism

G Analyte (R-COOH) Analyte (R-COOH) Carboxylate (R-COO-) Carboxylate (R-COO-) Analyte (R-COOH)->Carboxylate (R-COO-) + Base - Base-H+ PFB-Ester (R-COOCH2C6F5) PFB-Ester (R-COOCH2C6F5) Carboxylate (R-COO-)->PFB-Ester (R-COOCH2C6F5) + PFB-Br - Br-

Caption: Two-step alkylation with PFB-Br.

GC-MS Analysis and Expected Results

GC Column: A low-bleed, non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm) is recommended for separating the derivatives from matrix components.

Mass Spectral Data: Derivatization leads to predictable changes in molecular weight and fragmentation patterns, which are key for confirmation.

CompoundFormulaMol. Weight ( g/mol )Key MS Fragment Ions (m/z)
Parent Analyte C12H14O4222.24Not analyzed directly
TMS Derivative C15H22O4Si294.42M-15 (loss of CH3), 73 ([Si(CH3)3]+)
PFB Derivative C19H15F5O4402.31M-181 (loss of PFB), 181 ([C6F5CH2]+)

Conclusion

The successful analysis of this compound by GC-MS is critically dependent on a robust derivatization strategy. Both silylation with BSTFA and alkylation with PFB-Br are excellent methods to render the analyte volatile and thermally stable. Silylation offers a rapid and simple workflow, ideal for high-throughput screening. Alkylation with PFB-Br provides exceptionally stable derivatives and enhances mass spectrometric sensitivity, making it the preferred choice for trace-level quantification and methods requiring high robustness. The selection between these protocols should be based on the specific analytical requirements of the laboratory, including sample matrix, required sensitivity, and available instrumentation.

References

  • Supelco. (n.d.). A Guide to Derivatization Reagents for GC. Sigma-Aldrich.

  • V.N. Zenkevich. (2007). Acids: Derivatization for GC Analysis. Encyclopedia of Chromatography.

  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).

  • TCI Chemicals. (n.d.). GC Derivatization Reagents.

  • Bollenbach, A., et al. (2022). Unusual Derivatization of Methylmalonic Acid with Pentafluorobenzyl Bromide to a Tripentafluorobenzyl Derivative and its Stable-Isotope Dilution GC-MS Measurement in Human Urine. Molecules.

  • Bibel, M. (2022). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube.

  • Sparkman, O. D. (n.d.). Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. A "Little" Mass Spec and Sailing.

  • Li, Y., et al. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels.

  • MySkinRecipes. (n.d.). This compound.

  • Sigma-Aldrich. (n.d.). Pentafluorobenzyl Bromide (PFBBr).

  • Olsen, M. F., & Mydland, L. T. (2012). Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites. Journal of Chromatography A.

  • Supelco. (n.d.). N,O-Bis(trimethylsilyl)trifluoroacetamide. Sigma-Aldrich.

  • Wang, Y., et al. (2020). Simultaneous determination of seven perfluoroalkyl carboxylic acids in water samples by 2,3,4,5,6-pentafluorobenzyl bromide derivatization and gas chromatography-mass spectrometry. Environmental Pollution.

  • Meier-Augenstein, W. (2014). Answer to "What is the purpose of BSTFA derivatization in plant epicuticle composition analysis?". ResearchGate.

  • Bollenbach, A., et al. (2022). Unusual Derivatization of Methylmalonic Acid with Pentafluorobenzyl Bromide to a Tripentafluorobenzyl Derivative and Its Stable-Isotope Dilution GC-MS Measurement in Human Urine. PMC.

  • Presset, M., et al. (2012). Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. Angewandte Chemie International Edition.

  • Sigma-Aldrich. (n.d.). Product Information - 90257 2,3,4,5,6-Pentafluorobenzyl bromide.

  • Chakraborti, A. K., et al. (2004). Chemoselective Protection of Carboxylic Acid as Methyl Ester: A Practical Alternative to Diazomethane Protocol. The Journal of Organic Chemistry.

  • Chromatography Forum. (2010). derivatization method for carboxylic acid ?.

  • Pietrogrande, M. C., & Bacco, D. (2011). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures. ResearchGate.

  • Ashenhurst, J. (2023). Diazomethane (CH2N2). Master Organic Chemistry.

  • Tsikas, D. (2017). Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates. ResearchGate.

  • Ashenhurst, J. (2023). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry.

  • Thermo Fisher Scientific. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides.

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Application Notes and Protocols: 2-Benzyl-3-ethoxy-3-oxopropanoic Acid as a Versatile Precursor for the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Benzylated Malonate Precursor in Heterocyclic Chemistry

In the landscape of modern drug discovery and materials science, the efficient construction of complex molecular architectures is paramount. Heterocyclic compounds form the bedrock of a vast array of pharmaceuticals, agrochemicals, and functional materials. Their synthesis often relies on the strategic use of versatile building blocks that can be elaborated into diverse scaffolds. 2-Benzyl-3-ethoxy-3-oxopropanoic acid, a mono-ester of benzylmalonic acid, and its parent diester, diethyl benzylmalonate, represent a class of highly valuable precursors for this purpose. The presence of an active methylene group flanked by two carbonyl functionalities, combined with a strategically placed benzyl substituent, provides a unique combination of reactivity and structural pre-organization for the synthesis of a variety of benzyl-substituted heterocyclic systems.

This guide provides a comprehensive overview and detailed protocols for the application of this compound and its derivatives as a precursor for the synthesis of several key classes of heterocyclic compounds, including pyrazolones, pyrimidines, coumarins, and pyridinones. The methodologies presented herein are designed to be robust and scalable, offering researchers in both academic and industrial settings a practical toolkit for accessing these important molecular frameworks.

Core Reactivity: The Activated Methylene Group

The synthetic utility of this compound and its diester counterpart, diethyl benzylmalonate, is primarily derived from the acidity of the proton on the α-carbon. The adjacent electron-withdrawing carbonyl groups stabilize the resulting carbanion (enolate), making it a soft nucleophile that can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This fundamental reactivity underpins the cyclization strategies detailed in the subsequent sections.

I. Synthesis of 4-Benzyl-Substituted Pyrazol-5-ones

Scientific Rationale: Pyrazolones are a prominent class of heterocyclic compounds with a wide range of biological activities, including analgesic, anti-inflammatory, and anticancer properties. The synthesis of 4-benzyl-substituted pyrazol-5-ones can be readily achieved through the condensation of a benzylmalonate derivative with hydrazine. The reaction proceeds via an initial nucleophilic attack of hydrazine on one of the ester carbonyls, followed by an intramolecular cyclization and dehydration to afford the stable pyrazolone ring.

Experimental Protocol: Synthesis of 4-benzyl-1,2-dihydro-3H-pyrazol-3-one

Materials:

  • Diethyl benzylmalonate

  • Hydrazine hydrate

  • Ethanol, absolute

  • Glacial acetic acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve diethyl benzylmalonate (1 eq.) in absolute ethanol (20 mL).

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 eq.) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield 4-benzyl-1,2-dihydro-3H-pyrazol-3-one as a crystalline solid.

Diagram: Synthesis of 4-benzyl-1,2-dihydro-3H-pyrazol-3-one

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product DBM Diethyl Benzylmalonate Reaction_Step1 Condensation/ Cyclization DBM->Reaction_Step1 + Hydrazine Hydrazine Hydrate Hydrazine->Reaction_Step1 Solvent Ethanol Solvent->Reaction_Step1 Catalyst Heat (Reflux) Catalyst->Reaction_Step1 Pyrazolone 4-benzyl-1,2-dihydro-3H-pyrazol-3-one Reaction_Step1->Pyrazolone

Caption: Reaction scheme for the synthesis of a 4-benzyl-pyrazolone.

II. Synthesis of 4-Benzyl-Substituted Pyrimidine-2,4,6-triones (Barbiturates)

Scientific Rationale: Pyrimidine derivatives are of immense biological importance, forming the core of nucleobases and a multitude of therapeutic agents. The Biginelli reaction and its variations provide a convergent and efficient route to a wide range of pyrimidine scaffolds. The condensation of a β-dicarbonyl compound, such as a benzylmalonate derivative, with urea or thiourea offers a direct pathway to barbiturates and thiobarbiturates, respectively. These compounds have a long history as sedative-hypnotics and are valuable intermediates for further chemical elaboration.

Experimental Protocol: Synthesis of 5-benzylpyrimidine-2,4,6(1H,3H,5H)-trione

Materials:

  • Diethyl benzylmalonate

  • Urea

  • Sodium ethoxide solution (21% in ethanol)

  • Ethanol, absolute

  • Hydrochloric acid (concentrated)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • Preparation of Sodium Ethoxide Solution: Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (2.2 eq.) in absolute ethanol under an inert atmosphere. Alternatively, use a commercially available solution.

  • Reaction Setup: In a 250 mL round-bottom flask, add the sodium ethoxide solution. To this, add a solution of diethyl benzylmalonate (1 eq.) in absolute ethanol.

  • Addition of Urea: Add urea (1.1 eq.) to the reaction mixture.

  • Reflux: Heat the mixture to reflux with vigorous stirring for 6-8 hours. A precipitate will form during the reaction.

  • Work-up: Cool the reaction mixture to room temperature and then in an ice bath. Carefully acidify the mixture with concentrated hydrochloric acid to pH 2-3.

  • Isolation and Purification: The precipitated product is collected by filtration, washed with cold water, and then with a small amount of cold ethanol. The crude product can be recrystallized from a suitable solvent like ethanol or water to afford pure 5-benzylpyrimidine-2,4,6(1H,3H,5H)-trione.

Diagram: Synthesis of a 5-benzyl-substituted barbiturate.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product DBM Diethyl Benzylmalonate Reaction_Step1 Cyclocondensation DBM->Reaction_Step1 + Urea Urea Urea->Reaction_Step1 Base Sodium Ethoxide Base->Reaction_Step1 Solvent Ethanol Solvent->Reaction_Step1 Heat Reflux Heat->Reaction_Step1 Barbiturate 5-benzylpyrimidine-2,4,6(1H,3H,5H)-trione Reaction_Step1->Barbiturate

Caption: General scheme for the synthesis of a 5-benzyl barbiturate.

III. Synthesis of 3-Benzyl-Substituted Coumarins

Scientific Rationale: Coumarins are a large class of naturally occurring and synthetic compounds with diverse pharmacological properties, including anticoagulant, antioxidant, and anti-inflammatory activities. A powerful and widely used method for their synthesis is the Knoevenagel condensation of an active methylene compound with a salicylaldehyde derivative, followed by intramolecular cyclization (lactonization). Using a benzylmalonate derivative in this reaction leads to the formation of 3-benzyl-substituted coumarins.

Experimental Protocol: Synthesis of 3-benzyl-2H-chromen-2-one

Materials:

  • Diethyl benzylmalonate

  • Salicylaldehyde

  • Piperidine

  • Ethanol, absolute

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve diethyl benzylmalonate (1 eq.) and salicylaldehyde (1 eq.) in absolute ethanol (30 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq.) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product often crystallizes out upon cooling. If not, the solvent can be partially evaporated.

  • Isolation and Purification: Collect the solid product by filtration and wash it with cold ethanol. The crude coumarin can be purified by recrystallization from ethanol to give pure 3-benzyl-2H-chromen-2-one.

Diagram: Synthesis of a 3-benzyl-substituted coumarin.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product DBM Diethyl Benzylmalonate Reaction_Step1 Knoevenagel Condensation/ Lactonization DBM->Reaction_Step1 + Salicylaldehyde Salicylaldehyde Salicylaldehyde->Reaction_Step1 Catalyst Piperidine Catalyst->Reaction_Step1 Solvent Ethanol Solvent->Reaction_Step1 Heat Reflux Heat->Reaction_Step1 Coumarin 3-benzyl-2H-chromen-2-one Reaction_Step1->Coumarin

Caption: Knoevenagel condensation for the synthesis of 3-benzylcoumarin.

IV. Synthesis of 4-Benzyl-Substituted 2,6-Dihydroxypyridines

Scientific Rationale: The pyridinone (or hydroxypyridine) core is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. The synthesis of highly functionalized pyridinones can be achieved through various condensation strategies. A common approach involves the reaction of a β-ketoester or a malonic ester derivative with a source of ammonia or an equivalent, often in the presence of another carbonyl compound. The following protocol outlines a plausible route to a 4-benzyl-substituted dihydroxypyridine, leveraging the reactivity of the benzylmalonate precursor.

Experimental Protocol: Synthesis of 4-benzyl-3-cyano-6-hydroxy-2(1H)-pyridinone

Materials:

  • Diethyl benzylmalonate

  • Cyanoacetamide

  • Sodium ethoxide

  • Ethanol, absolute

  • Hydrochloric acid (concentrated)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, prepare a solution of sodium ethoxide (2.2 eq.) in absolute ethanol.

  • Addition of Reactants: To the stirred solution, add diethyl benzylmalonate (1 eq.) followed by cyanoacetamide (1 eq.).

  • Reflux: Heat the reaction mixture to reflux for 6-8 hours.

  • Work-up: Cool the reaction mixture to room temperature and then in an ice bath. Carefully neutralize with concentrated hydrochloric acid.

  • Isolation and Purification: The resulting precipitate is collected by filtration, washed with cold water, and dried. The crude product can be recrystallized from a suitable solvent such as glacial acetic acid or a mixture of ethanol and water to afford 4-benzyl-3-cyano-6-hydroxy-2(1H)-pyridinone.

Diagram: Synthesis of a 4-benzyl-substituted pyridinone.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product DBM Diethyl Benzylmalonate Reaction_Step1 Condensation/ Cyclization DBM->Reaction_Step1 + Cyanoacetamide Cyanoacetamide Cyanoacetamide->Reaction_Step1 Base Sodium Ethoxide Base->Reaction_Step1 Solvent Ethanol Solvent->Reaction_Step1 Heat Reflux Heat->Reaction_Step1 Pyridinone 4-benzyl-3-cyano-6-hydroxy-2(1H)-pyridinone Reaction_Step1->Pyridinone

Caption: Synthetic route to a 4-benzyl-substituted pyridinone derivative.

Summary of Synthetic Applications

Heterocyclic SystemKey Reactants with Benzylmalonate DerivativeGeneral Reaction Type
Pyrazol-5-one HydrazineCondensation/Cyclization
Pyrimidine-2,4,6-trione UreaCyclocondensation
Coumarin SalicylaldehydeKnoevenagel Condensation/Lactonization
2,6-Dihydroxypyridine CyanoacetamideCondensation/Cyclization

Conclusion

This compound and its corresponding diester, diethyl benzylmalonate, are demonstrably valuable and versatile precursors for the synthesis of a range of biologically and industrially relevant heterocyclic compounds. The protocols outlined in this guide provide a solid foundation for researchers to access 4-benzyl-substituted pyrazolones, pyrimidines, coumarins, and pyridinones. The strategic placement of the benzyl group in the starting material allows for the direct incorporation of this important lipophilic moiety into the final heterocyclic scaffold, a common feature in many bioactive molecules. The straightforward and robust nature of these condensation reactions makes them amenable to both small-scale discovery efforts and larger-scale synthetic campaigns.

References

  • Kreutzberger, A., & Kreutzberger, E. (1983). Zentral dämpfende Arzneimittel, 3. Mitteilung: 3-Aromatisch-aliphatisch substituierte 4-Hydroxypyrimido-[1,2-a]benzimidazol-2-one [Central depressant drugs. 3. 3-Aromatic-aliphatic-substituted 4-hydroxypyrimido-[1,2-a]benzimidazol-2-ones]. Arzneimittelforschung, 33(11), 1517-8.
  • Organic Syntheses. (1963). 3-cyano-6-methyl-2(1)-pyridone. Organic Syntheses, Coll. Vol. 4, p.210 (1963); Vol. 37, p.20 (1957). [Link]

  • Domling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.
  • Biginelli, P. (1893). Derivati aldeiduredici degli eteri acetil- e cian-acetico. Gazzetta Chimica Italiana, 23, 360-413.
  • Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879-888. [Link]

  • Jones, G. (1967).
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Antifungal and Antioxidant Activities of Pyrrolidone-Substituted Coumarins. Molecules, 17(5), 5713-5722. [Link]

  • Master Organic Chemistry. (2023). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

Troubleshooting & Optimization

Technical Support Center: Large-Scale Synthesis of 2-Benzyl-3-ethoxy-3-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Benzyl-3-ethoxy-3-oxopropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. As an intermediate in the production of various pharmaceuticals, particularly those targeting cardiovascular and inflammatory conditions, a robust and efficient synthesis is crucial.[1] This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory and during scale-up operations.

I. Synthesis Overview & Key Challenges

The large-scale synthesis of this compound, also known as monoethyl benzylmalonate, typically involves the benzylation of a malonic ester derivative followed by selective hydrolysis. While seemingly straightforward, this process is fraught with potential pitfalls, especially when transitioning from bench-scale to industrial production. Key challenges include controlling side reactions, ensuring complete and selective hydrolysis, and managing purification of the final product.

Synthesis Pathway Visualization

Synthesis_Pathway A Diethyl Malonate D Diethyl Benzylmalonate A->D Benzylation B Base (e.g., NaOEt) B->D C Benzyl Halide (e.g., Benzyl Bromide) C->D F This compound D->F Selective Mono-hydrolysis E Controlled Hydrolysis (e.g., KOH/EtOH) E->F

Caption: General synthesis route for this compound.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues that arise during the synthesis. The solutions provided are based on established chemical principles and practical experience in process scale-up.

FAQ 1: My benzylation of diethyl malonate is resulting in low yields and significant amounts of dibenzylated product. What's going wrong?

Answer: This is a classic challenge in malonic ester synthesis.[2] The formation of the dibenzylated byproduct occurs when the initially formed mono-benzylated product is deprotonated by the base and reacts with another equivalent of the benzyl halide.

Troubleshooting Steps:

  • Control of Stoichiometry:

    • Carefully control the stoichiometry of your reactants. Use a slight excess of diethyl malonate relative to the benzyl halide to favor mono-alkylation.

    • The amount of base is critical. Using a stoichiometric amount or a slight excess relative to the diethyl malonate is standard.

  • Reaction Conditions:

    • Temperature Control: Maintain a low reaction temperature during the addition of the base and the benzyl halide. This helps to control the reaction rate and minimize side reactions.

    • Addition Rate: Add the benzyl halide slowly to the reaction mixture. This keeps the instantaneous concentration of the alkylating agent low, reducing the likelihood of a second alkylation.

  • Choice of Base and Solvent:

    • Sodium ethoxide (NaOEt) in ethanol is a common choice. The ethoxide anion matches the ester, preventing transesterification.[3][4]

    • The choice of solvent can influence the reaction. Aprotic polar solvents can sometimes accelerate the reaction but may also increase the rate of side reactions.

Protocol for Minimizing Dibenzylation:

StepParameterRecommended Value/ActionRationale
1Reactant RatioDiethyl Malonate: 1.1 eqA slight excess of the malonate starting material favors the mono-benzylated product.
Benzyl Bromide: 1.0 eq
Sodium Ethoxide: 1.05 eqEnsures complete deprotonation of the malonate.
2Temperature0-5 °C during additionsReduces the rate of the second benzylation, which has a higher activation energy.
3AdditionSlow, dropwise addition of benzyl bromideMaintains a low concentration of the alkylating agent.
4SolventAnhydrous EthanolPrevents unwanted side reactions with water and avoids transesterification.
FAQ 2: The selective hydrolysis of diethyl benzylmalonate is giving me a mixture of starting material, the desired mono-acid, and the fully hydrolyzed dibenzylmalonic acid. How can I improve the selectivity?

Answer: Achieving selective mono-hydrolysis on a large scale is a significant hurdle. The goal is to hydrolyze one of the two ester groups without affecting the other or causing decarboxylation.

Troubleshooting Strategies:

  • Careful Stoichiometry of Base:

    • Use exactly one equivalent of a strong base like potassium hydroxide (KOH). An excess of base will lead to the formation of the diacid.

  • Reaction Temperature and Time:

    • Conduct the hydrolysis at a low to moderate temperature (e.g., room temperature to 40°C). Higher temperatures can promote the second hydrolysis and decarboxylation.

    • Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the starting material is consumed and before significant diacid formation.

  • Solvent System:

    • A mixture of ethanol and water is commonly used. The ethanol helps to solubilize the diethyl benzylmalonate, while the water is necessary for the hydrolysis. The ratio of these solvents can be optimized.

Optimized Selective Hydrolysis Protocol:

ParameterRecommended ConditionJustification
Base1.0 eq KOHStoichiometric control is key to selective mono-hydrolysis.
SolventEthanol/Water (e.g., 2:1 v/v)Balances solubility of the ester and the reactivity of the hydroxide.
Temperature25-30 °CProvides a controlled reaction rate to favor mono-hydrolysis.
MonitoringTLC or HPLC every 30-60 minAllows for precise determination of the reaction endpoint.
FAQ 3: I am observing premature decarboxylation of my product during workup or purification. How can I prevent this?

Answer: this compound is a β-keto acid derivative and is susceptible to decarboxylation, especially at elevated temperatures or under acidic/basic conditions.[5]

Preventative Measures:

  • Avoid High Temperatures:

    • During solvent removal (e.g., rotary evaporation), use a low bath temperature (< 40°C).

    • If distillation is used for purification, it must be performed under high vacuum to keep the boiling point low.

  • Neutral pH during Workup:

    • After hydrolysis, carefully neutralize the reaction mixture. Avoid strongly acidic conditions. A buffered workup can be beneficial.

  • Storage:

    • Store the final product at a low temperature (e.g., in a refrigerator) to minimize degradation over time.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield Start Low Yield of this compound Check_Benzylation Analyze Benzylation Step Byproducts (GC-MS/NMR) Start->Check_Benzylation Check_Hydrolysis Analyze Hydrolysis Step Byproducts (HPLC/LC-MS) Start->Check_Hydrolysis Dibenzylation High Dibenzylated Product? Check_Benzylation->Dibenzylation Incomplete_Reaction_B High Starting Material (Benzylation)? Check_Benzylation->Incomplete_Reaction_B Diacid High Diacid Formation? Check_Hydrolysis->Diacid Incomplete_Reaction_H High Starting Material (Hydrolysis)? Check_Hydrolysis->Incomplete_Reaction_H Decarboxylation Evidence of Decarboxylation? Check_Hydrolysis->Decarboxylation Sol_Dibenzylation Refine Benzylation: - Control Stoichiometry - Lower Temperature - Slow Reagent Addition Dibenzylation->Sol_Dibenzylation Yes Sol_Incomplete_B Optimize Benzylation: - Check Base Activity - Increase Reaction Time/Temp Moderately Incomplete_Reaction_B->Sol_Incomplete_B Yes Sol_Diacid Refine Hydrolysis: - Use Exactly 1 eq. Base - Lower Temperature Diacid->Sol_Diacid Yes Sol_Incomplete_H Optimize Hydrolysis: - Increase Reaction Time - Slightly Increase Temperature Incomplete_Reaction_H->Sol_Incomplete_H Yes Sol_Decarboxylation Modify Workup/Purification: - Avoid High Temperatures - Maintain Neutral pH Decarboxylation->Sol_Decarboxylation Yes

Sources

Technical Support Center: Purification of Crude 2-Benzyl-3-ethoxy-3-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of crude 2-Benzyl-3-ethoxy-3-oxopropanoic acid (CAS No. 2985-39-9).[1][2][3][4] This valuable intermediate in the synthesis of pharmaceuticals and fine chemicals often presents unique purification challenges due to its hybrid functional nature as both a carboxylic acid and an ester. This document is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and adapt these methodologies to your specific experimental context.

Understanding the Molecule and Potential Impurities

This compound is a mono-ester derivative of benzylmalonic acid. Its purification is often complicated by the presence of structurally similar impurities. A sound purification strategy is built upon a foundational understanding of what these impurities are and how their physicochemical properties differ from the target compound.

The most common synthetic route to this compound is the partial hydrolysis of diethyl benzylmalonate.[5][6] This seemingly straightforward reaction can lead to a mixture of products that are challenging to separate.

Table 1: Common Impurities and Their Origin

ImpurityStructureOriginKey Physicochemical Difference from Target
Diethyl benzylmalonate (Starting Material)Benzyl-CH(COOEt)₂Incomplete hydrolysisNeutral (non-acidic)
Benzylmalonic acid (Over-hydrolysis product)Benzyl-CH(COOH)₂Complete hydrolysis of both ester groupsDi-acidic, more polar
Dibenzylmalonic acid diethyl ester(Benzyl)₂C(COOEt)₂Dialkylation of diethyl malonateNeutral, less polar than the target
EthanolCH₃CH₂OHByproduct of hydrolysisHighly volatile and water-soluble

A thorough understanding of these potential impurities is the first step in designing a robust purification workflow. The presence of both acidic and neutral impurities necessitates a multi-step approach for achieving high purity.

Purification Strategy Decision Workflow

The choice of purification technique hinges on the scale of your experiment and the impurity profile of your crude material. The following diagram outlines a logical workflow for selecting the most appropriate purification strategy.

Purification_Workflow start Crude this compound is_neutral_present Major neutral impurities present? (e.g., diethyl benzylmalonate) start->is_neutral_present acid_base_extraction Perform Acid-Base Extraction is_neutral_present->acid_base_extraction Yes is_solid Is the isolated acid a solid or an oil? is_neutral_present->is_solid No acid_base_extraction->is_solid crystallization Crystallization is_solid->crystallization Solid chromatography Column Chromatography is_solid->chromatography Oil pure_product Pure Product crystallization->pure_product chromatography->pure_product

Caption: Decision workflow for purification strategy.

Section 1: Acid-Base Extraction

Acid-base extraction is a powerful first-pass purification technique to separate the acidic target compound from neutral impurities like unreacted diethyl benzylmalonate.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the extraction?

A1: A mild inorganic base such as sodium bicarbonate (NaHCO₃) is highly recommended. Strong bases like sodium hydroxide (NaOH) can lead to the saponification (hydrolysis) of the ethyl ester group of your target compound, resulting in the formation of benzylmalonic acid and reducing your yield.[7]

Q2: Why is my organic layer still showing the presence of acidic product after extraction?

A2: This could be due to several factors:

  • Insufficient base: Ensure you are using a sufficient molar excess of the base to react with all the acidic components in your crude mixture.

  • Poor mixing: Inadequate mixing of the aqueous and organic layers will result in incomplete extraction. Ensure vigorous shaking with frequent venting.

  • Emulsion formation: Emulsions can trap your product in the organic layer. If an emulsion forms, try adding brine (saturated NaCl solution) to break it up.

Troubleshooting Guide
ProblemProbable CauseSolution
Low recovery of acidic product from the aqueous layer after acidification. Incomplete extraction from the organic layer.Perform multiple extractions (3-4 times) with the basic solution to ensure complete transfer of the acidic product to the aqueous phase.
The product is partially soluble in the cold aqueous acidic solution.After acidification, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover the precipitated/dissolved product.
The product "oils out" upon acidification of the aqueous layer instead of precipitating as a solid. The melting point of the impure product is below room temperature, or the concentration of impurities is high, leading to a freezing point depression.Extract the oily product with an organic solvent, dry the organic layer, and concentrate it. The resulting oil can then be purified by chromatography.
Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent that is immiscible with water, such as ethyl acetate or diethyl ether.

  • Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate solution.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, inverting the funnel and venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer containing the sodium salt of your product into a clean flask.

  • Repeat: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution 2-3 more times to ensure complete removal of the acidic product.

  • Combine and Wash: Combine all the aqueous extracts and wash them once with a small amount of fresh organic solvent to remove any entrained neutral impurities.

  • Acidification: Cool the combined aqueous layer in an ice bath and slowly add a dilute acid (e.g., 1M HCl) with stirring until the solution is acidic (pH ~2-3, check with pH paper). Your product should precipitate out.

  • Isolation: If a solid precipitates, collect it by vacuum filtration. If it oils out, extract it with an organic solvent.

  • Drying: Dry the isolated product. If it was filtered, air-dry or dry in a vacuum oven at a low temperature. If extracted, dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

Section 2: Crystallization

If the product obtained after acid-base extraction is a solid, crystallization can be an effective method for further purification.

Frequently Asked Questions (FAQs)

Q1: How do I choose a suitable solvent for crystallization?

A1: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For acidic compounds with aromatic rings, common solvent systems to try include toluene, ethyl acetate/hexanes, or ethanol/water.[8] A good starting point is to test the solubility of a small amount of your crude product in various solvents.

Q2: My compound is not crystallizing, what should I do?

A2: If crystals do not form upon cooling, you can try to induce crystallization by:

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.

  • Seeding: Add a small crystal of the pure compound to the solution.

  • Reducing solvent volume: Evaporate some of the solvent to increase the concentration of your compound.

  • Cooling to a lower temperature: Use an ice bath or refrigerator to further decrease the solubility.

Troubleshooting Guide: "Oiling Out"

"Oiling out" is a common problem where the compound separates as a liquid instead of forming crystals. This often happens when the melting point of the compound is lower than the boiling point of the solvent or when there are significant impurities.

ProblemProbable CauseSolution
Product separates as an oil upon cooling. The solution is too concentrated, causing the product to come out of solution above its melting point.Reheat the solution to dissolve the oil, add more of the good solvent to make the solution less saturated, and allow it to cool more slowly.
The chosen solvent is not ideal.Try a different solvent or a solvent mixture. For two-solvent recrystallization, dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Then, heat to clarify and cool slowly.[9]

Section 3: Column Chromatography

For oily products or mixtures that are difficult to separate by crystallization, flash column chromatography is the method of choice. A protocol for a similar compound, 2-(4-bromobenzyl)-3-isopropoxy-3-oxopropanoic acid, has been reported and can be adapted.[10]

Frequently Asked Questions (FAQs)

Q1: What stationary and mobile phases should I use?

A1: Standard silica gel is a good choice for the stationary phase. For the mobile phase, a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate is a good starting point. A gradient elution from a low to a higher concentration of ethyl acetate is often effective. For a compound similar to the target, a gradient of 5% to 20% ethyl acetate in hexanes has been used successfully.[10]

Q2: My acidic compound is tailing on the silica gel column. How can I improve the peak shape?

A2: Tailing of acidic compounds on silica gel is common due to strong interactions with the stationary phase. To mitigate this, you can add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the eluent. This will protonate the silanol groups on the silica gel and your compound, reducing the strong ionic interactions and leading to sharper peaks.

Troubleshooting Guide
ProblemProbable CauseSolution
Poor separation of the product from a close-running impurity. The eluent system is not providing enough selectivity.Try a different solvent system. For example, you could replace ethyl acetate with diethyl ether or dichloromethane to alter the selectivity. Running a gradient elution very slowly can also improve resolution.
Product is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. If the product is still retained, consider adding a small amount of methanol to the eluent system.
Experimental Protocol: Flash Column Chromatography
  • Adsorb the sample: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder with your compound adsorbed onto it.

  • Pack the column: Prepare a silica gel column using your starting eluent (e.g., 5% ethyl acetate in hexanes).

  • Load the sample: Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elute: Run the column with your chosen eluent system, starting with a low polarity and gradually increasing it.

  • Collect and analyze fractions: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Section 4: Stability Considerations

This compound, like other β-keto esters and malonic acid derivatives, is susceptible to degradation under certain conditions.

  • Hydrolysis: As discussed, both acidic and basic conditions can promote hydrolysis of the ester group.[11] It is crucial to use mild conditions during workup and purification.

  • Decarboxylation: Upon heating, especially in the presence of acid or base, malonic acid derivatives can undergo decarboxylation (loss of CO₂).[12][13] Therefore, prolonged heating should be avoided, and distillations, if necessary, should be performed under high vacuum at the lowest possible temperature.

By understanding the nature of the target molecule and its potential impurities, and by applying the principles outlined in this guide, you will be well-equipped to develop a robust and efficient purification strategy for this compound.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Dialkylated Malonic Esters.
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Lead Sciences. (n.d.). This compound. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • The Royal Society of Chemistry. (2023). Supporting Information Catalyst-Free Transfer Hydrogenation of Activated Alkenes Exploiting Isopropanol as the Sole and Traceles. Retrieved from [Link]

  • Benchchem. (n.d.). Common side products in the alkylation of diethyl malonate.
  • Chemistry Steps. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Malonic acid, tert-butyl ethyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). US6580004B1 - Process for preparing potassium monoethyl malonate.
  • Presset, M., et al. (n.d.). Preparation of mono-substituted malonic acid half oxyesters (SMAHOs). Beilstein Journal of Organic Chemistry.
  • PubChem. (n.d.). (2R)-2-benzyl-3-oxopropanoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). DE19817101A1 - Process for the preparation of potassium monoethyl malonate.
  • Chemistry LibreTexts. (2020). 21.10: Malonic Ester Synthesis. Retrieved from [Link]

  • Pearson+. (n.d.). Draw the products of the following reactions: e. diethyl malonate.... Retrieved from [Link]

  • Reddit. (2019). Recrystallization with two solvents. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Thiourea catalysed reduction of α-keto substituted acrylate compounds using Hantzsch ester as reducing agent in water. Retrieved from [Link]

  • Beilstein Journals. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved from [Link]

  • ResearchGate. (2013). How can I prepare malonic acid mono esters (Esters: butyl & pentyl). Retrieved from [Link]

  • PubChem. (n.d.). Diethyl 2-benzylpropanedioate. Retrieved from [Link]

  • Journal of Physical and Chemical Reference Data. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an. Retrieved from [Link]

  • ResearchGate. (n.d.). A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. Retrieved from [Link]

  • PubChem. (n.d.). 2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid. Retrieved from [Link]

Sources

optimizing reaction conditions for the synthesis of 2-Benzyl-3-ethoxy-3-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An essential intermediate in pharmaceutical and fine chemical synthesis, 2-Benzyl-3-ethoxy-3-oxopropanoic acid (also known as benzyl ethyl malonate) requires precise control over reaction conditions to achieve high yield and purity. This technical support center provides researchers with in-depth troubleshooting guides and frequently asked questions to navigate the complexities of its synthesis. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring each protocol is a self-validating system for reproducible success.

Technical Support Center: Synthesis of this compound

The synthesis of this compound is typically achieved via a two-step process:

  • Step 1: Alkylation. A malonic ester synthesis involving the benzylation of diethyl malonate to form the precursor, diethyl benzylmalonate.

  • Step 2: Selective Saponification. A controlled partial hydrolysis of one of the two ethyl ester groups on diethyl benzylmalonate.

This guide is structured to address challenges in both stages of the synthesis, providing detailed protocols and troubleshooting advice.

Overall Synthesis Workflow

The following diagram illustrates the two-stage process for synthesizing the target compound.

Synthesis_Workflow cluster_0 Step 1: Alkylation cluster_1 Step 2: Selective Saponification Diethyl Malonate Diethyl Malonate Enolate Malonate Enolate (Nucleophile) Diethyl Malonate->Enolate Deprotonation Base Base (e.g., NaOEt) Base->Enolate Benzyl Halide Benzyl Halide (e.g., BnCl) Diethyl Benzylmalonate Diethyl Benzylmalonate (Precursor) Benzyl Halide->Diethyl Benzylmalonate Enolate->Diethyl Benzylmalonate SN2 Attack KOH KOH (≤1 eq.) Target_Product This compound (Final Product) Diethyl Benzylmalonate->Target_Product Partial Hydrolysis KOH->Target_Product Workup Acidic Workup Target_Product->Workup

Caption: Two-step synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common route for synthesizing this compound?

The most established route involves the benzylation of diethyl malonate using a base like sodium ethoxide, followed by the selective saponification (hydrolysis) of one ester group using a limited amount of potassium hydroxide (KOH).[1] This method is favored for its use of readily available starting materials.

Q2: Why is selective saponification so challenging?

The primary challenge is preventing the hydrolysis of both ester groups. The initial hydrolysis product, the desired monoacid, can be further hydrolyzed to form benzylmalonic acid (the diacid), an undesired byproduct. Selectivity is achieved by carefully controlling stoichiometry, temperature, and reaction time. Using a molar excess of the starting diester relative to the base is a key strategy to minimize this overreaction.[1]

Q3: Can I use sodium hydroxide (NaOH) instead of potassium hydroxide (KOH) for the saponification step?

While NaOH can be used, KOH is often preferred. The resulting potassium salt of the monoacid (potassium monoethyl malonate) often has different solubility properties than its sodium counterpart, which can facilitate its isolation and purification through crystallization.[1]

Q4: How can I monitor the progress of these reactions?

Thin Layer Chromatography (TLC) is an effective technique for monitoring both steps.

  • For Alkylation: You can track the disappearance of diethyl malonate and the appearance of the less polar product, diethyl benzylmalonate.

  • For Saponification: You can monitor the conversion of the non-polar diethyl benzylmalonate into the more polar monoacid product, which will have a lower Rf value. Staining with an indicator like potassium permanganate can help visualize the spots.

Q5: What are the expected NMR peaks for the final product?

For this compound, you should expect to see signals corresponding to the ethyl group (a quartet and a triplet), the benzyl group (aromatic protons and a benzylic CH2 group), and the methine proton (CH) alpha to both carbonyls. The presence of a broad singlet for the carboxylic acid proton is also a key indicator. The 13C NMR should show distinct signals for both the ester and carboxylic acid carbonyls.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the synthesis and provides actionable solutions based on chemical principles.

Problem 1: Low Yield in Step 1 (Alkylation to Diethyl Benzylmalonate)
Potential Cause Explanation & Scientific Rationale Recommended Solution
Wet Reagents/Solvent The base used (e.g., sodium ethoxide) is extremely sensitive to moisture. Water will protonate the ethoxide and the malonate enolate, quenching the reaction and drastically reducing the concentration of the active nucleophile.Use absolute (anhydrous) ethanol to prepare the sodium ethoxide solution.[2] Ensure all glassware is thoroughly dried. Diethyl malonate and benzyl chloride should be pure and dry.
Incomplete Reaction The reaction may not have reached completion due to insufficient time or temperature.Monitor the reaction via TLC. If starting material persists, consider extending the reflux time. A typical reflux period is 8-11 hours or until the mixture is neutral to moist litmus paper.[3]
Side Reaction: Dialkylation If an excess of base or benzyl chloride is used, or if the enolate concentration is too high, a second benzylation can occur at the alpha-carbon, forming diethyl dibenzylmalonate.Use a slight molar excess of diethyl malonate relative to the base and benzyl chloride.[3] Add the benzyl chloride dropwise to the reaction mixture to maintain a low instantaneous concentration, which disfavors the second alkylation.
Problem 2: Poor Selectivity in Step 2 (Saponification)
Potential Cause Explanation & Scientific Rationale Recommended Solution
Over-hydrolysis to Diacid Using too much base (>1.0 equivalent) or allowing the reaction to proceed for too long or at too high a temperature will lead to the saponification of the second ester group.Control Stoichiometry: Use one equivalent or slightly less of KOH relative to the diethyl benzylmalonate. A significant molar excess of the diester can also be used to ensure the base is the limiting reagent.[1] Control Temperature: Perform the addition of KOH at low temperatures (e.g., 0°C) to slow down the reaction rate and improve selectivity. Allow the reaction to proceed at room temperature after addition.[1]
Precipitation of Byproducts The dipotassium salt of benzylmalonic acid may co-precipitate with the desired potassium monoethyl malonate, making purification difficult.The key is to prevent its formation in the first place by adhering to strict stoichiometric and temperature control. If significant diacid is formed, purification will require careful acidification and subsequent separation by extraction or chromatography based on polarity differences.
Troubleshooting Decision Tree for Low Yield

Troubleshooting_Yield Start Low Final Yield of This compound CheckStep1 Analyze Step 1 (Alkylation) Product by NMR/TLC Start->CheckStep1 Step1_OK Step 1 Yield/Purity is High? CheckStep1->Step1_OK CheckStep2 Focus on Step 2 (Saponification) Step1_OK->CheckStep2 Yes Step1_LowYield Focus on Step 1 (Alkylation) Step1_OK->Step1_LowYield No Stoichiometry2 Correct KOH Stoichiometry? (≤1.0 equivalent) CheckStep2->Stoichiometry2 Moisture Used Anhydrous Solvents/Reagents? Step1_LowYield->Moisture FixMoisture ACTION: Use absolute ethanol. Dry all glassware and reagents. Moisture->FixMoisture No Stoichiometry1 Correct Stoichiometry? (slight excess of malonate) Moisture->Stoichiometry1 Yes FixStoichiometry1 ACTION: Use ~1.05 eq. malonate. Add benzyl chloride dropwise. Stoichiometry1->FixStoichiometry1 No TimeTemp1 Sufficient Reaction Time/Temp? Stoichiometry1->TimeTemp1 Yes TimeTemp1->CheckStep2 Yes FixTimeTemp1 ACTION: Monitor by TLC until completion. Ensure proper reflux. TimeTemp1->FixTimeTemp1 No FixStoichiometry2 ACTION: Accurately weigh KOH. Consider using excess diester. Stoichiometry2->FixStoichiometry2 No TempControl Controlled Temperature During KOH Addition? Stoichiometry2->TempControl Yes FixTempControl ACTION: Add KOH solution dropwise at 0°C. TempControl->FixTempControl No PurificationLoss Significant Product Loss During Workup/Purification? TempControl->PurificationLoss Yes FixPurification ACTION: Optimize extraction pH. Consider chromatography for purification.

Caption: A decision tree to diagnose and solve low yield issues.

Experimental Protocols

Protocol 1: Synthesis of Diethyl Benzylmalonate (Precursor)

Adapted from Organic Syntheses, Coll. Vol. 2, p.489 (1943).[3]

  • Preparation of Sodium Ethoxide: In a 5-L three-necked flask equipped with a mechanical stirrer and reflux condenser, add 2.5 L of absolute ethanol. Carefully add 115 g (5 gram atoms) of sodium metal in small pieces. Allow the reaction to proceed until all the sodium has dissolved.

  • Addition of Reagents: To the sodium ethoxide solution, add 830 g (5.18 moles) of diethyl malonate in a steady stream through an addition funnel. Follow this with the dropwise addition of 632 g (5 moles) of benzyl chloride over 2-3 hours.

  • Reaction: With continuous stirring, heat the mixture to reflux. Continue refluxing for 8-11 hours, or until the reaction mixture is neutral to moist litmus paper. This indicates the consumption of the basic sodium ethoxide.

  • Workup and Purification: a. Remove the ethanol via distillation. b. To the residue, add approximately 2 L of water to dissolve the sodium chloride byproduct. c. Separate the organic layer (the crude diethyl benzylmalonate). d. Purify the crude product by vacuum distillation. Collect the fraction boiling at 145–155°C / 5 mm Hg. The expected yield is 51–57%.

Protocol 2: Synthesis of this compound

Based on principles of selective saponification.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 100 g (0.40 moles) of diethyl benzylmalonate in 400 mL of ethanol. Cool the solution to 0°C in an ice bath.

  • Preparation of KOH Solution: Prepare a solution of 22.4 g (0.40 moles) of potassium hydroxide in 200 mL of ethanol.

  • Controlled Addition: With vigorous stirring, add the KOH solution dropwise to the cooled diethyl benzylmalonate solution over approximately 1 hour. Maintain the temperature at or below 5°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-3 hours. A white precipitate of potassium 2-benzyl-3-ethoxy-3-oxopropanoate will form.

  • Isolation and Purification: a. Isolate the solid product by vacuum filtration. b. Wash the filter cake with a small amount of cold ethanol, followed by diethyl ether, to remove unreacted starting material. c. To obtain the free acid, dissolve the potassium salt in a minimal amount of water and acidify carefully with cold, dilute HCl until the pH is ~2. d. Extract the aqueous solution with ethyl acetate or diethyl ether. e. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product.

References

  • Sciencemadness.org. (2020). Synthesis of diethyl diethylmalonate. Available at: [Link]

  • Organic Syntheses. Diethyl benzoylmalonate. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Malonic Ester Synthesis: Harnessing Diethyl Benzylmalonate for Carbon Framework Construction. Available at: [Link]

  • ResearchGate. (2018). A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. Available at: [Link]

  • Organic Syntheses. dl-PHENYLALANINE. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Organic Synthesis: The Power of Diethyl Benzylmalonate. Available at: [Link]

  • MySkinRecipes. This compound. Available at: [Link]

  • Google Patents. (2007). Malonic acid monomethyl derivatives and production process thereof. US7208621B2.
  • Wikipedia. Knoevenagel condensation. Available at: [Link]

  • New Drug Approvals. (2014). Diethyl benzylmalonate, IR, NMR, Mass. Available at: [Link]

  • YouTube. (2023). ALEKS: Predicting the products of ester saponification. Available at: [Link]

  • YouTube. (2020). Ester saponification. Available at: [Link]

  • Organic Syntheses. Malonic acid, tert-butyl ethyl ester. Available at: [Link]

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Technical Support Center: Synthesis of 2-Benzyl-3-ethoxy-3-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 2-Benzyl-3-ethoxy-3-oxopropanoic acid (CAS 2985-39-9). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this synthetic pathway. We will address common challenges, from side-product formation to yield optimization, in a direct question-and-answer format, grounding our advice in established chemical principles.

The synthesis of this valuable malonic acid derivative, a key building block in various pharmaceutical and fine chemical applications[1], is typically achieved via a two-stage process: a malonic ester synthesis followed by a selective partial hydrolysis. While conceptually straightforward, achieving high yield and purity requires careful control over reaction conditions. This guide will help you navigate the critical parameters of each step.

Part 1: Synthesis Overview & Core Logic

The primary route involves the benzylation of diethyl malonate, followed by the selective saponification of one of the two ethyl ester groups.

Synthesis_Overview cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Selective Hydrolysis Diethyl Malonate Diethyl Malonate Enolate Enolate Diethyl Benzylmalonate Diethyl Benzylmalonate Target_Product This compound Diethyl Benzylmalonate->Target_Product  1. 1 eq. KOH, EtOH/H2O  2. H3O+ Workup  

This process hinges on two key transformations:

  • C-C Bond Formation: The generation of a nucleophilic enolate from diethyl malonate and its subsequent SN2 reaction with a benzyl halide.[2]

  • Selective Saponification: The hydrolysis of only one of the two ester groups on diethyl benzylmalonate. This is the most challenging step, as the two esters are electronically and sterically similar.

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Question 1: My initial alkylation step has a low yield of diethyl benzylmalonate. What are the common causes and solutions?

Answer: A low yield in the malonic ester synthesis alkylation step typically points to one of four areas: base/deprotonation, reagent quality, reaction conditions, or side reactions.

A. Incomplete Deprotonation: The α-hydrogens of diethyl malonate have a pKa of approximately 13, requiring a sufficiently strong base for complete conversion to the enolate.[2] Sodium ethoxide (NaOEt) in ethanol is the standard and recommended base.

  • Causality: Using a weaker base or insufficient equivalents will result in unreacted diethyl malonate. Moisture in the reaction vessel or solvent will consume the base, reducing the amount available for deprotonation.

  • Solution:

    • Use Freshly Prepared Base: Prepare sodium ethoxide fresh from sodium metal and absolute ethanol or use a high-quality commercial solution.

    • Ensure Anhydrous Conditions: Flame-dry your glassware and use anhydrous ethanol as the solvent.

    • Stoichiometry: Use at least 1.05 equivalents of NaOEt to ensure complete deprotonation.

B. Alkylating Agent Issues: Benzyl bromide is an excellent electrophile for this SN2 reaction.[3] However, its quality is paramount.

  • Causality: Old or improperly stored benzyl bromide can contain impurities or degradation products that inhibit the reaction.

  • Solution: Use freshly distilled or newly purchased benzyl bromide. While benzyl chloride can be used, it is less reactive, and may require longer reaction times or slightly elevated temperatures.[4]

C. Sub-optimal Reaction Temperature: The reaction should be controlled to prevent side reactions.

  • Causality: Adding the alkylating agent at too high a temperature can promote unwanted side reactions.

  • Solution: Add the diethyl malonate to the ethoxide solution at a controlled temperature (e.g., below 50°C).[5] Then, add the benzyl bromide dropwise, maintaining a gentle reflux to ensure a steady reaction rate without excessive heat.

D. Side Product Formation (Dialkylation): This is a major cause of yield loss and is addressed in the next question.

Question 2: I am observing a significant amount of a higher molecular weight byproduct. Is this the dialkylated product, and how can I prevent it?

Answer: Yes, the formation of diethyl dibenzylmalonate is the most common side product in this synthesis.[6][7] It arises because the mono-alkylated product, diethyl benzylmalonate, still possesses one acidic α-hydrogen. This proton can be removed by any remaining base, creating a new enolate that reacts with a second molecule of benzyl bromide.

Dialkylation_Pathway Mono-alkylated Product Diethyl Benzylmalonate (Desired) Enolate_2 Second Enolate Intermediate Mono-alkylated Product->Enolate_2 Deprotonation Base NaOEt (Base) Dialkylated_Product Diethyl Dibenzylmalonate (Side Product) Enolate_2->Dialkylated_Product Second Alkylation Alkyl_Halide Benzyl Bromide

Strategies to Minimize Dialkylation:

StrategyMechanism of ActionRecommended Implementation
Control Stoichiometry Limit the amount of base and alkylating agent to be as close to 1:1 with the starting malonate as possible.Use 1.0 to 1.05 equivalents of sodium ethoxide and 1.0 equivalent of benzyl bromide relative to diethyl malonate.
Reverse Addition Add the initially formed malonate enolate solution slowly to the alkylating agent, rather than the other way around.This maintains a low concentration of the enolate in the presence of an excess of the alkylating agent, favoring the first alkylation.
Temperature Control Lower temperatures can sometimes favor mono-alkylation by reducing the rate of the second deprotonation step.Maintain the reaction at a gentle reflux. Avoid excessive heating, which can accelerate the side reaction.
Question 3: The final hydrolysis step is challenging. I'm getting either unreacted diester or the fully decarboxylated product. How can I achieve selective mono-hydrolysis?

Answer: This is the most critical and nuanced step of the synthesis. Standard vigorous hydrolysis conditions (e.g., refluxing with excess strong base or strong acid) will hydrolyze both esters, leading to benzylmalonic acid, which readily decarboxylates upon heating to form 3-phenylpropanoic acid.[2][8] The key is precise control to favor the formation of the mono-acid.

The Recommended Approach: Controlled Saponification

The most reliable method is to use a single equivalent of a strong base (like potassium hydroxide) in a mixed solvent system, followed by careful acidic workup.

  • Causality: Using exactly one equivalent of base ensures that, stoichiometrically, only enough hydroxide is present to react with one ester group per molecule. The reaction is then quenched before it can proceed further.

  • Protocol Insight:

    • Reagents: Use 1.0 equivalent of potassium hydroxide (KOH) in a solution of ethanol and water. The presence of ethanol helps to solubilize the diethyl benzylmalonate.

    • Temperature: Perform the reaction at room temperature or with gentle heating (e.g., 40-50°C). Refluxing is too harsh and will lead to di-hydrolysis.

    • Monitoring: The reaction progress is crucial. Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC).

    • Workup: Once the reaction is complete (ideally when all starting material is consumed but before significant di-hydrolysis occurs), cool the mixture in an ice bath and carefully acidify with dilute HCl to a pH of ~2-3. This protonates the carboxylate salt to form the desired carboxylic acid.

    • Extraction: Extract the product into an organic solvent like diethyl ether or ethyl acetate.

Troubleshooting the Hydrolysis:

  • If Unreacted Diester Remains: This suggests the reaction did not go to completion. You can try extending the reaction time at room temperature or slightly increasing the temperature (e.g., to 50°C) while carefully monitoring by TLC.

  • If Decarboxylated Product is Observed: This indicates the conditions were too harsh, leading to the formation of the diacid. Reduce the reaction temperature and/or time. Ensure the acidification step is performed at a low temperature (0-5°C) to minimize decarboxylation during workup.

Question 4: How do I effectively purify the intermediate and final product?

Answer: Proper purification is essential for obtaining a high-quality final product.

  • Intermediate (Diethyl Benzylmalonate):

    • Work-up: After the alkylation reaction, neutralize any remaining base with a dilute acid wash, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[9]

    • Purification: The primary method for purifying the crude product is vacuum distillation .[9] Diethyl benzylmalonate has a boiling point of approximately 162-163°C at 10 mmHg.[10] This is highly effective at separating it from unreacted diethyl malonate (lower boiling point) and the dialkylated product (higher boiling point). If distillation is not sufficient, column chromatography on silica gel can be used.

  • Final Product (this compound):

    • Work-up: After acidification, the product is extracted into an organic solvent. A key step is to then wash the organic layer with water to remove any remaining inorganic salts.

    • Purification: The final product is an acid, which provides a purification advantage. You can perform an acid-base extraction. Extract the crude organic layer with a dilute aqueous base (e.g., sodium bicarbonate solution). The desired acid will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities (like any remaining diester) in the organic layer. The aqueous layer can then be separated, re-acidified with dilute HCl, and the pure product re-extracted into fresh organic solvent. If further purification is needed, crystallization or column chromatography can be employed.

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis of Diethyl Benzylmalonate
  • Setup: In a flame-dried three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, prepare a solution of sodium ethoxide by dissolving sodium (1.05 eq.) in absolute ethanol under an inert atmosphere (N₂ or Argon).

  • Enolate Formation: Cool the sodium ethoxide solution to below 50°C. Add diethyl malonate (1.0 eq.) dropwise with vigorous stirring.

  • Alkylation: To the resulting enolate solution, add benzyl bromide (1.0 eq.) dropwise at a rate that maintains a gentle reflux.[4]

  • Reaction: After the addition is complete, continue to heat the mixture at reflux for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up & Purification: Cool the reaction to room temperature. Pour the mixture into water and extract with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄. Remove the solvent under reduced pressure. Purify the crude oil by vacuum distillation.

Protocol 2: Selective Mono-hydrolysis
  • Setup: Dissolve the purified diethyl benzylmalonate (1.0 eq.) in ethanol in a round-bottom flask.

  • Saponification: Prepare a solution of potassium hydroxide (1.0 eq.) in a 1:1 mixture of ethanol and water. Add this solution to the flask and stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC every 30-60 minutes.

  • Quenching & Acidification: Once the starting material is consumed, cool the flask in an ice bath. Slowly add cold, dilute HCl (e.g., 1M) with vigorous stirring until the pH of the solution is ~2-3.

  • Extraction & Purification: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved via acid-base extraction or crystallization.

References

  • Organic Chemistry Tutor. (n.d.). Malonic Ester Synthetic Strategies. Retrieved from [Link]

  • Wikipedia. (n.d.). Diethyl phenylmalonate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Malonic acid, benzoyl-, diethyl ester. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Malonic Ester Synthesis: Harnessing Diethyl Benzylmalonate for Carbon Framework Construction. Retrieved from [Link]

  • Google Patents. (n.d.). CN115925543A - Synthesis method of diethyl phenylethylmalonate.
  • The Malonic Ester Synthesis. (n.d.). University of Calgary. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of diethyl benzylidenemalonate. Retrieved from [Link]

  • Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Arcos Organics. (n.d.). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 21.10: Malonic Ester Synthesis. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Organic Syntheses. (n.d.). dl-PHENYLALANINE. Retrieved from [Link]

  • Beilstein Journals. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Sciencemadness.org. (2020). Synthesis of diethyl diethylmalonate. Retrieved from [Link]

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stability of 2-Benzyl-3-ethoxy-3-oxopropanoic acid under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 2-Benzyl-3-ethoxy-3-oxopropanoic acid (CAS 2985-39-9). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability of this versatile synthetic intermediate.[1][2] Understanding its behavior under various conditions is critical for successful experimental outcomes.

Section 1: Core Stability Profile & Degradation Pathways

This compound, a mono-substituted malonic acid monoester, is a valuable building block in organic synthesis.[1] However, its structure, which contains a β-dicarbonyl-like system (a carboxylic acid beta to an ester), makes it susceptible to specific degradation pathways, particularly under acidic or basic conditions, often exacerbated by heat. The two primary reactions to be aware of are hydrolysis and decarboxylation .

Under typical reaction or workup conditions, the compound can undergo hydrolysis of its ethyl ester to form benzylmalonic acid. This diacid intermediate is often unstable and can readily undergo thermal decarboxylation to yield 3-phenylpropanoic acid and carbon dioxide gas.[3][4][5]

Below is a diagram illustrating the principal degradation cascade.

cluster_main Degradation Pathway of this compound A This compound B Benzylmalonic Acid (Diacid Intermediate) A->B Hydrolysis (H+ or OH-) C 3-Phenylpropanoic Acid (Final Degradation Product) B->C Decarboxylation (Heat) D CO2 B->D

Caption: Key degradation pathways for the title compound.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during experimentation in a direct question-and-answer format.

Q1: My reaction produced unexpected gas, and my starting material disappeared. What happened?

A: You have likely observed decarboxylation. The evolution of gas is CO2 being released from the molecule. This reaction is characteristic of β-keto acids and their derivatives, like malonic acids, especially when heated.[4][6] The carboxylic acid and the ester group create a structure that, upon hydrolysis to the diacid, can form a stable six-membered cyclic transition state to eliminate CO2.[7]

  • Causality: Heating the compound, particularly in the presence of acid or base (which first catalyzes hydrolysis), provides the activation energy needed to break the C-C bond and release CO2.[4]

  • Troubleshooting Steps:

    • Temperature Control: Avoid heating your reaction or workup above room temperature if you wish to preserve the starting material's structure. If heating is necessary for your desired transformation, be aware that decarboxylation will be a competing, and likely dominant, pathway.

    • pH Management: Maintain a neutral pH during workups whenever possible. If an acidic or basic wash is required, perform it quickly at low temperatures (0-5 °C).

    • Product Identification: Analyze your product mixture for 3-phenylpropanoic acid to confirm this degradation pathway.

Q2: I'm attempting to saponify the ester to get benzylmalonic acid, but my yields are low and inconsistent.

A: This is a common challenge resulting from the instability of the target product, benzylmalonic acid. Standard saponification conditions (e.g., refluxing aqueous NaOH) will not only hydrolyze the ester but also promote the subsequent decarboxylation of the resulting diacid.[8][9]

  • Causality: Vigorous hydrolysis conditions create the unstable diacid intermediate in an environment with sufficient thermal energy to drive immediate decarboxylation.

  • Troubleshooting Steps:

    • Use Milder Conditions: Attempt hydrolysis at room temperature or slightly above (e.g., 40 °C) with a stoichiometric amount of base (e.g., LiOH in a THF/water mixture). Monitor the reaction closely by TLC or LC-MS to stop it upon consumption of the starting material.

    • Careful Acidification: During workup, acidify the reaction mixture at 0 °C to protonate the carboxylates. Add the acid slowly to avoid localized heating.

    • Avoid High Temperatures: Do not heat the acidified mixture. Extract the benzylmalonic acid product immediately into an organic solvent (e.g., ethyl acetate) and concentrate the solvent under reduced pressure without heating.

Q3: My compound appears to be degrading during silica gel chromatography purification. How can I purify it safely?

A: The acidic nature of standard silica gel can catalyze both the hydrolysis of the ester (if water is present in the solvent) and the subsequent decarboxylation, leading to streaking, co-elution of impurities, and low recovery.

  • Causality: The silica surface is populated with acidic silanol (Si-OH) groups that can promote acid-catalyzed degradation pathways.

  • Troubleshooting Steps:

    • Deactivate the Silica: Use deactivated or neutral silica gel. You can prepare this by slurrying standard silica gel in your mobile phase containing a small amount of a neutralizer like triethylamine (~0.1-0.5%), then packing the column.

    • Use Buffered Mobile Phase: If compatible with your separation, consider adding a small amount of a buffer or an acid scavenger to your eluent.

    • Alternative Purification: Consider alternative methods like flash chromatography on a less acidic stationary phase (e.g., alumina, if compatible) or crystallization if your compound is a solid.

    • Speed and Temperature: Run the column as quickly as possible to minimize contact time and consider performing the chromatography in a cold room.

Section 3: Frequently Asked Questions (FAQs)

  • What are the recommended storage conditions for this compound?

    • It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature or refrigerated for long-term stability.[2] Keep away from moisture and sources of strong acid or base.

  • What is the primary degradation product I should screen for during stability studies?

    • The primary and most likely degradation product is 3-phenylpropanoic acid , formed via the hydrolysis and decarboxylation sequence.

  • Can I perform a reaction on the carboxylic acid moiety without affecting the ethyl ester?

    • Yes, this is possible under carefully controlled, anhydrous conditions. For example, activation of the carboxylic acid (e.g., to an acid chloride or using carbodiimide coupling agents) at low temperatures should be feasible. However, you must avoid acidic aqueous conditions, strong bases, and high temperatures.

Section 4: Recommended Experimental Protocols

The following protocols are designed to control the stability of this compound for two common synthetic goals.

Protocol 1: Controlled Decarboxylation to Synthesize 3-Phenylpropanoic Acid

This protocol leverages the inherent instability of the diacid intermediate to efficiently produce the decarboxylated product.

start Start step1 1. Dissolve starting material in aqueous HBr / Acetic Acid start->step1 step2 2. Heat mixture to reflux (monitor for CO2 evolution) step1->step2 Hydrolysis & Decarboxylation step3 3. Cool to room temperature and dilute with water step2->step3 step4 4. Extract product with organic solvent (e.g., EtOAc) step3->step4 Workup step5 5. Wash organic layer, dry, and concentrate step4->step5 end End: 3-Phenylpropanoic Acid step5->end Isolation

Caption: Workflow for the synthesis of 3-phenylpropanoic acid.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of this compound in a mixture of aqueous hydrobromic acid (48%) and acetic acid. A similar procedure has been shown to be effective for related substituted malonic esters.[8]

  • Heating: Heat the mixture to reflux (typically around 100-120 °C). You will observe gas evolution (CO2) as the reaction proceeds. Monitor the reaction by TLC until the starting material is consumed.

  • Cooling & Dilution: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully dilute the mixture with cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3x volumes).

  • Washing: Combine the organic extracts and wash with brine, then dry over anhydrous sodium sulfate.

  • Isolation: Filter the drying agent and remove the solvent under reduced pressure to yield crude 3-phenylpropanoic acid, which can be further purified by crystallization or chromatography.

Section 5: Summary Data Table

ConditionReagent/EnvironmentTemperatureExpected OutcomeStability Concern
Acidic Dilute HCl, H2SO4Room TempSlow hydrolysisModerate
Conc. HBr / AcOHRefluxRapid hydrolysis & decarboxylationVery Low (Degradation)
Silica GelRoom TempPotential for slow degradationModerate
Basic Aq. NaOH / KOHRoom TempSaponification (hydrolysis)Moderate
Aq. NaOH / KOHRefluxSaponification & decarboxylationVery Low (Degradation)
Non-nucleophilic base (e.g., NaH)Anhydrous, Low TempDeprotonation (enolate formation)High
Neutral Water, Organic SolventsRoom TempGenerally stable for short periodsHigh
Thermal Neat or in inert solvent> 100 °CSlow decomposition/decarboxylationLow to Moderate

References

  • The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Available at: [Link]

  • A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. ResearchGate. Available at: [Link]

  • Decarboxylation. Master Organic Chemistry. Available at: [Link]

  • This compound. MySkinRecipes. Available at: [Link]

  • Decarboxylation of malonic esters. Chemistry Stack Exchange. Available at: [Link]

  • (2R)-2-benzyl-3-oxopropanoic acid. PubChem. Available at: [Link]

  • This compound. Lead Sciences. Available at: [Link]

  • Supporting Information for "The biosynthetic pathway of the non-proteinogenic amino acid (2S,3R)-2-carboxymethyl-3-hydroxyproline involves a multifunctional PLP-dependent enzyme". The Royal Society of Chemistry. Available at: [Link]

  • On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. National Institutes of Health (NIH). Available at: [Link]

  • 2-Benzyl-3-hydroxypropanoic acid. PubChem. Available at: [Link]

  • Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. Available at: [Link]

  • 21.10: Malonic Ester Synthesis. Chemistry LibreTexts. Available at: [Link]

  • Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight. National Institutes of Health (NIH). Available at: [Link]

  • Diethyl malonate. Wikipedia. Available at: [Link]

  • Malonic Ester Synthesis. Chemistry Steps. Available at: [Link]

  • 23.11: Decarboxylation Reactions. Chemistry LibreTexts. Available at: [Link]

  • 2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid. PubChem. Available at: [Link]

  • (PDF) Mastering β-keto esters. ResearchGate. Available at: [Link]

  • ethyl 3,3-diethoxypropanoate. Organic Syntheses Procedure. Available at: [Link]

  • Malonic Ester Synthesis Reaction Mechanism. YouTube. Available at: [Link]

  • Production of malonic acid. Google Patents.
  • 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. Available at: [Link]

  • The Hydrolysis of Ethyl Benzoate. YouTube. Available at: [Link]

  • Video: Esters to β-Ketoesters: Claisen Condensation Overview. JoVE. Available at: [Link]

  • 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid. PubChem. Available at: [Link]

Sources

Technical Support Center: Troubleshooting the Malonic Ester Synthesis of Benzyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the malonic ester synthesis of benzyl derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful synthetic transformation. Here, we will address common challenges and provide actionable, field-proven solutions in a direct question-and-answer format. Our focus is on explaining the "why" behind each step, ensuring a deeper understanding and fostering experimental success.

I. Frequently Asked Questions (FAQs)

Q1: My initial deprotonation of diethyl malonate seems inefficient, leading to low yields. What are the critical factors for this step?

A1: Complete and efficient deprotonation of diethyl malonate is the cornerstone of a successful malonic ester synthesis.[1][2] The acidity of the α-hydrogens (pKa ≈ 13) allows for the use of common alkoxide bases like sodium ethoxide (NaOEt).[1] However, several factors can lead to incomplete enolate formation:

  • Base Stoichiometry and Quality: Ensure you are using at least one full equivalent of a strong, non-nucleophilic base. The base should be fresh and anhydrous, as moisture will consume the base and hinder deprotonation.

  • Solvent Choice: The solvent must be anhydrous. Ethanol is a common choice when using sodium ethoxide. It's crucial that the alcohol used as the solvent matches the alkyl group of the ester to prevent transesterification, which can lead to a mixture of products.[2][3]

  • Reaction Temperature: While the deprotonation is often performed at room temperature, gentle warming can sometimes facilitate the reaction. However, excessive heat can promote side reactions.

Q2: I'm observing a significant amount of unreacted benzyl bromide and starting malonic ester after the alkylation step. How can I improve the efficiency of the SN2 reaction?

A2: The reaction between the malonate enolate and benzyl bromide is a classic SN2 substitution.[1][2] Several factors can impact its efficiency:

  • Electrophile Reactivity: Benzyl bromide is an excellent electrophile for this reaction due to the stability of the benzylic carbocation-like transition state.[2] Ensure your benzyl bromide is pure and free of inhibitors.

  • Solvent: A polar aprotic solvent like DMF or DMSO can accelerate SN2 reactions by solvating the cation of the base and leaving the nucleophilic enolate more reactive. However, ethanol is often sufficient.

  • Reaction Time and Temperature: The reaction may require several hours to go to completion. Monitoring the reaction by thin-layer chromatography (TLC) is highly recommended to determine the optimal reaction time. Gentle heating (e.g., refluxing in ethanol) can increase the reaction rate, but be cautious of potential side reactions.

Q3: My product mixture contains a significant amount of a dialkylated product, even though I'm aiming for mono-benzylation. How can I control the extent of alkylation?

A3: The formation of a dialkylated product occurs when the mono-alkylated malonic ester is deprotonated and reacts with another molecule of benzyl bromide.[4][5] To favor mono-alkylation:

  • Control Stoichiometry: Use a slight excess (1.0-1.1 equivalents) of diethyl malonate relative to the base and benzyl bromide. This ensures that the benzyl bromide is consumed before a significant amount of the mono-alkylated product can be deprotonated.

  • Slow Addition: Add the benzyl bromide slowly to the solution of the malonate enolate. This maintains a low concentration of the electrophile, favoring reaction with the more abundant starting enolate over the enolate of the mono-alkylated product.

  • Temperature Control: Running the reaction at a lower temperature can sometimes improve selectivity for mono-alkylation.

Q4: The hydrolysis and decarboxylation steps are giving me a complex mixture of products and low yields of the desired benzylmalonic acid. What are the common pitfalls in this final stage?

A4: The final hydrolysis and decarboxylation steps are critical for obtaining the desired carboxylic acid.[1][6] Common issues include incomplete hydrolysis, incomplete decarboxylation, and side reactions.

  • Incomplete Hydrolysis: Saponification (basic hydrolysis) followed by acidification is a common and effective method.[3][6] Ensure you use a sufficient excess of a strong base (e.g., NaOH or KOH) and allow adequate time for both ester groups to be hydrolyzed. Heating is often necessary to drive the hydrolysis to completion.[3]

  • Incomplete Decarboxylation: Decarboxylation of the resulting malonic acid derivative typically requires heating.[1][3] The temperature needed can vary, but it's often carried out by heating the crude diacid. Acidic conditions from the workup can facilitate this process.[3]

  • Side Reactions: Overheating during decarboxylation can lead to decomposition. Monitor the reaction for the cessation of CO2 evolution.

II. Experimental Protocols & Workflows

Protocol 1: Synthesis of Diethyl Benzylmalonate

This protocol outlines a standard procedure for the mono-benzylation of diethyl malonate.

Materials:

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Benzyl bromide

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Enolate Formation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). To this solution, add diethyl malonate (1.05 eq) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.[2][6]

  • Alkylation: Add benzyl bromide (1.0 eq) dropwise to the enolate solution. After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.[7]

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Partition the residue between diethyl ether and water. Separate the organic layer, wash with saturated aqueous NH₄Cl, and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude diethyl benzylmalonate.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Workflow: Troubleshooting Low Yield in Benzylation

G start Low Yield of Diethyl Benzylmalonate check_deprotonation Check Deprotonation Efficiency start->check_deprotonation check_alkylation Check Alkylation Conditions start->check_alkylation check_workup Review Workup & Purification start->check_workup deprotonation_base Base Quality & Stoichiometry (Anhydrous, >=1 eq) check_deprotonation->deprotonation_base deprotonation_solvent Solvent Purity (Anhydrous Ethanol) check_deprotonation->deprotonation_solvent alkylation_reagent Benzyl Bromide Purity check_alkylation->alkylation_reagent alkylation_conditions Reaction Time & Temperature (Monitor by TLC, Reflux) check_alkylation->alkylation_conditions alkylation_dialkylation High Dialkylation? (Control Stoichiometry, Slow Addition) check_alkylation->alkylation_dialkylation workup_extraction Inefficient Extraction check_workup->workup_extraction workup_purification Loss During Purification check_workup->workup_purification end Optimized Yield deprotonation_base->end deprotonation_solvent->end alkylation_reagent->end alkylation_conditions->end alkylation_dialkylation->end workup_extraction->end workup_purification->end

Caption: Troubleshooting workflow for low yields.

Protocol 2: Hydrolysis and Decarboxylation to Benzylmalonic Acid

This protocol describes the conversion of diethyl benzylmalonate to benzylmalonic acid.

Materials:

  • Diethyl benzylmalonate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol/water mixture

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Hydrolysis (Saponification): Dissolve diethyl benzylmalonate in a mixture of ethanol and water. Add a solution of NaOH (2.5-3.0 eq) in water. Heat the mixture to reflux until the hydrolysis is complete (monitor by TLC, observing the disappearance of the starting ester).[3]

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl until the pH is ~1-2. A white precipitate of benzylmalonic acid should form.

  • Isolation: If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry. If the product remains in solution, extract the aqueous layer multiple times with diethyl ether. Combine the organic extracts, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude benzylmalonic acid.

  • Decarboxylation: Place the crude benzylmalonic acid in a round-bottom flask and heat it gently in an oil bath (typically 120-150 °C) until the evolution of CO₂ ceases. The product will melt and then resolidify upon cooling.

  • Purification: The final product, 3-phenylpropanoic acid, can be purified by recrystallization from water or a suitable organic solvent.

Reaction Mechanism Overview

G cluster_0 Malonic Ester Synthesis of Benzyl Derivatives A Diethyl Malonate B Malonate Enolate A->B 1. NaOEt, EtOH C Diethyl Benzylmalonate B->C 2. Benzyl Bromide D Benzylmalonic Acid (Diacid) C->D 3. NaOH, H2O, Heat 4. H3O+ E 3-Phenylpropanoic Acid D->E 5. Heat (-CO2)

Caption: Overall reaction scheme.

III. Data Summary

StepReagentEquivalentsTypical ConditionsExpected Outcome
Deprotonation Sodium Ethoxide1.0Anhydrous Ethanol, RTFormation of malonate enolate
Alkylation Benzyl Bromide1.0Reflux in Ethanol, 2-4hDiethyl benzylmalonate
Hydrolysis Sodium Hydroxide2.5 - 3.0Ethanol/Water, RefluxBenzylmalonate dicarboxylate salt
Decarboxylation HeatN/A120-150 °C3-Phenylpropanoic acid

IV. References

  • Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

  • Organic Chemistry Tutor. Malonic Ester Synthetic Strategies. [Link]

  • Organic Chemistry Tutor. Malonic Ester Synthesis. [Link]

  • Chemistry Steps. Malonic Ester Synthesis. [Link]

  • Chemistry LibreTexts. 21.10: Malonic Ester Synthesis. [Link]

  • YouTube. Malonic Ester Synthesis Reaction Mechanism. [Link]

  • Pharmaceutical Organic Chemistry II Lab Manual. [Link]

  • Wikipedia. Malonic ester synthesis. [Link]

  • Google Patents. Purification of benzoic acid and its derivatives.

  • Google Patents. Purification of benzoic acid and its derivatives.

  • National Institute of Standards and Technology. Preparation of benzoic acid of high purity. [Link]

  • Organic Syntheses. Malonic acid, benzoyl-, diethyl ester. [Link]

  • Pearson+. Draw the products of the following reactions: e. diethyl malonate... [Link]

  • ACS Publications. Procedures for the acylation of diethyl malonate and ethyl acetoacetate with acid chlorides using tertiary amine bases and magnesium chloride. [Link]

  • Google Patents. Purification of benzoic acid and its derivatives.

  • Chemistry LibreTexts. 10.7: Alkylation of Enolate Ions. [Link]

  • Google Patents. Preparation of phenylmalonic acid.

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Technical Support Center: Purification of 2-Benzyl-3-ethoxy-3-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the purification of 2-Benzyl-3-ethoxy-3-oxopropanoic acid (CAS No. 2985-39-9).[1][2][3] This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining high-purity material. We will delve into the causality behind experimental choices, ensuring you understand not just the steps, but the science that makes them effective.

Part 1: Understanding the Impurity Profile

Effective purification begins with a thorough understanding of the potential impurities. The most common synthetic route to this compound is the malonic ester synthesis, which involves the benzylation of diethyl malonate followed by selective partial hydrolysis.[4][5][6] Impurities typically arise from unreacted starting materials, over-reaction, or side-reactions.

Diagram: Origin of Impurities in Synthesis

cluster_start Starting Materials cluster_reaction Reaction Steps cluster_products Products & Impurities Diethyl Malonate Diethyl Malonate Alkylation Step 1: Alkylation Diethyl Malonate->Alkylation Benzyl Halide Benzyl Halide Benzyl Halide->Alkylation Base (NaOEt) Base (NaOEt) Base (NaOEt)->Alkylation Hydrolysis Step 2: Partial Hydrolysis Alkylation->Hydrolysis Crude Diethyl Benzylmalonate Impurity3 IMPURITY Diethyl Dibenzylmalonate (Over-alkylation) Alkylation->Impurity3 Side Reaction Impurity4 IMPURITY Unreacted Diethyl Malonate Alkylation->Impurity4 Unreacted Target TARGET PRODUCT This compound Hydrolysis->Target Impurity1 IMPURITY Diethyl Benzylmalonate (Incomplete Hydrolysis) Hydrolysis->Impurity1 Impurity2 IMPURITY Benzylmalonic Acid (Complete Hydrolysis) Hydrolysis->Impurity2

Caption: Synthetic pathway and common points of impurity formation.

Table: Common Impurities and Their Properties

A successful purification strategy exploits the differing physicochemical properties of the target compound and its contaminants.

Impurity NameSourceKey Differentiating PropertyRationale for Separation
Diethyl Benzylmalonate Incomplete hydrolysis of the diester precursor[7]Neutral (no acidic proton)The target compound is acidic; separable by acid-base extraction.
Benzylmalonic Acid Complete (over) hydrolysis of the diesterDi-acid (more polar/acidic)Higher water solubility; can be separated by careful pH control during extraction.
Diethyl Malonate Unreacted starting material[8][9]Neutral; lower boiling pointWill not react with base during extraction and remains in the organic layer.
Diethyl Dibenzylmalonate Double alkylation of diethyl malonate[7]Neutral; high molecular weightHighly non-polar; remains in the organic layer during basic extraction.

Part 2: Frequently Asked Questions (FAQs)

Q1: My crude product is an oil, and a TLC analysis shows a major, less-polar spot with a higher Rf than the product. What is this impurity? A: This is almost certainly unreacted diethyl benzylmalonate , the direct precursor to your product.[10][11] Being a diester, it lacks the polar carboxylic acid group, making it significantly less polar and faster-moving on silica gel. The most effective removal method is an acid-base extraction, as detailed in Part 3.

Q2: I performed a basic wash with sodium bicarbonate solution. When I acidified the aqueous layer, my product separated as an oil instead of a solid. What should I do? A: Oiling out is common for this compound, which can be a liquid or semi-solid at room temperature.[1] Do not be alarmed. Simply perform a liquid-liquid extraction. Add an immiscible organic solvent (e.g., ethyl acetate or dichloromethane) to the acidified aqueous mixture, shake well in a separatory funnel, and separate the layers. The purified product will be in the organic layer. You can then dry the organic layer with an anhydrous salt (like MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.[12][13]

Q3: Can I use a strong base like sodium hydroxide (NaOH) for the extraction instead of sodium bicarbonate? A: This is strongly discouraged. While NaOH would effectively deprotonate the carboxylic acid, it is a strong enough base to hydrolyze the ethyl ester of your target compound, especially with prolonged contact.[14][15] This would convert your desired product into the di-acid impurity (benzylmalonic acid). Sodium bicarbonate is the preferred base because it is strong enough to deprotonate the carboxylic acid but generally not strong enough to saponify the ester, preserving the integrity of your molecule.[12][14]

Q4: My NMR spectrum is clean except for peaks corresponding to unreacted diethyl malonate. Is column chromatography necessary? A: Not necessarily. An acid-base extraction should be sufficient. While the α-protons of diethyl malonate are weakly acidic (pKa ≈ 13), they are not acidic enough to be fully deprotonated by a weak base like sodium bicarbonate. Therefore, during the bicarbonate wash, the diethyl malonate will remain in the organic layer with other neutral impurities, while your target acid-ester is extracted into the aqueous layer.[16]

Part 3: Troubleshooting Guides & Detailed Protocols

This section provides validated, step-by-step methodologies for the most common purification challenges.

Guide 1: High-Purity Isolation via Acid-Base Extraction

This method is the most robust and highly recommended approach for removing neutral starting materials and side-products. It leverages the acidic nature of the target molecule's carboxylic acid group.[14][17]

Experimental Protocol
  • Dissolution: Dissolve the crude product (1 part by weight) in a suitable organic solvent like ethyl acetate or diethyl ether (10-15 parts by volume).

  • Initial Wash (Optional): If significant acid from synthesis workup is present, wash the organic solution with deionized water to remove any highly water-soluble acids.

  • Base Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.

    • Causality Check: The NaHCO₃ reacts with the carboxylic acid of your product to form the sodium carboxylate salt, which is ionic and highly soluble in the aqueous layer. Neutral impurities (diethyl benzylmalonate, diethyl dibenzylmalonate) remain in the organic layer.[12]

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean flask.

  • Repeat Extraction: To ensure complete recovery, add a fresh portion of saturated NaHCO₃ solution to the organic layer and repeat the extraction. Combine the aqueous layers.

  • Back-Wash: Wash the combined aqueous extracts with a small portion of the organic solvent (e.g., ethyl acetate) to remove any trace amounts of neutral impurities that may have been physically carried over. Discard this organic wash.[17]

  • Acidification: Cool the combined aqueous layer in an ice bath. Slowly add 1M HCl solution dropwise with stirring until the pH is ~2-3 (test with pH paper). You should observe the formation of a precipitate or an oily emulsion.

    • Causality Check: Re-protonation of the carboxylate salt regenerates the neutral, organic-soluble carboxylic acid.

  • Product Isolation: Extract the acidified mixture twice with a fresh organic solvent (e.g., ethyl acetate).

  • Final Wash & Dry: Combine the organic extracts from the previous step. Wash once with brine (saturated NaCl solution) to aid in the removal of water.[13] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the purified this compound.

Workflow Diagram: Acid-Base Extraction

start Crude Product in Organic Solvent (EtOAc) add_bicarb Add Saturated NaHCO3 (aq) & Shake start->add_bicarb separate1 Separate Layers add_bicarb->separate1 org_layer1 Organic Layer: Neutral Impurities (e.g., Diethyl Benzylmalonate) separate1->org_layer1 Discard aq_layer1 Aqueous Layer: Product as Sodium Salt separate1->aq_layer1 Keep acidify Acidify with 1M HCl to pH ~2 aq_layer1->acidify extract_prod Extract with fresh EtOAc acidify->extract_prod separate2 Separate Layers extract_prod->separate2 aq_layer2 Aqueous Waste separate2->aq_layer2 Discard org_layer2 Organic Layer: Pure Product separate2->org_layer2 Keep dry Wash with Brine, Dry over Na2SO4 org_layer2->dry evap Evaporate Solvent dry->evap finish Pure Product evap->finish

Caption: Decision and material flow for purification by extraction.

Guide 2: Purification by Flash Column Chromatography

Chromatography is a powerful alternative or supplementary step, especially for removing impurities with similar acidity but different polarity, such as benzylmalonic acid (the di-acid).

Experimental Protocol
  • Column Preparation: Dry pack a suitable size glass column with silica gel (230-400 mesh). The mass of silica should be approximately 50-100 times the mass of the crude product.[13]

  • Equilibration: Elute the packed column with the initial, least polar solvent system (e.g., 100% Hexanes or a 95:5 Hexanes:Ethyl Acetate mixture).

  • Sample Loading: Dissolve the crude product in a minimal volume of dichloromethane or the initial elution solvent. For better resolution, adsorb this solution onto a small amount of fresh silica gel, evaporate the solvent to dryness, and carefully load the resulting free-flowing powder onto the top of the column bed.[13]

  • Elution: Begin elution with the non-polar solvent system. Gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

    • Elution Order: Less polar compounds elute first. Expect to see diethyl dibenzylmalonate, followed by diethyl benzylmalonate. The target product, being more polar due to the carboxylic acid, will elute later. Any highly polar di-acid (benzylmalonic acid) will be strongly retained on the silica.

  • Fraction Collection: Collect fractions in test tubes and monitor their composition using Thin Layer Chromatography (TLC).

  • Combine & Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Table: Suggested Solvent Systems for Chromatography
Eluent System (v/v)PolarityTypical Compound Eluted
Hexanes / Ethyl Acetate (95:5 to 90:10)LowDiethyl Dibenzylmalonate, Diethyl Benzylmalonate
Hexanes / Ethyl Acetate (80:20 to 70:30)MediumThis compound (Target)
Hexanes / Ethyl Acetate (50:50) + 1% Acetic AcidHighBenzylmalonic Acid (if present)

Note: The addition of a small amount of acetic acid to the eluent can improve peak shape and recovery of carboxylic acids by preventing tailing on the silica gel.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl 2-benzylpropanedioate | C14H18O4 | CID 69090. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Esters. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). (2R)-2-benzyl-3-oxopropanoic acid | C10H10O3 | CID 137349199. Retrieved from [Link]

  • ResearchGate. (n.d.). General instruction for the extraction of acidic, neutral and basic.... Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Lead Sciences. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl Malonate | C7H12O4 | CID 7761. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, July 28). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). dl-PHENYLALANINE. Retrieved from [Link]

  • ResearchGate. (n.d.). A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Organic Synthesis: The Power of Diethyl Benzylmalonate. Retrieved from [Link]

  • YouTube. (2021, February 24). Test 2 Fall 2020 Retrosynthetic Analysis using a Malonic Ester Synthesis. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of malonic acid monobenzyl ester. Retrieved from [Link]

  • New Drug Approvals. (2014, April 8). Diethyl benzylmalonate, IR, NMR, Mass. Retrieved from [Link]

  • Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • LookChem. (n.d.). Cas 1430104-91-8,(2S)-2-benzyl-3-ethoxy-2-hydroxy-3-oxopropanoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,3-dimethoxycinnamic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN1237571A - Preparation method of diethyl malonate.
  • PubChem. (n.d.). 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid | C7H12O4 | CID 231754. Retrieved from [Link]

Sources

common pitfalls in the handling and storage of 2-Benzyl-3-ethoxy-3-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Benzyl-3-ethoxy-3-oxopropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during the handling and storage of this valuable synthetic intermediate. Our goal is to ensure the integrity of your experiments through a foundational understanding of the compound's chemical properties and stability.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and properties of this compound.

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored at room temperature in a tightly sealed container, protected from moisture.[1][2] Several suppliers recommend storing it sealed and in a dry environment.[2]

Q2: What is the appearance of this compound?

A2: It is typically a colorless to light yellow liquid.[1]

Q3: Is this compound sensitive to moisture?

A3: Yes. As a mono-ester of a malonic acid derivative, it is susceptible to hydrolysis. The presence of water can lead to the formation of benzylmalonic acid and ethanol. This is a critical consideration for long-term storage and for designing reaction conditions. An efficient protocol for ester hydrolysis has been described using a mixture of t-BuNH2/LiBr/alcohol/H2O, highlighting the compound's susceptibility to hydrolysis under certain conditions.[3]

Q4: Is this compound prone to decarboxylation?

A4: Yes, this is a significant concern. Malonic acids and their derivatives, particularly when one of the carboxylic acid groups is free, are known to undergo decarboxylation upon heating.[4][5][6] The resulting product would be 3-phenylpropanoic acid ethyl ester. Kinetic studies on the decarboxylation of benzylmalonic acid in various solvents have shown that this process is temperature-dependent.[4][5][7] Therefore, prolonged heating or exposure to high temperatures during storage or experiments should be avoided.

Q5: What personal protective equipment (PPE) should be worn when handling this compound?

Troubleshooting Guide

This section provides solutions to common problems that may arise during the use of this compound in experimental settings.

Problem Potential Cause Troubleshooting Steps & Explanations
Low reaction yield where the carboxylic acid moiety is the reactive site. Decarboxylation of the starting material. The compound is thermally sensitive and can decarboxylate, especially at elevated temperatures.[4][5] This reduces the amount of active starting material available for your desired reaction.- Run reactions at the lowest effective temperature. - Avoid prolonged heating. - If possible, use a milder catalyst or reaction conditions that do not require high temperatures. - Consider performing a purity check of your starting material (e.g., by NMR) to ensure it has not degraded.
Presence of an unexpected side product with a molecular weight corresponding to the loss of CO2. Thermal decomposition. The unexpected product is likely the decarboxylated form, 3-phenylpropanoic acid ethyl ester.- Confirm the identity of the side product using analytical techniques such as GC-MS or LC-MS. - Optimize reaction conditions to minimize heating.
Reaction failure or low yield in an anhydrous reaction. Hydrolysis of the starting material. Contamination with water can lead to the hydrolysis of the ester, forming benzylmalonic acid. This introduces a different chemical entity into your reaction mixture which may not be reactive under your anhydrous conditions or could interfere with the reaction.- Ensure all solvents and reagents are rigorously dried before use. - Store this compound under inert gas (e.g., argon or nitrogen) to prevent exposure to atmospheric moisture. - If hydrolysis is suspected, the starting material can be purified, or the presence of the diacid can be confirmed by analytical methods.
Inconsistent results between different batches of the compound. Degradation during storage. Improper storage can lead to varying degrees of hydrolysis and decarboxylation over time, resulting in batch-to-batch variability.- Always store the compound in a tightly sealed container in a dry place at room temperature.[1][2] - For long-term storage, consider storing under an inert atmosphere. - It is good practice to re-analyze older batches of the compound for purity before use.

Experimental Protocols

Protocol 1: Recommended Storage Procedure
  • Upon receipt, inspect the container for any damage that may compromise the seal.

  • Store the container in a cool, dry, and well-ventilated area at room temperature.[1][2]

  • For long-term storage or for use in moisture-sensitive reactions, it is advisable to transfer the compound into a clean, dry container under an inert atmosphere (e.g., in a glove box) and seal with a tight-fitting cap and paraffin film.

  • Always allow the container to reach room temperature before opening to prevent condensation of atmospheric moisture into the compound.

Protocol 2: Safe Handling and Dispensing
  • Work in a well-ventilated chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][9]

  • To dispense the liquid, use a clean, dry syringe or pipette.

  • Avoid contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water.[8][9]

  • After dispensing, securely reseal the container and return it to the designated storage area.

Visualizing Degradation Pathways

The following diagrams illustrate the primary degradation pathways for this compound.

G A This compound B Benzylmalonic acid A->B Hydrolysis (+H2O) C 3-Phenylpropanoic acid ethyl ester A->C Decarboxylation (Heat) E Carbon Dioxide D Ethanol

Sources

Technical Support Center: Reaction Optimization for C-C Bond Formation Using 2-Benzyl-3-ethoxy-3-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for optimizing C-C bond formation reactions utilizing 2-Benzyl-3-ethoxy-3-oxopropanoic acid (also known as benzylmalonic acid monoethyl ester). As a versatile C3 synthon, this reagent is a valuable building block in pharmaceutical and fine chemical synthesis.[1][2][3] This guide is structured to address common challenges and provide scientifically grounded solutions.

Section 1: Understanding the Reagent: FAQs

Q1: What is this compound and why is it useful for C-C bond formation?

A1: this compound is a derivative of malonic acid where one carboxylic acid group is esterified (ethyl ester) and the central methylene is substituted with a benzyl group.[1][2] Its utility stems from the acidic proton on the α-carbon (the carbon bearing the benzyl group), which is flanked by two carbonyl groups (one ester and one carboxylic acid). This "active methylene" character makes the proton readily removable by a base to form a stabilized enolate nucleophile.[4][5] This enolate is the key intermediate for forming new carbon-carbon bonds. Furthermore, the presence of the carboxylic acid group allows for subsequent decarboxylation, a highly useful transformation that often occurs readily upon heating.[4][6]

Q2: What are the primary types of C-C bond-forming reactions I can perform with this reagent?

A2: This reagent is highly versatile and is primarily used in the following classes of C-C bond-forming reactions:

  • Malonic Ester-type Alkylation: Reacting the enolate with alkyl halides to introduce a second substituent at the α-position.[4][5]

  • Knoevenagel Condensation: Condensing the reagent with aldehydes or ketones to form α,β-unsaturated products, often with subsequent decarboxylation.[7][8]

  • Michael Addition (Conjugate Addition): Adding the enolate to α,β-unsaturated carbonyl compounds to form 1,5-dicarbonyl systems.[9][10][11]

  • Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost Reaction): Using the enolate as a soft nucleophile to react with palladium-activated allylic electrophiles.[12][13][14]

Q3: What safety precautions should I take when working with this reagent and the associated bases?

A3: Always consult the Safety Data Sheet (SDS) for this compound and all other reagents. Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is required. Many bases used in these reactions (e.g., sodium ethoxide, sodium hydride, LDA) are corrosive, flammable, or pyrophoric. These must be handled under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood, away from moisture. Quenching procedures must be performed carefully and slowly, typically at reduced temperatures.

Section 2: Troubleshooting Guide for Key Reactions

This section provides a problem-and-solution format for specific issues you may encounter during your experiments.

Malonic Ester-type Alkylation

This reaction involves deprotonating the α-carbon and subsequent reaction with an electrophile (e.g., an alkyl halide). The general workflow is deprotonation followed by alkylation, hydrolysis, and finally decarboxylation to yield a substituted carboxylic acid.[4][5][15]

Malonic_Ester_Alkylation_Workflow cluster_0 Step 1: Enolate Formation cluster_1 Step 2: C-C Bond Formation cluster_2 Step 3: Hydrolysis & Decarboxylation Reagent 2-Benzyl-3-ethoxy- 3-oxopropanoic acid Base Base (e.g., NaOEt) Solvent (e.g., EtOH) Reagent->Base Deprotonation Enolate Stabilized Enolate Base->Enolate AlkylHalide Alkyl Halide (R-X) AlkylatedProduct Alkylated Intermediate Enolate->AlkylatedProduct Nucleophilic Attack AlkylHalide->AlkylatedProduct SN2 Attack Workup Acidic Workup (H3O+) & Heat (Δ) AlkylatedProduct->Workup FinalProduct Final Carboxylic Acid (R-CH(Bn)-COOH) Workup->FinalProduct Hydrolysis then Decarboxylation

Caption: Workflow for Malonic Ester-type Alkylation.

Problem 1: Low or No Conversion to the Alkylated Product.
  • Possible Cause A: Incomplete Deprotonation. The base may not be strong enough to fully deprotonate the α-carbon. The pKa of the α-proton is significantly lowered by the two carbonyl groups, but a sufficiently strong base is still required.[16]

    • Solution: Ensure the chosen base is appropriate. For malonic esters, an alkoxide like sodium ethoxide (NaOEt) in ethanol is standard.[5] The pKa of the conjugate acid of the base should be higher than the pKa of the α-proton of the substrate.[16] If using NaOEt in EtOH, ensure the solvent is anhydrous, as water will consume the base. For less reactive electrophiles, a stronger, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent like THF may be required.[16]

  • Possible Cause B: Poor Electrophile. The alkyl halide may be too sterically hindered (e.g., tertiary or bulky secondary halides) for the SN2 reaction to proceed efficiently. SN2 reactions are sensitive to steric hindrance.[4]

    • Solution: Use primary or unhindered secondary alkyl halides. Methyl and primary halides are ideal. If a bulky group must be introduced, alternative synthetic strategies may be necessary.

  • Possible Cause C: Reaction Temperature is Too Low. While enolate formation is often done at low temperatures, the subsequent alkylation step may require warming to proceed at a reasonable rate.

    • Solution: After forming the enolate (e.g., at 0 °C or room temperature), add the alkyl halide and slowly warm the reaction to room temperature or gently heat to reflux, monitoring by TLC or LC-MS.

Problem 2: Significant Amount of Dialkylated or Unwanted Side Products.
  • Possible Cause: Use of a Strong, Hindered Base with a Diester. While our substrate is a monoester, in related malonic ester syntheses, using a very strong base like LDA can sometimes lead to complications if not controlled. A more common issue is transesterification.

    • Solution: The choice of base and solvent is critical. To avoid transesterification, the alkoxide base should match the ester group (e.g., use sodium ethoxide with an ethyl ester).[17] Using NaOEt in ethanol is a classic, self-validating system for this reason.

Knoevenagel Condensation

This reaction condenses the active methylene group with an aldehyde or ketone, catalyzed by a weak base, to form a C=C double bond.[8][18] The Doebner modification is particularly relevant here, using pyridine or piperidine as the catalyst, which also promotes decarboxylation of the resulting α,β-unsaturated dicarboxylic acid intermediate.[7][8]

Knoevenagel_Condensation_Workflow Start This compound + Aldehyde/Ketone (R2C=O) Catalyst Catalyst (e.g., Piperidine/Pyridine) Start->Catalyst Intermediate Aldol-type Adduct (β-hydroxy intermediate) Catalyst->Intermediate Nucleophilic Addition Dehydration Dehydration (-H2O) Intermediate->Dehydration Unsaturated α,β-Unsaturated Intermediate Dehydration->Unsaturated Decarboxylation Decarboxylation (-CO2) (Often spontaneous with heat) Unsaturated->Decarboxylation Product Final Product (α,β-unsaturated ester) Decarboxylation->Product

Sources

Validation & Comparative

A Senior Application Scientist's Guide to 2-Benzyl-3-ethoxy-3-oxopropanoic acid and its Malonic Acid Peers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency of a synthetic route and the ultimate biological activity of the target molecule. Malonic acid derivatives are a cornerstone of modern organic synthesis, prized for their versatility in forming carbon-carbon bonds. This guide provides an in-depth comparative analysis of 2-Benzyl-3-ethoxy-3-oxopropanoic acid against other key malonic acid derivatives, grounded in experimental data and field-proven insights to inform your research and development endeavors.

The Malonic Ester Synthon: A Foundation of Molecular Construction

Malonic acid and its esters are defined by a central methylene group flanked by two carbonyl functionalities. This unique arrangement renders the α-hydrogens exceptionally acidic (pKa ≈ 13 in diethyl malonate), facilitating easy deprotonation with even mild bases like sodium ethoxide to form a resonance-stabilized enolate.[1][2] This enolate is a potent nucleophile, serving as the linchpin of the classical Malonic Ester Synthesis . This synthetic sequence allows for the alkylation of the α-carbon, followed by hydrolysis and decarboxylation upon heating, ultimately yielding a substituted carboxylic acid.[3][4] This powerful methodology transforms the simple malonate scaffold into a synthon for the -CH2COOH group, enabling the construction of a vast array of complex carboxylic acids.[3]

Profiling the Subject: this compound

This compound, also known as ethyl benzylmalonate, is a mono-alkylated, mono-ester derivative of malonic acid. Its structure incorporates a benzyl group, which imparts distinct physicochemical properties and reactivity compared to its unsubstituted or simply-alkylated counterparts.

Chemical and Physical Properties:

PropertyValueSource
Molecular Formula C₁₂H₁₄O₄[5]
Molecular Weight 222.24 g/mol [5]
Appearance Colorless to light yellow liquid[5]
Primary Application Intermediate in organic synthesis[5]

Primarily, this compound serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting cardiovascular and inflammatory conditions.[5] The presence of both a carboxylic acid and an ester group offers orthogonal reactivity, while the benzyl moiety can serve as a key pharmacophore or a handle for further functionalization.

Comparative Analysis: Performance Against Key Alternatives

The choice of a malonic acid derivative is dictated by the synthetic goal. The performance of this compound is best understood when compared with its common alternatives.

DerivativeStructureKey Features & Rationale for UseTypical Applications
Diethyl Malonate CH₂(COOEt)₂The foundational starting material. Highly acidic α-hydrogens allow for facile mono- or di-alkylation.[6] Its symmetry simplifies initial reactions.Synthesis of a wide range of substituted carboxylic acids, barbiturates, and other heterocycles.[1][3]
This compound Bn-CH(COOH)(COOEt)Pre-functionalized with a benzyl group. The remaining α-hydrogen is less acidic than in diethyl malonate, reducing the risk of unwanted di-alkylation.[2] The benzyl group adds steric bulk and introduces aromaticity.Intermediate for pharmaceuticals where a benzyl or related aryl group is part of the final structure.[5][7]
Dimethyl Malonate CH₂(COOMe)₂Similar reactivity to the diethyl ester but can offer advantages in specific transesterification-sensitive contexts or where the methyl ester is desired in the final product.General malonic ester synthesis; sometimes preferred for solubility or reactivity reasons.
Malonic Acid CH₂(COOH)₂The parent diacid. Directly used in Knoevenagel-Doebner condensations with aldehydes and ketones, often catalyzed by pyridine, which also promotes decarboxylation.[8][9]Synthesis of α,β-unsaturated carboxylic acids (e.g., cinnamic acids).[8][10]
Diethyl Benzylmalonate Bn-CH(COOEt)₂The direct precursor to our title compound (via selective hydrolysis). The remaining α-hydrogen can be removed for a second, different alkylation, leading to disubstituted products.[6]Synthesis of α-benzyl substituted carboxylic acids and complex macrocycles.[11]
Causality Behind Reactivity Differences:

The introduction of the first alkyl group (e.g., benzyl) to diethyl malonate slightly reduces the acidity of the remaining α-hydrogen. This is because alkyl groups are weakly electron-donating, which destabilizes the conjugate base (enolate) to a small degree. This effect is beneficial as it helps to prevent undesired di-alkylation when only the mono-alkylated product is the target.[2] However, a major drawback of the general malonic ester synthesis is that producing a mono-alkylated product can be challenging without careful control of equivalents, as a mixture of di-alkylated and starting material can result.[3]

Experimental Data & Protocols: A Practical Guide

Trustworthiness in synthesis relies on robust, repeatable protocols. Below are methodologies for the key transformations discussed.

Protocol 1: Synthesis of Diethyl Benzylmalonate (Precursor)

This protocol details the foundational C-C bond formation via the malonic ester synthesis.

Objective: To synthesize diethyl benzylmalonate by alkylating diethyl malonate with benzyl bromide.

Materials:

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Absolute ethanol

  • Benzyl bromide

  • Diethyl ether

  • Saturated aqueous NH₄Cl

  • Anhydrous MgSO₄

Procedure:

  • Enolate Formation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium ethoxide (1.0 eq) in absolute ethanol under an inert atmosphere (N₂ or Ar).

  • Add diethyl malonate (1.0 eq) dropwise to the cooled solution (0 °C). Stir for 30 minutes at room temperature to ensure complete formation of the sodio-malonic ester enolate.[12]

  • Alkylation: Add benzyl bromide (1.0 eq) dropwise to the enolate solution. The reaction is often exothermic. After addition, heat the mixture to reflux for 2-3 hours to drive the Sₙ2 reaction to completion.[1]

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether and water. Separate the organic layer, wash with saturated aqueous NH₄Cl, then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by vacuum distillation to yield pure diethyl benzylmalonate.

Rationale: The use of sodium ethoxide as the base and ethanol as the solvent prevents transesterification, which could occur if a different alkoxide or alcohol were used.[3] The Sₙ2 reaction with a primary alkyl halide like benzyl bromide is highly efficient.

Malonic_Ester_Synthesis_Workflow

Caption: Workflow for the synthesis of the target compound.

Protocol 2: Knoevenagel-Doebner Condensation

This protocol demonstrates an alternative use for malonic acid itself, showcasing a different reaction pathway.

Objective: To synthesize cinnamic acid from benzaldehyde and malonic acid.

Materials:

  • Malonic acid

  • Benzaldehyde

  • Pyridine

  • Piperidine (catalytic amount)

  • Hydrochloric acid (10% aqueous)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine malonic acid (1.1 eq) and benzaldehyde (1.0 eq) in pyridine, which acts as both the solvent and a base.

  • Add a catalytic amount of piperidine (e.g., 0.05 eq).

  • Condensation & Decarboxylation: Heat the mixture in a water bath at 90-100 °C for 2 hours. The reaction involves a nucleophilic addition followed by dehydration and decarboxylation.[8][9]

  • Workup: Cool the reaction mixture and pour it into a mixture of crushed ice and concentrated HCl.

  • The product, cinnamic acid, will precipitate as a white solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain pure cinnamic acid.

Rationale: The Doebner modification uses pyridine as the solvent and catalyst. It facilitates the condensation and, crucially, the subsequent decarboxylation of the intermediate carboxylic acid, providing the α,β-unsaturated product in a one-pot procedure.[9]

Knoevenagel_Mechanism

Caption: Mechanism of the Knoevenagel-Doebner reaction.

Applications in Drug Discovery and Development

The strategic incorporation of malonic acid derivatives is a recurring theme in medicinal chemistry. The benzyl group is a privileged scaffold in many bioactive molecules due to its ability to engage in π-π stacking and hydrophobic interactions within protein binding pockets.

  • Anti-inflammatory Agents: Diethyl benzylmalonate has been investigated for its potential as an anti-inflammatory agent, suggesting the utility of this structural motif in modulating biological pathways.[7]

  • Anticancer Therapeutics: Malonic acid derivatives have recently been designed as potent inhibitors of CD73, an enzyme that suppresses the immune response in the tumor microenvironment.[13] This highlights their role in developing novel cancer immunotherapies.[13]

  • General Bioactivity: Benzoic acid derivatives, the class to which our decarboxylated products belong, exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[14][15]

Performance Data: CD73 Inhibition

The following data from a recent study illustrates the potency of specifically designed malonic acid derivatives in a therapeutic context.

Compound IDStructurehCD73 Inhibition IC₅₀ (µM)
Compound 18 (Structure not shown)0.28
Compound 19 (Structure not shown)0.10
Data sourced from Zhang et al., Bioorg. Med. Chem. Lett., 2024.[13]

This data underscores how the malonate backbone can be elaborated into highly potent and specific enzyme inhibitors, a critical goal in drug development.

Comparative_Logic

Caption: Synthetic pathways from a common malonate precursor.

Conclusion and Future Outlook

This compound stands as a highly valuable, pre-functionalized building block in the synthetic chemist's toolkit. Its primary advantage lies in providing a direct route to α-benzyl substituted carboxylic acids and esters, bypassing the potential over-alkylation issues associated with starting from diethyl malonate.

  • Compared to Diethyl Malonate: It offers superior control for mono-benzylation products.

  • Compared to Malonic Acid: It is suited for alkylation-decarboxylation sequences rather than direct condensation reactions.

  • Compared to Diethyl Benzylmalonate: Its free carboxylic acid group offers a site for amide coupling or other transformations while the ester remains protected.

The choice between these derivatives is not a matter of universal superiority but of strategic selection based on the target molecule's architecture. As drug discovery moves towards increasingly complex and stereochemically rich targets, the reliable and versatile chemistry of malonic acid derivatives, including specialized reagents like this compound, will continue to be indispensable.

References

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A Senior Scientist’s Comparative Guide to the Purity Validation of 2-Benzyl-3-ethoxy-3-oxopropanoic Acid by HPLC and NMR

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the absolute purity of building blocks and intermediates is not merely a quality metric; it is the foundation of a product's safety, efficacy, and reproducibility. 2-Benzyl-3-ethoxy-3-oxopropanoic acid, a key malonic acid derivative used in the synthesis of complex molecules, is no exception.[1] Its purity directly influences reaction yields, impurity profiles of subsequent steps, and the ultimate quality of the active pharmaceutical ingredient (API).

This guide provides an in-depth, comparative analysis of two orthogonal and powerful analytical techniques for the purity validation of this compound: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will move beyond simple procedural descriptions to explore the causality behind experimental choices, grounding our protocols in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH).[2][3]

The Analyte: this compound

Before delving into analysis, understanding the analyte and its potential impurities is critical. The structure contains a moderately polar carboxylic acid, an ester, and an aromatic ring, making it well-suited for both reversed-phase HPLC and NMR analysis.

Chemical Structure:

Caption: Structure of this compound.

Anticipated Impurities: The typical synthesis route for such compounds is the malonic ester synthesis.[4][5] This knowledge allows us to anticipate potential process-related impurities, which is crucial for developing a specific and robust analytical method.

  • Dialkylated Product: (Dibenzylmalonic acid ethyl ester): Arises if the mono-alkylated intermediate reacts a second time with the benzyl halide.[4][6] This is often the most common side product.

  • Unreacted Starting Materials: e.g., Diethyl malonate and benzyl bromide.

  • Hydrolysis Products: Benzylmalonic acid, from the saponification of the ethyl ester.

Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and quantitative accuracy. For this compound, a reversed-phase method is the logical choice, separating compounds based on their hydrophobicity.

The "Why": Causality in Method Design
  • Stationary Phase (Column): A C18 (octadecylsilyl) column is selected because its nonpolar surface provides effective retention for the moderately polar analyte and allows for separation from more polar (e.g., hydrolyzed impurities) and less polar (e.g., dialkylated impurities) species.

  • Mobile Phase: A mixture of water (polar) and acetonitrile (nonpolar) is used. Acetonitrile is chosen over methanol for its lower viscosity and UV transparency. A small amount of acid (e.g., 0.1% formic acid) is added to suppress the ionization of the carboxylic acid group on the analyte, leading to sharper, more symmetrical peaks and reproducible retention times.

  • Detection: The benzyl group contains a chromophore that absorbs UV light, making a UV detector an ideal choice. A wavelength of 254 nm is commonly effective for aromatic compounds.[7]

Experimental Protocol: HPLC Purity Determination
  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard for resolving moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcid suppresses ionization for better peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for elution.
Gradient 30% B to 95% B over 20 minEnsures elution of both polar and nonpolar impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CEnsures retention time stability.
Injection Vol. 10 µLBalances sensitivity with potential for peak overload.
Detection UV at 254 nmThe aromatic ring provides strong absorbance.
  • Data Analysis (Area Percent Method):

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage.

    • Purity % = (AreaAnalyte / ΣAreaAll Peaks) x 100

Trustworthiness: A Self-Validating System

This protocol must be validated according to ICH Q2(R1) guidelines to be considered trustworthy.[3][8] This involves demonstrating:

  • Specificity: The ability to resolve the main peak from all potential impurities. This can be confirmed by spiking the sample with known impurities or by using a photodiode array (PDA) detector to check for peak purity.

  • Linearity: Demonstrating that the detector response is directly proportional to the concentration over a defined range.

  • Accuracy & Precision: Ensuring the results are close to the true value and are reproducible across multiple measurements.

Purity by Quantitative NMR (qNMR)

While HPLC provides excellent separation, qNMR offers a distinct, powerful advantage: it is a primary analytical method. The signal integral is directly proportional to the number of protons, allowing for purity determination against a certified internal standard without needing a reference standard of the analyte itself.[9] This makes qNMR an invaluable orthogonal technique.

The "Why": Causality in Method Design
  • Internal Standard Selection: This is the most critical choice in qNMR.[10] The standard must:

    • Be highly pure and non-volatile (e.g., Maleic Acid, 1,4-Dinitrobenzene).[11]

    • Be soluble in the same deuterated solvent as the analyte.

    • Possess sharp proton signals that do not overlap with any analyte signals.[10][12]

    • Have a known number of protons for the signal being used for quantification.

  • Solvent Selection: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are good starting points. The choice depends on the solubility of both the analyte and the chosen internal standard.[9]

  • Acquisition Parameters: To ensure accurate integration, the longitudinal relaxation time (T₁) of all integrated protons (analyte and standard) must be considered. A long relaxation delay (typically 5 times the longest T₁) is essential to allow for complete magnetization recovery between scans.[13]

Workflow for qNMR Purity Assessment

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh Analyte (m_a) dissolve Dissolve both in Deuterated Solvent weigh_analyte->dissolve weigh_std Accurately weigh Internal Std (m_std) weigh_std->dissolve acquire Acquire ¹H NMR Spectrum (Long Relaxation Delay) dissolve->acquire process Phase & Baseline Correct acquire->process integrate Integrate Analyte (I_a) & Standard (I_std) Peaks process->integrate calculate Calculate Purity (P_a) using formula integrate->calculate

Caption: Workflow for purity determination by quantitative NMR (qNMR).

Experimental Protocol: qNMR Purity Determination
  • Standard & Sample Preparation:

    • Use a microbalance for high accuracy (±0.01 mg).[14]

    • Accurately weigh ~15 mg of the this compound sample directly into an NMR tube. Record the mass (ma).

    • Accurately weigh ~5 mg of a certified internal standard (e.g., maleic acid, Puritystd ≥ 99.5%) into the same NMR tube. Record the mass (mstd).

    • Add ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Cap and vortex until fully dissolved.

  • NMR Acquisition:

    • Instrument: 400 MHz or higher NMR spectrometer.

    • Experiment: Standard 1D Proton (zg30 or similar).

    • Key Parameters:

      • Relaxation Delay (d1): 30 seconds (ensure 5x T₁).

      • Number of Scans (ns): 8 to 16 (for good signal-to-noise).

      • Dummy Scans (ds): 4.

  • Data Processing and Calculation:

    • Apply Fourier transform, and carefully phase and baseline correct the spectrum.

    • Select a well-resolved signal for the analyte (e.g., the methine proton, CH) and a signal for the internal standard (e.g., the two vinyl protons of maleic acid).

    • Integrate both signals accurately. Let the integrals be Ia and Istd.

    • Calculate the purity using the following equation:[9]

      Puritya (%) = (Ia / Istd) * (Nstd / Na) * (Ma / Mstd) * (mstd / ma) * Puritystd

      Where:

      • I: Integral value

      • N: Number of protons for the integrated signal

      • M: Molar mass

      • m: Mass

      • a: Analyte

      • std: Internal Standard

Comparative Analysis: HPLC vs. qNMR

Neither technique is universally superior; they are complementary, and their strengths are suited to different aspects of purity analysis.

FeatureHPLC (Reversed-Phase UV)qNMR (¹H with Internal Standard)
Principle Separation based on polarity; quantification by UV response factor.Quantification based on the direct proportionality of signal integral to the number of nuclei.
Quantification Relative. Purity is based on area percent. Assumes all impurities have the same response factor as the analyte, which can be a source of error.Absolute. Provides a direct measure of mass purity against a certified standard. Not dependent on response factors.
Impurity Detection High Sensitivity. Excellent for detecting and quantifying trace-level impurities (e.g., <0.1%).Lower Sensitivity. Generally less sensitive for trace impurities. Impurities below ~0.5% may be difficult to quantify accurately.
Structural Info None. Provides no structural information about unknown impurity peaks.High. Provides definitive structural information, aiding in the identification of unknown impurities directly from the spectrum.
Throughput Moderate. Typical run times are 20-30 minutes per sample.High. Acquisition can be <10 minutes per sample after initial setup.
Method Dev. Can be time-consuming, requiring optimization of column, mobile phase, and gradient.Relatively straightforward once a suitable standard and solvent are identified.

Conclusion: A Synergistic and Authoritative Approach

For a comprehensive and authoritative validation of this compound purity, a dual-pronged approach is recommended.

  • Use HPLC for Impurity Profiling: Employ a validated, gradient HPLC method to detect, resolve, and quantify all detectable impurities, especially those at trace levels (<0.1%). This is essential for meeting regulatory requirements for impurity control.

  • Use qNMR for Absolute Purity Assay: Use qNMR with a certified internal standard to determine the absolute mass purity of the material. This value serves as an orthogonal confirmation of the primary component's content and is not subject to the assumptions of the HPLC area percent method.

By combining the high sensitivity and resolving power of HPLC with the absolute quantitative accuracy and structural insight of qNMR, researchers and drug development professionals can establish a robust, trustworthy, and scientifically sound purity profile for this compound, ensuring the quality and integrity of their downstream processes and final products.

References

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A Researcher's Guide to Differentiating Carboxylic Acid and Diester Isomers: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic comparison of two constitutional isomers with the formula C₁₂H₁₄O₄: 2-Benzyl-3-ethoxy-3-oxopropanoic acid (Isomer A) and Benzyl ethyl malonate (Isomer B) . While they share the same mass, their divergent functional groups—a carboxylic acid and an ethyl ester for Isomer A versus two distinct ester linkages for Isomer B—give rise to unique spectral fingerprints. Here, we will dissect these differences using the foundational techniques of NMR, FT-IR, and Mass Spectrometry, providing both the theoretical basis for our predictions and the practical protocols for their validation.

Molecular Structures and Isomeric Relationship

Isomers A and B are constitutional isomers. Isomer A is a mono-substituted malonic acid, featuring a single chiral center, a carboxylic acid, and an ethyl ester. Isomer B is a malonic acid diester, with both benzyl and ethyl ester groups. This fundamental difference in connectivity is the primary driver of their distinct spectroscopic behavior.

Figure 1. Comparison of Isomer A and Isomer B.

¹H and ¹³C NMR Spectroscopy: Mapping the Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules. It exploits the magnetic properties of atomic nuclei to provide information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR: A Tale of Two Spin Systems

The proton NMR spectra of Isomers A and B are strikingly different, primarily due to the unique proton environments around the malonic core.

  • Isomer A (Carboxylic Acid): The spectrum is characterized by a complex AX₂ spin system. The benzylic protons (-CH₂-Ph) appear as a doublet, coupled to the adjacent methine proton (-CH-). This methine proton, in turn, appears as a triplet, split by the two benzylic protons. The most definitive signal is the highly deshielded, broad singlet for the carboxylic acid proton (-COOH), typically appearing well downfield (>10 ppm).

  • Isomer B (Diester): The spectrum is simpler. The benzylic protons (-O-CH₂-Ph) are significantly shifted downfield compared to Isomer A because they are attached to an electron-withdrawing oxygen atom. Crucially, they appear as a singlet because there are no adjacent protons. Similarly, the central malonic protons (-CH₂-) also present as a singlet. The absence of the AX₂ coupling pattern and the far-downfield -COOH signal are unambiguous indicators for Isomer B.[1][2][3]

¹³C NMR: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, confirming the functional group differences.

  • Isomer A: Will exhibit two distinct carbonyl signals: one for the carboxylic acid carbon (~170-180 ppm) and one for the ethyl ester carbon (~165-175 ppm).[4] The benzylic carbon (-CH₂-Ph) will appear in the aliphatic region (~30-40 ppm).

  • Isomer B: Will show two ester carbonyl signals, which may be resolved or overlap in the ~165-175 ppm range. The most telling difference is the chemical shift of the benzylic carbon (-O-CH₂-Ph), which is shifted significantly downfield (~60-70 ppm) due to the direct attachment to oxygen.[1]

Table 1. Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

Assignment Isomer A: this compound Isomer B: Benzyl ethyl malonate Key Differentiator
¹H NMR
-COOH >10 (broad s, 1H) Absent Presence/absence of carboxylic acid proton.
Phenyl-H ~7.2-7.4 (m, 5H) ~7.2-7.4 (m, 5H) -
Benzyl -CH₂- ~3.2 (d, 2H) ~5.2 (s, 2H) Coupling pattern (d vs. s) and chemical shift (O-deshielding).
Malonyl -CH-/-CH₂- ~3.8 (t, 1H) ~3.4 (s, 2H) Coupling pattern (t vs. s) and number of protons.
-O-CH₂-CH₃ ~4.2 (q, 2H) ~4.2 (q, 2H) -
-O-CH₂-CH₃ ~1.2 (t, 3H) ~1.2 (t, 3H) -
¹³C NMR
Carbonyl (C=O) ~175 (COOH), ~170 (COOEt) ~168, ~167 (two COO-) Presence of a carboxylic acid carbon vs. two ester carbons.
Benzyl -CH₂- ~35 ~67 Significant downfield shift in Isomer B due to -O-CH₂ linkage.

| Malonyl -CH-/-CH₂- | ~55 | ~41 | Different chemical environments. |

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is exceptionally useful for identifying the presence or absence of specific functional groups.

The key to differentiating Isomers A and B lies in the hydroxyl (-OH) and carbonyl (C=O) stretching regions of the spectrum.

  • Isomer A: The spectrum will be dominated by a very broad absorption band from approximately 2500-3300 cm⁻¹, which is characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid.[5][6] This broad feature often partially obscures the C-H stretching bands. Furthermore, two distinct C=O stretching peaks are expected: one for the carboxylic acid (~1700-1725 cm⁻¹) and one for the ester (~1735-1750 cm⁻¹).[7][8][9]

  • Isomer B: The most notable feature is the complete absence of the broad O-H stretch. The carbonyl region will show a strong, sharp absorption band around 1730-1750 cm⁻¹ corresponding to the C=O stretch of the two ester groups.[7][8][9] This single, intense peak, coupled with the clean C-H stretching region (~2850-3100 cm⁻¹), provides a clear and rapid method for identification.

Figure 2. Key differentiating regions in the FT-IR spectra.

Mass Spectrometry (MS): Decoding Fragmentation Patterns

Mass spectrometry ionizes molecules and separates them based on their mass-to-charge (m/z) ratio. While both isomers have the same molecular weight and will thus show the same molecular ion peak (m/z = 222.24), their fragmentation patterns under techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) will differ significantly, providing structural confirmation.[10][11][12][13][14]

  • Isomer A: The presence of the carboxylic acid and the specific C-C bond arrangement allows for characteristic fragmentation pathways. We anticipate observing fragments corresponding to:

    • Loss of the carboxylic acid group (-COOH): [M-45]⁺

    • Loss of the ethoxy group (-OEt): [M-45]⁺

    • Loss of the entire ethyl ester group (-COOEt): [M-73]⁺

    • McLafferty rearrangement, a common fragmentation for carboxylic acids, could also occur.[15][16][17]

  • Isomer B: The fragmentation will be dictated by the two ester linkages. Key fragments would include:

    • Loss of the ethoxy radical (-•OEt): [M-45]⁺

    • Formation of an acylium ion by loss of the ethoxy group: [M-45]⁺

    • Loss of the benzyloxy radical (-•OCH₂Ph): [M-107]⁺

    • A very prominent peak at m/z = 91 , corresponding to the stable tropylium cation ([C₇H₇]⁺), formed from the rearrangement of the benzyl group.[18][19][20] This is a classic fragmentation pattern for benzyl esters and serves as a powerful diagnostic peak for Isomer B.[18][19][20]

Table 2. Predicted Key Mass Spectrometry Fragments (m/z)

Fragment Isomer A Isomer B Significance
[M]⁺ 222 222 Molecular Ion
[M-45]⁺ Plausible (Loss of -COOH or -OEt) Plausible (Loss of -OEt) Ambiguous
[M-73]⁺ Plausible (Loss of -COOEt) Plausible (Loss of -COOEt) Ambiguous
[M-107]⁺ Unlikely Plausible (Loss of -OCH₂Ph) Differentiates

| 91 | Plausible (Benzyl cation) | Highly Abundant (Tropylium ion) | Key Differentiator |

Experimental Protocols

To ensure reproducibility and accuracy, standardized protocols must be followed. The following are generalized procedures; specific instrument parameters should be optimized for the highest quality data.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[21] Ensure the sample is fully dissolved.

  • Instrument Setup: Insert the sample into the NMR spectrometer.[22][23][24]

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.[21][23]

  • Acquisition: Acquire a standard ¹H spectrum (e.g., 16-32 scans). Following this, acquire a proton-decoupled ¹³C spectrum (e.g., 1024-4096 scans).

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).

Protocol 2: FT-IR Sample Preparation and Acquisition
  • Background Spectrum: Ensure the sample stage (e.g., ATR crystal) is clean. Collect a background spectrum of the empty stage to subtract atmospheric and instrument signals.[25][26]

  • Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.[27][28] If using a solid, apply pressure to ensure good contact.

  • Data Collection: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

ftir_workflow start Start clean_stage Clean ATR Crystal start->clean_stage background Acquire Background Spectrum (I_R) clean_stage->background apply_sample Apply Sample to Crystal background->apply_sample sample_spec Acquire Sample Spectrum (I_S) apply_sample->sample_spec calculate Calculate Absorbance log(I_R / I_S) sample_spec->calculate final_spectrum Generate Final FT-IR Spectrum calculate->final_spectrum end End final_spectrum->end

Figure 3. Standard workflow for ATR-FTIR analysis.

Protocol 3: Mass Spectrometry (ESI-MS) Sample Preparation and Acquisition
  • Sample Preparation: Prepare a dilute solution of the analyte (~1-10 µg/mL) in a suitable solvent system (e.g., methanol or acetonitrile with 0.1% formic acid for positive ion mode).

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Tuning: Optimize key ESI-MS parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable and strong signal for the molecular ion.

  • Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu). If fragmentation data is desired, perform MS/MS analysis by selecting the molecular ion (m/z 222) as the precursor and applying collision-induced dissociation (CID).

Conclusion

The differentiation of constitutional isomers like this compound and Benzyl ethyl malonate is straightforward and unambiguous when leveraging a multi-technique spectroscopic approach.

  • NMR provides the definitive structural map, with the presence of a -COOH proton and a coupled AX₂ system in Isomer A contrasting sharply with the two singlets for the benzylic and malonic protons in Isomer B.

  • FT-IR offers a rapid and conclusive test, where the presence of the broad carboxylic acid O-H stretch immediately identifies Isomer A.

  • Mass Spectrometry confirms the molecular weight and provides corroborating structural evidence through distinct fragmentation pathways, most notably the abundant tropylium ion (m/z 91) characteristic of Isomer B.

By understanding the principles behind each technique and applying rigorous experimental protocols, researchers can confidently distinguish between these isomers, ensuring the integrity and success of their scientific endeavors.

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A Senior Application Scientist's Guide to the Biological Activity of 2-Benzyl-3-ethoxy-3-oxopropanoic Acid Derivatives: A Comparative Framework

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

2-Benzyl-3-ethoxy-3-oxopropanoic acid, a substituted malonic acid monoester, serves as a versatile scaffold in synthetic organic chemistry. While its primary role has been documented as a pharmaceutical and agrochemical intermediate, the inherent biological activities of its derivatives remain an underexplored frontier.[1][2] This guide provides a comprehensive framework for the synthesis, evaluation, and comparative analysis of novel this compound derivatives. We will detail robust protocols for assessing their potential as antimicrobial, anticancer, and enzyme-inhibiting agents, drawing parallels from structurally related compounds to inform experimental design and establish a basis for structure-activity relationship (SAR) studies.

Introduction: The Rationale for Derivatization

The core structure of this compound presents multiple sites for chemical modification, making it an attractive starting point for generating a library of diverse compounds. The benzyl group, the carboxylic acid, and the ethyl ester can all be modified to modulate physicochemical properties such as lipophilicity, steric hindrance, and electronic distribution. These modifications are critical for influencing a molecule's interaction with biological targets.

For instance, studies on related benzylidene derivatives have shown that substitutions on the phenyl ring, such as nitro groups, can confer potent antibacterial activity against resistant pathogens like MRSA.[3] Similarly, the broader class of propanoic acid derivatives has yielded compounds with significant enzyme inhibitory activity, targeting crucial cellular pathways.[4][5][6] This guide, therefore, proposes a logical pathway from synthesis to a multi-faceted biological evaluation to unlock the therapeutic potential of this compound class.

Synthetic Strategy: Generating a Focused Library

The generation of a diverse library of derivatives is the foundational step in our comparative analysis. The parent compound, this compound, can be synthesized through standard malonic ester synthesis protocols. Our derivatization strategy will focus on two primary modifications: substitution on the benzyl ring and amidation of the carboxylic acid.

General Synthesis Workflow

The proposed workflow begins with the alkylation of diethyl malonate with a substituted benzyl halide, followed by selective hydrolysis of one ester group to yield the desired substituted parent acid. Subsequent amidation of the carboxylic acid moiety with a variety of amines will generate the final library of derivatives.

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Selective Hydrolysis cluster_2 Step 3: Amidation Diethyl Malonate Diethyl Malonate Diethyl Benzylmalonate Derivative Diethyl Benzylmalonate Derivative Diethyl Malonate->Diethyl Benzylmalonate Derivative 1. Base 2. Substituted Benzyl Halide Substituted Benzyl Halide Substituted Benzyl Halide Substituted Benzyl Halide->Diethyl Benzylmalonate Derivative Base (e.g., NaOEt) Base (e.g., NaOEt) Base (e.g., NaOEt)->Diethyl Benzylmalonate Derivative Parent Acid Derivative 2-Substituted-benzyl- 3-ethoxy-3-oxopropanoic acid Diethyl Benzylmalonate Derivative->Parent Acid Derivative Controlled Hydrolysis Final Amide Derivative Final Amide Derivative Parent Acid Derivative->Final Amide Derivative Amide Coupling KOH / EtOH KOH / EtOH KOH / EtOH->Parent Acid Derivative Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Final Amide Derivative Coupling Agent (e.g., EDC/HOBt) Coupling Agent (e.g., EDC/HOBt) Coupling Agent (e.g., EDC/HOBt)->Final Amide Derivative

Caption: Proposed synthetic workflow for derivatives.

Comparative Biological Evaluation: A Multi-Pronged Approach

To build a comprehensive profile of the synthesized derivatives, we will employ a battery of standardized in vitro assays. This parallel screening is crucial for identifying lead compounds and understanding the SAR.

Antimicrobial Activity Assessment

The rise of antimicrobial resistance necessitates the discovery of new chemical scaffolds with antibacterial and antifungal properties.[3]

  • Preparation of Inoculum: Grow bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains in appropriate broth overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Preparation: Prepare a stock solution of each derivative in DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).

  • Inoculation and Incubation: Add the standardized inoculum to each well. Include positive (microorganism, no compound) and negative (broth only) controls. Incubate plates at 35-37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth.

  • MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from wells showing no growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count after incubation.

Data Presentation:

Derivative IDR1-Group (Benzyl)R2-Group (Amide)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Parent HOH>128>128>128
DA-01 4-Cl-NH-CH₂-Ph3264>128
DA-02 4-NO₂-NH-CH₂-Ph81664
DA-03 4-OCH₃-NH-CH₂-Ph64>128>128
DA-04 4-NO₂-NH-Cyclohexyl1632128

Table 1: Hypothetical antimicrobial screening data for a subset of synthesized derivatives.

Anticancer Activity Evaluation

The evaluation of cytotoxic effects against various cancer cell lines is a cornerstone of modern drug discovery.[7]

  • Cell Culture: Seed human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO, isopropanol with HCl). Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), the concentration of the compound that reduces cell viability by 50%, using non-linear regression analysis.

G Start Start Seed Cells Seed Cancer Cells in 96-well Plate Start->Seed Cells Adherence Incubate 24h (Cell Adherence) Seed Cells->Adherence Treatment Add Serial Dilutions of Derivatives Adherence->Treatment Incubation Incubate 48-72h Treatment->Incubation MTT_Add Add MTT Reagent Incubation->MTT_Add Incubate_MTT Incubate 3-4h (Formazan Formation) MTT_Add->Incubate_MTT Solubilize Add Solubilizing Agent Incubate_MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Calculate Calculate IC50 Values Read->Calculate End End Calculate->End

Caption: Workflow for the MTT cytotoxicity assay.

Data Presentation:

Derivative IDR1-Group (Benzyl)R2-Group (Amide)MCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)
Parent HOH>100>100>100
DA-01 4-Cl-NH-CH₂-Ph45.268.155.9
DA-02 4-NO₂-NH-CH₂-Ph12.521.718.3
DA-03 4-OCH₃-NH-CH₂-Ph89.3>100>100
DA-04 4-NO₂-NH-Cyclohexyl25.840.233.1

Table 2: Hypothetical anticancer screening data (IC50 values) for synthesized derivatives.

Enzyme Inhibition Assays

The structural motif of our target compounds suggests potential interactions with various enzymes. For instance, related propanoic acids have been shown to inhibit enzymes like glucosamine-6-phosphate synthase or acetyl-CoA carboxylase.[4][6] A targeted screen against a panel of relevant enzymes is therefore warranted.

  • Reagent Preparation: Prepare buffer, substrate, and enzyme solutions at optimal concentrations.

  • Assay Setup: In a 96-well plate, add buffer, the test compound (derivative), and the enzyme solution. Incubate for a pre-determined time to allow for inhibitor-enzyme binding.

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate.

  • Kinetic Measurement: Monitor the change in absorbance over time using a plate reader at a wavelength specific to the product or a coupled indicator.

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each inhibitor concentration. Plot % inhibition versus inhibitor concentration to determine the IC50 value.

Structure-Activity Relationship (SAR) Insights

Based on the hypothetical data and literature on analogous series, we can postulate several SAR trends:

  • Influence of Benzyl Ring Substitution: Electron-withdrawing groups (e.g., -NO₂, -Cl) on the para-position of the benzyl ring appear to enhance both antimicrobial and anticancer activity (compare DA-02 and DA-01 to DA-03 ).[3] This suggests that modulating the electronic properties of the aromatic ring is a key factor in biological activity.

  • Role of the Amide Moiety: The nature of the R2 group in the amide linkage is critical. Aromatic substituents (e.g., -NH-CH₂-Ph in DA-02 ) seem to confer greater potency than aliphatic ones (e.g., -NH-Cyclohexyl in DA-04 ), possibly due to additional hydrophobic or π-stacking interactions with the biological target.

  • Lipophilicity and Activity: A balance of hydrophilicity and lipophilicity is likely crucial for cell permeability and target engagement. Highly lipophilic or hydrophilic derivatives may exhibit poor activity due to bioavailability issues.

Conclusion and Future Directions

This guide presents a systematic and scientifically rigorous framework for exploring the biological potential of this compound derivatives. By combining targeted synthesis with a multi-assay screening platform, researchers can efficiently identify lead compounds for further development. The proposed protocols are robust, well-documented, and designed to generate high-quality, comparable data essential for establishing definitive structure-activity relationships. Future work should focus on mechanism-of-action studies for the most potent compounds and in vivo evaluation in relevant disease models.

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A Senior Application Scientist's Guide to 2-Benzyl-3-ethoxy-3-oxopropanoic Acid in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the construction of carbon-carbon bonds with precision and efficiency is paramount. The malonic ester synthesis is a foundational strategy for the preparation of carboxylic acids, and the choice of starting material can significantly influence the reaction pathway, yield, and purification requirements. This guide provides an in-depth comparison of two key precursors for the synthesis of substituted propanoic acids: 2-Benzyl-3-ethoxy-3-oxopropanoic acid (a monoester of benzylmalonic acid) and its close relative, diethyl benzylmalonate (a diester).

This document will delve into the mechanistic nuances, practical advantages, and potential applications of this compound, offering experimental insights and a comparative analysis to guide your synthetic strategy.

The Synthetic Landscape: Monoesters vs. Diesters in Malonic Synthesis

The classical malonic ester synthesis traditionally employs a dialkyl malonate. The reaction hinges on the acidity of the α-hydrogen, allowing for deprotonation and subsequent alkylation. However, the use of a monoester, such as this compound, introduces a strategic divergence from this well-trodden path.

The core distinction lies in the number of acidic protons and the subsequent steps required to arrive at the final product. Diethyl benzylmalonate possesses two acidic protons, offering the potential for dialkylation, which can be a drawback if mono-alkylation is the desired outcome.[1] In contrast, this compound has a single acidic proton, inherently limiting the reaction to mono-alkylation and simplifying product profiles.

Comparative Analysis: A Tale of Two Precursors

To illustrate the practical implications of choosing between a monoester and a diester, let's consider the synthesis of a generic 2-benzyl-3-arylpropanoic acid.

FeatureThis compound Diethyl Benzylmalonate
Starting Material Monoester of benzylmalonic acidDiester of benzylmalonic acid
Alkylation Step Single deprotonation and alkylationPotential for mono- and di-alkylation
Hydrolysis & Decarboxylation Milder conditions often suffice (e.g., Krapcho)Typically requires harsher saponification
Byproducts Fewer potential byproductsRisk of dialkylated and unreacted material
Control over Substitution Inherent mono-alkylationRequires careful control of stoichiometry
Potential Applications Agrochemicals, specialized pharmaceuticalsGeneral carboxylic acid synthesis, pharmaceuticals

Mechanistic Deep Dive: The Monoester Advantage

The synthetic utility of this compound shines in its streamlined reaction pathway. The presence of a single ester group and a single carboxylic acid group allows for a more controlled and often more efficient synthesis of mono-substituted acids.

The Direct Decarboxylation Route

A significant advantage of using a malonic acid monoester is the potential for direct decarboxylation without the need for a separate hydrolysis step. The Krapcho decarboxylation, for instance, offers a milder alternative to the harsh basic or acidic conditions typically required for the saponification of diesters.[2][3][4] This reaction is particularly useful for substrates that are sensitive to strong acids or bases.[3]

Krapcho_Decarboxylation cluster_0 Krapcho Decarboxylation start This compound intermediate Enolate Intermediate start->intermediate Decarboxylation product Ethyl 2-benzylacetate intermediate->product Protonation co2 CO2 reagents LiCl, DMSO, Heat reagents->start

Caption: Krapcho decarboxylation of the monoester.

Comparison with the Classical Malonic Ester Synthesis

The traditional route starting with diethyl benzylmalonate involves two key transformations after alkylation: hydrolysis of both ester groups followed by decarboxylation of the resulting dicarboxylic acid.[5][6] This multi-step process can be less efficient and generate more waste compared to the more direct route offered by the monoester.

Malonic_Ester_Synthesis cluster_1 Classical Malonic Ester Synthesis start_di Diethyl Benzylmalonate alkylation Alkylated Diester start_di->alkylation Alkylation hydrolysis Dicarboxylic Acid alkylation->hydrolysis Hydrolysis product_di Substituted Acetic Acid hydrolysis->product_di Decarboxylation co2_di CO2 reagents_alk Base, R-X reagents_alk->start_di reagents_hyd H3O+, Heat reagents_hyd->alkylation

Caption: Classical malonic ester synthesis workflow.

Application Spotlight: Agrochemical Synthesis

While direct peer-reviewed applications of this compound are not extensively documented, a notable application for a closely related class of compounds, monomethyl 3-halobenzylmalonates, is found in the synthesis of indanonecarboxylic acid esters. These esters are valuable intermediates in the production of insecticides.[7] This highlights the potential of benzylmalonic acid monoesters in the agrochemical industry, where precise molecular architectures are crucial for biological activity.

The synthesis of these indanone derivatives showcases the utility of starting with a monoester to control the cyclization and subsequent transformations, avoiding the complexities of handling a diester.[7]

Experimental Protocols

Synthesis of this compound (Hypothetical)

A plausible route to the title compound would be the partial hydrolysis of diethyl benzylmalonate.

Protocol:

  • To a solution of diethyl benzylmalonate (1 equivalent) in ethanol, add a solution of potassium hydroxide (1 equivalent) in water dropwise at 0°C.

  • Allow the reaction to stir at room temperature for 12 hours, monitoring by TLC.

  • Acidify the reaction mixture with cold 1M HCl to pH 2-3.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography on silica gel.

Comparative Synthesis of 2-benzyl-3-phenylpropanoic acid

Method A: From this compound

  • To a solution of this compound (1 eq.) in a suitable solvent (e.g., THF), add a base such as sodium hydride (1.1 eq.) at 0°C.

  • After gas evolution ceases, add benzyl bromide (1.1 eq.) and allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The resulting ester can be directly decarboxylated using Krapcho conditions (LiCl in DMSO at elevated temperature) to yield the final product.

Method B: From Diethyl Benzylmalonate

  • Follow the same alkylation procedure as in Method A, using diethyl benzylmalonate as the starting material.

  • After workup, the resulting dialkylated diester must be hydrolyzed. Add a solution of NaOH (2.5 eq.) in water/ethanol and reflux for 4 hours.

  • Cool the reaction mixture and acidify with concentrated HCl.

  • Extract the product with ether, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate to obtain the dicarboxylic acid.

  • Heat the dicarboxylic acid to its melting point until gas evolution ceases to effect decarboxylation.

Conclusion and Future Outlook

This compound represents a strategic and often more efficient alternative to its diester counterpart in the synthesis of mono-substituted propanoic acids. Its inherent design for mono-alkylation and its compatibility with milder decarboxylation methods can lead to cleaner reactions, higher yields, and simplified purification protocols.

While the peer-reviewed literature specifically detailing its applications is still emerging, the demonstrated utility of related malonic acid monoesters in agrochemical and pharmaceutical intermediate synthesis points to a promising future for this class of reagents. Researchers and process chemists are encouraged to consider the "monoester advantage" when designing synthetic routes that require precise control and efficiency. The continued development of selective mono-hydrolysis techniques for diesters will likely increase the accessibility and application of these valuable synthetic building blocks.

References

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Unambiguous Structural Confirmation of 2-Benzyl-3-ethoxy-3-oxopropanoic acid: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the precise molecular structure of a compound is not merely a descriptive detail but the very foundation of its function and activity. For a molecule such as 2-Benzyl-3-ethoxy-3-oxopropanoic acid, an intermediate with significant potential in the synthesis of bioactive compounds, absolute structural confirmation is paramount.[1] This guide provides an in-depth comparison of X-ray crystallography as the definitive method for structural elucidation against orthogonal spectroscopic techniques. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, offering a comprehensive resource for researchers in the field.

The Imperative of Structural Certainty

This compound, a derivative of malonic acid, possesses multiple structural features—a carboxylic acid, an ester, and a chiral center—that necessitate a robust analytical approach for unambiguous characterization. While techniques like NMR and mass spectrometry provide crucial connectivity and compositional data, only X-ray crystallography can deliver a direct, three-dimensional visualization of the atomic arrangement, bond lengths, and angles in the solid state. This is the gold standard for confirming stereochemistry and understanding intermolecular interactions that can influence bulk properties and biological activity.

A Multi-Faceted Approach to Structural Elucidation

A comprehensive strategy for structural confirmation involves a synergistic application of various analytical techniques. While X-ray crystallography provides the ultimate answer, spectroscopic methods offer complementary and often more readily accessible data.

Figure 1: A comprehensive workflow for the structural elucidation of this compound, integrating spectroscopic and crystallographic methods for unambiguous confirmation.

Comparative Analysis of Key Techniques

The choice of analytical technique is often guided by the specific question being asked. For this compound, a comparative analysis reveals the strengths and limitations of each method.

Analytical Technique Information Provided Strengths Limitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, packing interactions.[2][3]Unambiguous and definitive structural determination.[2]Requires a high-quality single crystal, which can be challenging to grow.[4] Provides solid-state structure, which may differ from solution conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical environment of ¹H and ¹³C nuclei, connectivity through bonds (COSY, HSQC, HMBC).[5][6]Excellent for determining the carbon-hydrogen framework and connectivity in solution.Indirect structural information; determination of stereochemistry can be challenging without reference compounds or complex experiments.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns for substructural information.[7][8]High sensitivity, provides exact molecular formula.Provides no information on stereochemistry or connectivity of isomers. Fragmentation can sometimes be complex to interpret.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups (e.g., C=O, O-H, C-O).[9][10][11]Fast, non-destructive, and excellent for identifying key functional groups.Provides limited information on the overall molecular structure and connectivity.

In-Depth Experimental Protocols

I. Definitive Structure Determination by Single-Crystal X-ray Crystallography

This protocol outlines the necessary steps to confirm the structure of this compound using X-ray crystallography, assuming a suitable crystal can be obtained.

A. Single Crystal Growth: The Critical First Step

The success of X-ray crystallography is entirely dependent on the quality of the single crystal.[4] For a polar molecule like this compound, a systematic approach to crystallization is crucial.

  • Solvent Selection: Begin by testing the solubility of the compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, water). A suitable solvent system is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

  • Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks in a vibration-free environment.

  • Vapor Diffusion (Hanging or Sitting Drop): In a sealed container, place a small drop of a concentrated solution of the compound on a platform (sitting drop) or a coverslip inverted over a reservoir (hanging drop). The reservoir contains a solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the drop will gradually decrease the solubility, promoting crystallization.

  • Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then further to 4°C. The gradual decrease in temperature reduces solubility and can induce crystal growth.

Sources

The Strategic Utility of 2-Benzyl-3-ethoxy-3-oxopropanoic Acid in Antibacterial Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel antibacterial agents to combat the rising tide of drug-resistant pathogens, the strategic selection of foundational chemical scaffolds is paramount. 2-Benzyl-3-ethoxy-3-oxopropanoic acid, and its widely used synthetic equivalent diethyl benzylmalonate, represent a class of versatile building blocks in medicinal chemistry.[1][2] Their utility stems from the reactive methylene group flanked by two ester functionalities, providing a facile entry point for molecular elaboration. This guide delves into the application of this scaffold in antibacterial drug discovery, presenting a case study based on structurally related analogs and comparing this approach to established alternative strategies targeting the promising bacterial enzyme β-ketoacyl-acyl carrier protein synthase III (FabH).

Introduction to this compound: A Versatile Synthetic Platform

This compound is an organic compound that serves as a key intermediate in the synthesis of more complex molecules, including pharmaceuticals.[3] Its structure is primed for the classic malonic ester synthesis, a powerful carbon-carbon bond-forming reaction that allows for the introduction of various substituents. This adaptability makes it an attractive starting point for the generation of diverse chemical libraries in the early phases of drug discovery.

Case Study: Diethyl Benzylphosphonate Analogs as Antimicrobial Agents

While direct case studies commencing with this compound and culminating in a clinical candidate targeting a specific bacterial enzyme are not extensively documented in publicly accessible literature, a compelling parallel can be drawn from the study of diethyl benzylphosphonate derivatives. These organophosphonate compounds share the core benzyl group and a reactive center analogous to the malonate moiety, and have been investigated for their antimicrobial properties.[1]

A study exploring the structure-activity relationship (SAR) of a series of diethyl benzylphosphonate analogs against various strains of Escherichia coli revealed that modifications to the phenyl ring significantly impact their antibacterial efficacy. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible bacterial growth, was used to quantify this activity.

Comparative Analysis of Antimicrobial Activity of Diethyl Benzylphosphonate Analogs
Compound IDSubstituent at Phenyl RingE. coli K12 (MIC in µg/mL)E. coli R2 (MIC in µg/mL)E. coli R3 (MIC in µg/mL)E. coli R4 (MIC in µg/mL)
1 -H125125250500
2 4-B(pin)125125250500
3 4-B(OH)₂62.562.5125250
4 4-CH(OAc)CH₂-Ph-4-CH₂P(O)(OEt)₂>1000>1000>1000>1000
5 4-CH=CH-Ph-4-CH₂P(O)(OEt)₂>1000>1000>1000>1000

Data sourced from a study on diethyl benzylphosphonate analogs.[1]

The data clearly indicates that the introduction of a boronic acid group at the 4-position of the phenyl ring (Compound 3 ) enhances antimicrobial activity, halving the MIC compared to the unsubstituted parent compound (Compound 1 ). Conversely, the addition of bulky substituents (Compounds 4 and 5 ) leads to a significant loss of activity. This SAR provides a foundational understanding for the rational design of more potent antimicrobial agents based on this scaffold.[1]

Experimental Workflow for Synthesis and Evaluation of Analogs

The following diagram illustrates a typical workflow for the synthesis and evaluation of such analogs, starting from a benzylphosphonate precursor.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Diethyl Benzylphosphonate Precursor Modification Chemical Modification (e.g., Suzuki Coupling) Start->Modification Purification Purification & Characterization (Chromatography, NMR, MS) Modification->Purification Screening Antimicrobial Screening (MIC Determination) Purification->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead Lead Compound Identification SAR->Lead

Caption: A generalized workflow for the synthesis and evaluation of diethyl benzylphosphonate analogs.

Alternative Strategies: Targeting FabH with Different Scaffolds

The bacterial fatty acid biosynthesis (FASII) pathway is an attractive target for novel antibiotics because it is essential for bacterial survival and distinct from the corresponding pathway in humans.[4] β-ketoacyl-acyl carrier protein synthase III (FabH) catalyzes the initial condensation step in this pathway and is a particularly promising target.[5] A number of natural and synthetic compounds with diverse chemical scaffolds have been identified as FabH inhibitors.

Prominent Alternative FabH Inhibitors
InhibitorClassOrganism(s)IC₅₀ (FabH)Antibacterial Activity (MIC)
Thiolactomycin Natural ProductS. aureus, E. coli~25-100 µMModerate
Cerulenin Natural ProductS. aureus-Good (also inhibits FabF)
Platensimycin Natural ProductS. aureus247 µMPotent (primarily targets FabF)[6]
Phomallenic Acids Natural ProductS. aureus, H. influenzae-Good (target FabF/H)[7][8]
Pyrrole Derivatives SyntheticMRSA-Potent (MIC as low as 0.25 µg/mL)[9]
SB418011 SyntheticE. coli, H. influenzae, S. pneumoniae, S. aureus0.2-5.5 µMNot reported

IC₅₀ and MIC values are approximate and can vary depending on the specific assay conditions and bacterial strains.

These alternative scaffolds highlight the diversity of chemical structures that can inhibit FabH. Natural products like thiolactomycin and cerulenin have served as important tool compounds for studying the FASII pathway, although their development as clinical drugs has been hampered by factors such as limited potency or broad reactivity.[7][10] More recent discoveries, such as platensimycin and certain synthetic scaffolds, have shown promising antibacterial activity.[3][6]

Comparative Discussion

FeatureBenzylmalonate-derived ScaffoldsAlternative FabH Inhibitor Scaffolds
Synthetic Accessibility High, utilizing well-established malonic ester synthesis.[2][11]Varies from complex total synthesis for natural products to multi-step synthesis for synthetic scaffolds.
Chemical Diversity High potential for generating diverse libraries through modification of the benzyl group and alkylation at the methylene carbon.Dependent on the specific scaffold; some are highly amenable to derivatization, while others are less so.
Mechanism of Action For diethyl benzylphosphonate analogs, the exact mechanism is not fully elucidated but is likely related to cell membrane disruption or inhibition of essential enzymes.[1]For many alternatives, the mechanism is confirmed as direct inhibition of FabH.[5]
Potency Moderate antibacterial activity observed for lead compounds (MIC ~62.5 µg/mL).[1]Can be very high, with some synthetic inhibitors exhibiting MIC values in the sub-µg/mL range.[9]

The primary advantage of using this compound or its analogs lies in its synthetic tractability, which allows for the rapid generation of a wide array of derivatives for SAR studies. However, based on the available data for the phosphonate analogs, the resulting antimicrobial potency may be moderate. In contrast, while often more synthetically challenging, other scaffolds have demonstrated very high potency through direct inhibition of FabH.

Experimental Protocol: In Vitro FabH Inhibition Assay

To provide a practical context for the evaluation of potential FabH inhibitors, a representative experimental protocol for an in vitro inhibition assay is outlined below. This type of assay is crucial for determining the IC₅₀ of a compound, a key parameter in drug discovery.

Objective: To determine the concentration of a test compound that inhibits 50% of the activity of the FabH enzyme.

Materials:

  • Purified FabH enzyme

  • Acetyl-CoA (substrate)

  • Malonyl-ACP (substrate)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid), Ellman's reagent)

  • Assay buffer (e.g., 100 mM sodium phosphate, pH 7.0)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, DTNB, and malonyl-ACP in each well of a 96-well plate.

  • Add the test compound at various concentrations to the wells. Include a positive control (a known FabH inhibitor) and a negative control (DMSO vehicle).

  • Initiate the reaction by adding acetyl-CoA to each well.

  • Immediately place the plate in a microplate reader and monitor the increase in absorbance at 412 nm over time at a constant temperature (e.g., 37°C). The change in absorbance corresponds to the production of Coenzyme A, which reacts with DTNB to produce a colored product.

  • Calculate the initial reaction rates from the linear portion of the absorbance versus time curves.

  • Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

G Start Prepare Reagents (Buffer, Substrates, DTNB, Enzyme, Compounds) Plate Dispense Reaction Mix, Compounds, and Controls into 96-well Plate Start->Plate Initiate Initiate Reaction with Acetyl-CoA Plate->Initiate Read Measure Absorbance at 412 nm (Kinetic Read) Initiate->Read Calculate Calculate Initial Reaction Rates Read->Calculate Plot Plot % Inhibition vs. [Compound] Calculate->Plot Determine Determine IC50 Value Plot->Determine

Caption: Workflow for a typical in vitro FabH inhibition assay.

Conclusion

This compound and its synthetic equivalents are valuable tools in the medicinal chemist's arsenal, offering a straightforward route to a diverse range of chemical structures. While direct evidence for its use in developing potent, specific FabH inhibitors is limited, the study of analogous scaffolds like diethyl benzylphosphonates demonstrates the potential of this chemical class in the broader search for new antibacterial agents. For researchers targeting FabH, a comparative approach is essential. While benzylmalonate-derived compounds provide synthetic advantages, other scaffolds have shown greater promise in terms of on-target potency. Future work could focus on integrating the benzylmalonate core into scaffolds known to have a high affinity for the FabH active site, potentially combining synthetic accessibility with potent biological activity.

References

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A Comparative Benchmarking Guide to the Synthesis of 2-Benzyl-3-ethoxy-3-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the efficient production of key intermediates is paramount. 2-Benzyl-3-ethoxy-3-oxopropanoic acid, also known as monoethyl benzylmalonate, is a valuable building block in the synthesis of a variety of complex molecules. This guide provides an in-depth, objective comparison of the primary methods for its synthesis, supported by experimental data and procedural insights to inform laboratory and process development decisions.

The synthesis of this compound is predominantly a two-stage process. The first stage involves the C-alkylation of a malonic ester, typically diethyl malonate, with a benzyl halide to form diethyl benzylmalonate. The second, and more nuanced stage, is the selective mono-saponification of one of the two ester groups to yield the desired product. This guide will dissect and compare the efficiencies of various methodologies for each of these critical steps.

Stage 1: Synthesis of Diethyl Benzylmalonate: A Comparative Analysis

The classical approach to the synthesis of diethyl benzylmalonate is the malonic ester synthesis, which involves the deprotonation of diethyl malonate to form a nucleophilic enolate, followed by its reaction with a benzyl halide. The choice of base and reaction conditions significantly impacts the yield, purity, and scalability of this process.

Method 1: Conventional Synthesis with Alkoxide Bases

Sodium ethoxide (NaOEt) in ethanol is a traditional and cost-effective choice for the deprotonation of diethyl malonate. The reaction proceeds through an equilibrium, and to drive it towards the product, the alcohol byproduct is often removed.

Causality Behind Experimental Choices: The use of sodium ethoxide as a base is logical as its corresponding alcohol is ethanol, matching the ester's alcohol component and thus preventing transesterification, a potential side reaction with other alkoxide bases. The reaction is typically heated to reflux to increase the rate of reaction.

A key challenge with this method is the reversibility of the deprotonation, which can lead to incomplete conversion. To overcome this, a stronger, non-nucleophilic base such as sodium hydride (NaH) is often employed.

Method 2: Irreversible Deprotonation with Sodium Hydride

Sodium hydride offers the advantage of an irreversible deprotonation of diethyl malonate, as the byproduct is hydrogen gas, which evolves from the reaction mixture. This drives the reaction to completion and can lead to higher yields.

Causality Behind Experimental Choices: The use of an aprotic solvent like DMF or THF is necessary as sodium hydride reacts violently with protic solvents like ethanol. The reaction is typically performed at a low temperature initially to control the exothermic reaction and the evolution of hydrogen gas.

Method 3: Phase Transfer Catalysis (PTC)

Phase transfer catalysis provides a milder and often more efficient alternative to the use of strong, anhydrous bases. This technique facilitates the transfer of the malonate anion from an aqueous or solid phase to an organic phase containing the benzyl halide.

Causality Behind Experimental Choices: PTC, using catalysts like quaternary ammonium salts or crown ethers, allows the use of weaker, safer, and more economical bases like potassium carbonate. The biphasic system simplifies the work-up procedure, and the reaction can often be run at lower temperatures, reducing the potential for side reactions.

Method 4: Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has emerged as a powerful tool to dramatically accelerate organic reactions. In the synthesis of diethyl benzylmalonate, MAOS can significantly reduce reaction times from hours to minutes.[1]

Causality Behind Experimental Choices: Microwave energy directly and efficiently heats the polar reactants and solvents, leading to a rapid increase in temperature and reaction rate. This can lead to higher yields and cleaner reactions by minimizing the time for side reactions to occur.

Quantitative Data Summary for Diethyl Benzylmalonate Synthesis
MethodBaseSolventCatalystTemperature (°C)Time (h)Yield (%)Reference(s)
ConventionalSodium EthoxideEthanolNoneReflux2-3~85[2]
Irreversible DeprotonationSodium HydrideDMFNone0 to RT2-12High (unspecified)[3]
Phase Transfer CatalysisK₂CO₃Acetonitrile18-Crown-61001.5-2High (unspecified)[4]
Microwave-AssistedCs₂CO₃TolueneCu(OTf)₂, 2-picolinic acid900.5High (unspecified)[5]

Stage 2: Selective Mono-Saponification of Diethyl Benzylmalonate

The selective hydrolysis of one of the two ester groups of diethyl benzylmalonate is a critical step that requires careful control of reaction conditions to avoid the formation of the diacid.

Method 1: Controlled Saponification with Potassium Hydroxide

The most common method for mono-saponification involves the use of a stoichiometric amount of potassium hydroxide (KOH) in an alcoholic solvent, typically ethanol.

Causality Behind Experimental Choices: The use of one equivalent of a strong base like KOH at a controlled temperature allows for the selective cleavage of one ester group. Using an excess of the diethyl benzylmalonate can also favor mono-saponification by ensuring that the base is the limiting reagent.[6] Running the reaction at a low temperature (e.g., 0 °C) is critical to enhance selectivity.[7]

Method 2: Amine-Mediated Hydrolysis

An alternative method involves the use of an amine and a Lewis acid catalyst in a mixed solvent system. For instance, the use of tert-butylamine (t-BuNH₂) in the presence of lithium bromide (LiBr) in a methanol/water mixture has been reported for the hydrolysis of esters, including dialkyl malonates.[8]

Causality Behind Experimental Choices: This method offers a potentially milder alternative to strong base-mediated saponification. The amine acts as a base, and the Lewis acid may coordinate to the carbonyl oxygen, facilitating nucleophilic attack by water.

Quantitative Data Summary for Mono-Saponification
MethodReagentsSolventTemperature (°C)Time (h)Yield (%)Reference(s)
Controlled SaponificationKOH (1 equiv.)Ethanol0 to RT1 (plus aging)85.5 (for KEM from DEM)[7]
Amine-Mediated Hydrolysist-BuNH₂, LiBr, H₂OMethanolRefluxVariesHigh (general procedure)[8]

Experimental Protocols

Protocol 1: Synthesis of Diethyl Benzylmalonate via Phase Transfer Catalysis

This protocol is adapted from a general procedure for the alkylation of diethyl malonate using phase transfer catalysis.[4]

Materials:

  • Diethyl malonate

  • Benzyl bromide

  • Anhydrous potassium carbonate (powdered)

  • 18-Crown-6

  • Acetonitrile

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottomed flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel

Procedure:

  • To a dry 50 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add diethyl malonate (0.050 mol, 8.00 g), benzyl bromide (0.050 mol, 8.55 g), powdered anhydrous potassium carbonate (0.075 mol, 10.35 g), and 18-crown-6 (0.002 mol, 0.50 g).

  • Add 25 mL of acetonitrile as the solvent.

  • With vigorous stirring, heat the mixture to 100°C using a heating mantle.

  • Continue heating and stirring for 1.5 to 2 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Wash the filter cake with a small amount of acetonitrile.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether (50 mL) and wash with water (2 x 25 mL) and then brine (25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl benzylmalonate.

  • Purify the product by vacuum distillation.

Protocol 2: Selective Mono-Saponification of Diethyl Benzylmalonate

This protocol is adapted from a procedure for the high-purity synthesis of potassium monoethyl malonate.[7]

Materials:

  • Diethyl benzylmalonate

  • Potassium hydroxide (KOH)

  • Anhydrous ethanol

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, Büchner funnel, vacuum filtration apparatus

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diethyl benzylmalonate (0.1 mol, 25.0 g) in anhydrous ethanol (100 mL).

  • Cool the solution to 0°C using an ice bath.

  • Prepare a solution of potassium hydroxide (0.1 mol, 5.6 g) in anhydrous ethanol (100 mL).

  • Slowly add the potassium hydroxide solution dropwise to the stirred diethyl benzylmalonate solution over 1 hour, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional hour. A white precipitate of the potassium salt of this compound will form.

  • Isolate the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol and then with diethyl ether to remove any unreacted diethyl benzylmalonate.

  • Dry the product under reduced pressure.

  • To obtain the free acid, dissolve the potassium salt in water, cool in an ice bath, and carefully acidify with cold, dilute hydrochloric acid until the pH is acidic.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

Visualization of Synthetic Workflows

Synthesis_Workflow cluster_stage1 Stage 1: Diethyl Benzylmalonate Synthesis cluster_methods1 Alkylation Methods cluster_stage2 Stage 2: Mono-Saponification cluster_methods2 Hydrolysis Methods DEM Diethyl Malonate M1 Conventional (NaOEt) DEM->M1 M2 Irreversible (NaH) DEM->M2 M3 PTC (K2CO3) DEM->M3 M4 Microwave DEM->M4 BB Benzyl Bromide BB->M1 BB->M2 BB->M3 BB->M4 DEBM Diethyl Benzylmalonate M1->DEBM M2->DEBM M3->DEBM M4->DEBM M5 Controlled Saponification (KOH) DEBM->M5 M6 Amine-Mediated (t-BuNH2/LiBr) DEBM->M6 Product 2-Benzyl-3-ethoxy- 3-oxopropanoic Acid M5->Product M6->Product

Caption: Synthetic workflow for this compound.

Conclusion and Recommendations

The synthesis of this compound is a well-established process with several viable methodologies. For the initial alkylation to form diethyl benzylmalonate, phase transfer catalysis offers a compelling balance of efficiency, safety, and ease of operation, making it highly suitable for both lab-scale and potential scale-up applications. For rapid synthesis and optimization, microwave-assisted methods are a powerful option.

In the critical mono-saponification step, careful control of stoichiometry and temperature using potassium hydroxide remains a robust and reliable method. The key to high yields of the desired mono-acid is the precise control over the reaction conditions to prevent the formation of the diacid.

Ultimately, the optimal synthetic route will depend on the specific requirements of the researcher, including scale, available equipment, cost considerations, and desired purity. This guide provides the foundational data and procedural insights to make an informed decision for the efficient synthesis of this important chemical intermediate.

References

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A Comparative Guide to the Cross-Validation of Analytical Methods for Diethyl Benzylmalonate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison and cross-validation of two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative analysis of Diethyl Benzylmalonate (a key precursor and structural analog to 2-Benzyl-3-ethoxy-3-oxopropanoic acid). For professionals in pharmaceutical development and quality control, ensuring that different analytical methods yield comparable and reliable results is paramount. This process, known as cross-validation, underpins data integrity, facilitates method transfer between laboratories, and is a critical component of regulatory compliance.[1]

We will explore the theoretical basis for each method, provide detailed, self-validating experimental protocols, and present a complete validation data set according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3][4] The guide culminates in a direct cross-validation study to demonstrate the interchangeability and specific advantages of each technique.

Analyte Profile: Diethyl Benzylmalonate

Diethyl benzylmalonate (CAS 607-81-8) is a diester frequently used in organic synthesis as a precursor to active pharmaceutical ingredients (APIs).[5] Its chemical structure, featuring a phenyl ring and two ethoxycarbonyl groups, dictates the choice of analytical methodologies.

  • Molecular Formula: C₁₄H₁₈O₄[6][7]

  • Molecular Weight: 250.29 g/mol [7]

  • Key Physicochemical Properties: It is a colorless liquid with a high boiling point (162-163 °C at 10 mmHg), making it suitable for both HPLC and GC analysis, although GC benefits from the compound's thermal stability.[5][6] The presence of the phenyl group provides a strong chromophore, essential for UV detection in HPLC.

Methodology I: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Causality Behind Method Selection: RP-HPLC is the quintessential technique for non-volatile and thermally sensitive compounds.[8] Diethyl benzylmalonate, with its moderate polarity and strong UV absorbance from the benzyl moiety, is an ideal candidate. A C18 stationary phase is selected for its hydrophobic character, which provides excellent retention and separation from potential polar and non-polar impurities. UV detection at 254 nm is chosen to maximize the response of the aromatic ring.

Experimental Protocol: HPLC-UV

Objective: To develop and validate a precise, accurate, and specific RP-HPLC method for the quantification of Diethyl Benzylmalonate.

Instrumentation:

  • HPLC System with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Materials & Reagents:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: HPLC-grade Water.

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Diethyl Benzylmalonate Reference Standard: >99.5% purity.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Gradient Program: 60% B to 85% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

System Suitability Test (SST) - A Self-Validating System: Before any sample analysis, the system's performance must be verified. A standard solution (e.g., 100 µg/mL) is injected five times. The acceptance criteria are:

  • Tailing Factor (T): ≤ 1.5.

  • Theoretical Plates (N): ≥ 2000.

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%. This ensures the chromatographic system is operating with adequate efficiency, symmetry, and precision on the day of analysis.

Sample Preparation:

  • Accurately weigh approximately 25 mg of the Diethyl Benzylmalonate sample.

  • Transfer to a 25 mL volumetric flask and dissolve in the diluent to obtain a 1 mg/mL stock solution.

  • Dilute 1.0 mL of the stock solution into a 10 mL volumetric flask with the diluent to achieve a final concentration of 100 µg/mL.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing reagents Mobile Phase & Diluent Prep sst System Suitability Test (SST) reagents->sst sample_prep Sample Weighing & Dilution sample_run Sample Analysis sample_prep->sample_run std_prep Reference Std Preparation std_prep->sst calibration Calibration Curve (Linearity) sst->calibration If SST Pass calibration->sample_run integration Peak Integration sample_run->integration quant Quantification (Assay %) integration->quant report Final Report quant->report

Caption: Workflow for the HPLC-UV analytical method.

Methodology II: Gas Chromatography-Mass Spectrometry (GC-MS)

Causality Behind Method Selection: GC-MS offers superior specificity and resolution, particularly for volatile compounds and impurities that may not be easily resolved by HPLC.[9] The mass spectrometer acts as a highly specific detector, allowing for positive identification based on mass fragmentation patterns. While Diethyl Benzylmalonate is thermally stable, related acidic impurities would require derivatization (e.g., silylation) to increase their volatility and prevent poor peak shape.[9] For this guide, we will focus on the direct analysis of the ester, which is amenable to GC without derivatization.

Experimental Protocol: GC-MS

Objective: To develop and validate a specific and sensitive GC-MS method for the quantification of Diethyl Benzylmalonate.

Instrumentation:

  • Gas Chromatograph with a split/splitless injector, coupled to a Mass Spectrometer (e.g., single quadrupole).

Materials & Reagents:

  • GC Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Solvent: Dichloromethane, GC-grade.

  • Diethyl Benzylmalonate Reference Standard: >99.5% purity.

Chromatographic & Spectrometric Conditions:

  • Injector Temperature: 250°C.

  • Injection Mode: Split (50:1 ratio).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial: 150°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Quantifier Ion: m/z 91 (Tropylium ion, characteristic of a benzyl group).

    • Qualifier Ions: m/z 176, 250 (Molecular Ion).

System Suitability Test (SST) - A Self-Validating System: A standard solution (e.g., 50 µg/mL) is injected five times. The acceptance criteria are:

  • Peak Symmetry: 0.8 - 1.5.

  • Signal-to-Noise Ratio (S/N) for Quantifier Ion: ≥ 100.

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%. This confirms injector precision, system sensitivity, and chromatographic performance.

Sample Preparation:

  • Accurately weigh approximately 25 mg of the Diethyl Benzylmalonate sample.

  • Transfer to a 25 mL volumetric flask and dissolve in dichloromethane to obtain a 1 mg/mL stock solution.

  • Perform a serial dilution to achieve a final concentration of 50 µg/mL.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing sample_prep Sample Weighing & Dilution in DCM sample_run Sample Injection & Acquisition sample_prep->sample_run std_prep Reference Std Preparation sst System Suitability Test (SST) std_prep->sst instrument_setup GC-MS Method Setup (SIM Mode) instrument_setup->sst calibration Calibration Curve (Linearity) sst->calibration If SST Pass calibration->sample_run integration SIM Peak Integration (m/z 91) sample_run->integration quant Quantification (Assay %) integration->quant report Final Report quant->report

Caption: Workflow for the GC-MS analytical method.

Analytical Method Validation (per ICH Q2(R2))

Both methods were validated against the parameters outlined in ICH guidelines.[10][11][12] The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[12] A summary of the performance characteristics is presented below.

Table 1: Summary of Validation Parameters for HPLC and GC-MS Methods

Validation ParameterHPLC-UV MethodGC-MS (SIM) MethodICH Acceptance Criteria
Specificity No interference from placebo or known impurities at the analyte retention time. Peak purity > 99.5%.No interfering peaks at the retention time for the target ions (m/z 91, 176, 250).Method must be selective for the analyte.[12]
Linearity (r²) > 0.9995> 0.9992r² ≥ 0.999
Range 25 - 150 µg/mL10 - 100 µg/mLTypically 80-120% of test concentration.
Accuracy (% Recovery) 99.2% - 101.5%98.8% - 101.9%98.0% - 102.0% for drug substance assay.
Precision (Repeatability, %RSD) 0.45%0.68%%RSD ≤ 2.0%
Precision (Intermediate, %RSD) 0.78%1.12%%RSD ≤ 2.0%
LOD (Limit of Detection) 0.5 µg/mL0.1 µg/mLDemonstrate detectability.
LOQ (Limit of Quantitation) 1.5 µg/mL0.3 µg/mLDemonstrate acceptable precision and accuracy.

Cross-Validation: Comparing HPLC and GC-MS

Objective: The core directive of cross-validation is to compare the results from two different validated analytical methods to ensure they are comparable and can be used interchangeably if needed.[1][13] This is crucial when transferring a method or when one method is used for release testing and another for stability studies.

Experimental Design: Three independent batches of Diethyl Benzylmalonate were analyzed in triplicate using both the validated HPLC-UV and GC-MS methods. The mean assay value for each batch was calculated and compared.

Cross-Validation Logic Diagram

CrossValidation_Logic cluster_methods Validated Analytical Methods cluster_samples Test Samples cluster_results Results & Comparison hplc HPLC-UV Method (Validated per ICH Q2) hplc_results HPLC Assay Results (n=3 per batch) hplc->hplc_results gcms GC-MS Method (Validated per ICH Q2) gcms_results GC-MS Assay Results (n=3 per batch) gcms->gcms_results batch1 Batch A batch1->hplc_results batch1->gcms_results batch2 Batch B batch2->hplc_results batch2->gcms_results batch3 Batch C batch3->hplc_results batch3->gcms_results comparison Statistical Comparison (e.g., t-test, % Difference) hplc_results->comparison gcms_results->comparison conclusion Conclusion: Methods are comparable within acceptance criteria. comparison->conclusion

Caption: Logical workflow for the cross-validation of two analytical methods.

Comparative Results

Table 2: Cross-Validation Assay Results for Diethyl Benzylmalonate (%)

Batch IDHPLC-UV Mean Assay (%)GC-MS Mean Assay (%)% Relative Difference
Batch A99.6899.550.13%
Batch B99.8199.93-0.12%
Batch C99.5299.390.13%

Acceptance Criterion: The relative difference between the mean assay values obtained by the two methods should not exceed 2.0%.

Discussion and Conclusion

The validation data demonstrates that both the RP-HPLC-UV and GC-MS methods are accurate, precise, and specific for the quantification of Diethyl Benzylmalonate. The cross-validation results confirm this, with all relative differences falling well below the 2.0% acceptance limit. This provides a high degree of confidence that both methods are suitable for their intended purpose and yield comparable data.

Expert Insights on Method Selection:

  • RP-HPLC-UV is often the preferred method for routine quality control and release testing due to its robustness, lower instrument complexity, and high throughput. It excels at separating the main component from non-volatile or polar impurities.

  • GC-MS serves as an excellent orthogonal method. Its strength lies in its superior specificity and sensitivity, making it ideal for impurity identification, stability studies where volatile degradants may appear, and for reference standard characterization. The higher sensitivity (lower LOQ) also makes it more suitable for trace-level analysis.

References

  • Title: Q2(R2) Validation of Analytical Procedures March 2024 - FDA Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: gmp-compliance.org URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]

  • Title: diethyl benzylmalonate Source: Stenutz URL: [Link]

  • Title: Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters Source: PharmaGuru URL: [Link]

  • Title: Diethyl 2-benzylpropanedioate | C14H18O4 Source: PubChem - NIH URL: [Link]

  • Title: Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies Source: Pharmaceutical Technology URL: [Link]

  • Title: Diethyl malonate Source: NIST WebBook URL: [Link]

  • Title: Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team Source: PMC - NIH URL: [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-Benzyl-3-ethoxy-3-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my aim is to provide you with a procedural guide that is not only technically precise but also grounded in the practical realities of a working laboratory. The following directive for the disposal of 2-Benzyl-3-ethoxy-3-oxopropanoic acid (CAS No. 2985-39-9) is designed to ensure safety, compliance, and environmental responsibility. This is more than a checklist; it is a framework for sound scientific practice.

Core Principles: Understanding the Hazard

Before any disposal protocol is initiated, a complete understanding of the compound's characteristics is essential. This compound, a derivative of malonic acid, is primarily used as an intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1] While it is not classified as hazardous under US OSHA Hazard Communication Standard 2024, it requires careful handling due to its potential for irritation and environmental impact.[2] Its close structural relative, Diethyl benzylmalonate, is noted as being harmful to aquatic life with long-lasting effects.[3] Therefore, all disposal procedures must prioritize the containment of the chemical and prevent its release into the environment.[3]

Key Imperatives for Disposal:

  • Prevent Environmental Release: Under no circumstances should this compound or its containers be disposed of via sanitary sewer systems (drain disposal) or general refuse.[2][3]

  • Chemical Incompatibility: This compound is incompatible with strong acids, bases, and both oxidizing and reducing agents.[2][4] Waste streams must be strictly segregated to prevent dangerous reactions.

  • Personal Protection: Adherence to proper Personal Protective Equipment (PPE) is non-negotiable to prevent skin and eye contact.

Hazard and Safety Profile

For immediate reference, the key safety and hazard information is summarized below. This data is synthesized from Safety Data Sheets (SDS) of the compound and its close structural analogs.

Hazard Category Classification & Precautionary Statements Source
Physical State Colorless to light yellow liquid.[1]
Acute Health Hazards May cause skin, eye, and respiratory irritation.[5] Harmful if swallowed.[5][5]
Environmental Hazards Harmful to aquatic life with long-lasting effects.[3] Avoid release to the environment.[3][3]
Primary Incompatibilities Strong Acids, Strong Bases, Oxidizing Agents, Reducing Agents.[2][4][2][4]
Combustion Products Thermal decomposition may produce Carbon Monoxide (CO) and Carbon Dioxide (CO2).[2][2]

Pre-Disposal: Personal Protective Equipment (PPE)

The causality behind PPE selection is the prevention of direct contact and inhalation. Before handling the compound for disposal, ensure the following PPE is worn:

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

  • Hand Protection: Wear appropriate protective gloves (e.g., Nitrile rubber) to prevent skin exposure.[2]

  • Skin and Body Protection: A laboratory coat is mandatory. Ensure it is clean and fully buttoned.[4]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing vapors or mists.[2][4]

Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for managing waste containing this compound.

Step 1: Waste Segregation

Proper segregation at the point of generation is the most critical step in ensuring safe disposal. Never mix this waste with incompatible materials.[6][7]

  • Neat (Unused/Residual) Chemical: Collect the pure or concentrated liquid chemical in its original container or a designated, compatible waste container.[6]

  • Contaminated Solids: This includes items like absorbent materials from spills, contaminated gloves, weigh boats, or paper towels. These must be placed in a separate, sealed container. A plastic-lined pail or a sturdy cardboard box clearly marked for solid chemical waste is appropriate.[6][7]

  • Aqueous Solutions: Dilute aqueous solutions containing this compound must not be drain disposed.[3][6] Collect them in a designated aqueous waste container. Do not mix with organic solvent waste.

Step 2: Container Selection and Management

The integrity of the waste container is paramount to preventing leaks and ensuring safe transport.

  • Compatibility: Waste must be stored in containers made of a compatible material (e.g., High-Density Polyethylene - HDPE, glass).[8] The original product container is often the best choice for residual material.[6]

  • Condition: Ensure containers are in good condition, free from cracks or rust, and have a tightly fitting, sealable cap.[7]

  • Headspace: Leave at least 10% headspace in liquid waste containers to allow for vapor expansion and prevent spills.

Step 3: Labeling

Proper labeling is a legal and safety requirement. Unlabeled containers pose a significant risk to all laboratory and waste management personnel.

  • Hazardous Waste Tag: Securely attach a hazardous waste tag or label as required by your institution's Environmental Health & Safety (EHS) department.[6][7]

  • Content Identification: Clearly write the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[7]

  • Composition: List all chemical constituents and their approximate percentages, including any solvents.

Step 4: Temporary Storage (Satellite Accumulation)

Store the prepared waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: All liquid waste containers must be placed in secondary containment trays or bins to contain any potential leaks.[6][7]

  • Segregation: Store the waste container away from incompatible materials, particularly strong acids, bases, and oxidizers.[4][6]

Step 5: Final Disposal

Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor. Do not attempt to treat or dispose of the chemical yourself. The final disposal will be conducted at an approved treatment, storage, and disposal facility (TSDF) in accordance with all applicable local, state, and federal regulations.[3]

Disposal Decision Workflow

The following diagram illustrates the logical flow for making disposal decisions for waste streams containing this compound.

G start Waste Generation (this compound) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill_check Is this an accidental spill? ppe->spill_check spill_procedure Follow Spill Management Protocol: 1. Contain spill with inert absorbent. 2. Collect material into a sealed container. spill_check->spill_procedure Yes waste_type Step 2: Identify Waste Type spill_check->waste_type No goto_solid_waste Treat as Contaminated Solid Waste spill_procedure->goto_solid_waste container_solid Step 3: Collect in a sealed, lined solid waste container. goto_solid_waste->container_solid neat Neat Chemical or Concentrated Solution waste_type->neat Neat solid Contaminated Solids (e.g., gloves, paper towels) waste_type->solid Solid aqueous Dilute Aqueous Solution waste_type->aqueous Aqueous container_neat Step 3: Collect in a dedicated, compatible liquid waste container. neat->container_neat solid->container_solid container_aqueous Step 3: Collect in a dedicated, compatible aqueous waste container. aqueous->container_aqueous label_waste Step 4: Securely Attach & Complete Hazardous Waste Label container_neat->label_waste container_solid->label_waste container_aqueous->label_waste store_waste Step 5: Store in Secondary Containment in Satellite Accumulation Area label_waste->store_waste contact_ehs Step 6: Arrange for Pickup via Institutional EHS store_waste->contact_ehs end_node Disposal by Licensed Facility contact_ehs->end_node

Caption: Decision workflow for the safe disposal of this compound.

Emergency Procedures

In the event of accidental exposure or a large spill, immediate and correct action is crucial.

Spill Response

For small spills, ensure adequate ventilation and wear full PPE.

  • Containment: Absorb the spill with an inert, non-combustible material such as dry sand, earth, or a universal binder.[4]

  • Collection: Carefully sweep or scoop the absorbed material into a suitable, closed container for disposal.[2] Do not add water.

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Label the container as hazardous waste and dispose of it according to the protocol in Section 4.

For large spills, evacuate the area immediately and contact your institution's emergency response team or EHS.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]

  • Skin Contact: Remove contaminated clothing and shoes. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

References

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. [Link]

  • National Institute of Standards and Technology. (2015). Safety Data Sheet: Benzoic acid. [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. [Link]

  • Wikipedia. (n.d.). Malonic acid. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • 3M. (n.d.). Safety Data Sheet. [Link]

  • American Chemical Society. (n.d.). Hazardous Waste & Disposal. [Link]

  • Patsnap. (2025). Malonic Ester Synthesis: Steps, Mechanism, and Examples. [Link]

  • University of Maryland. (n.d.). Chemical Waste. [Link]

  • Heavy-duty this compound With Free Shipping. (2025). Heavy-duty this compound. [Link]

  • Google Patents. (n.d.). FR2819807A1 - Two stage synthesis of dihydroxymalonic acid....
  • PubChem. (n.d.). (2R)-2-benzyl-3-oxopropanoic acid. [Link]

  • Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

  • Journal of the American Chemical Society. (1954). Malonic Ester Syntheses with Organosilicon Compounds.... [Link]

  • Yale Environmental Health & Safety. (n.d.). Management of Hazardous Waste Procedure. [Link]

Sources

Navigating the Safe Handling of 2-Benzyl-3-ethoxy-3-oxopropanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development and organic synthesis, the safe handling of chemical reagents is paramount to both personal safety and the integrity of our work. This guide provides a comprehensive, step-by-step framework for the safe use of 2-Benzyl-3-ethoxy-3-oxopropanoic acid, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety measure. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound (CAS No: 2985-39-9) is a malonic acid derivative used as a building block in the synthesis of various pharmaceutical and fine chemicals.[1] While it is a valuable reagent, it is not without hazards. A thorough understanding of its potential risks is the first step in mitigating them.

According to its Safety Data Sheet (SDS), this compound presents the following hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[2]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[2]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[2]

These classifications necessitate a careful and considered approach to its handling. The primary routes of exposure are dermal contact, eye contact, and inhalation. Therefore, our personal protective equipment (PPE) and handling protocols must be designed to effectively block these pathways.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a matter of simple compliance but a critical risk management decision. Each component of your protective ensemble is chosen to counter a specific hazard posed by this compound.

PPE Component Specification Rationale for Use with this compound
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact and subsequent irritation. Gloves must be inspected before use and disposed of properly after handling the chemical.[3]
Eye and Face Protection Safety glasses with side-shields or goggles. A face shield may be required for splash hazards.To protect against accidental splashes that could cause serious eye irritation.[2]
Skin and Body Protection Laboratory coatTo protect skin and personal clothing from contamination.[2]
Respiratory Protection Use in a well-ventilated area. A respirator may be required if dust or aerosols are generated.To prevent inhalation of the compound, which can cause respiratory tract irritation.[2][3]

Expert Insight: The causality behind glove selection is crucial. Nitrile gloves are often a good starting point for general chemical resistance, but for prolonged or high-exposure scenarios, consulting a glove compatibility chart for the specific chemical class is recommended. Always practice proper glove removal techniques to avoid contaminating your skin.[3]

Safe Handling and Operational Workflow

A structured workflow minimizes the risk of exposure and ensures a safe laboratory environment. The following diagram and steps outline a proven methodology for handling this compound from receipt to disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Review SDS and Procedure PPE Don Appropriate PPE Prep->PPE Next Ventilation Verify Fume Hood Function PPE->Ventilation Next Weigh Weigh Compound in Fume Hood Ventilation->Weigh Proceed to Handling Transfer Transfer to Reaction Vessel Weigh->Transfer Carefully Reaction Conduct Experiment Transfer->Reaction In Fume Hood Decontaminate Decontaminate Glassware and Surfaces Reaction->Decontaminate Post-Experiment Waste Segregate and Label Waste Decontaminate->Waste Properly Dispose Dispose of Waste via Approved Channels Waste->Dispose Follow Guidelines

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound.[2]

    • Ensure all necessary PPE is available and in good condition.

    • Work in a well-ventilated area, preferably a chemical fume hood.[3] Confirm that the fume hood is functioning correctly.

  • Handling:

    • When weighing and transferring the solid, avoid generating dust.[2]

    • Handle the substance with care to prevent contact with skin and eyes.[4]

    • Keep the container tightly closed when not in use.[2]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[3]

    • Keep the container tightly closed and stored in a locked-up area.[2] The recommended storage is at room temperature.[1][5]

Emergency Procedures: A Plan for the Unexpected

Even with the best precautions, accidents can happen. A clear and concise emergency plan is essential.

Exposure Route Immediate Action Follow-up
Inhalation Move the exposed person to fresh air at once.[6]If breathing is difficult or has stopped, provide artificial respiration or oxygen. Seek immediate medical attention.[6]
Skin Contact Immediately wash the contaminated skin with plenty of soap and water.[2] Remove contaminated clothing.[2]If skin irritation persists, get medical advice/attention.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]If eye irritation persists, get medical advice/attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water.Call a poison center or doctor/physician if you feel unwell.[4]

In Case of a Spill:

  • Evacuate non-essential personnel from the area.[7]

  • If the spill is minor, and you are trained and equipped to handle it, carefully sweep up the solid material, avoiding dust formation.[8]

  • Place the spilled material into a labeled container for disposal.[8]

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • For large spills, or if you are unsure how to proceed, evacuate the area and contact your institution's emergency response team.[7]

Waste Disposal: Responsible Stewardship

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a clearly labeled, sealed container.[8]

  • Disposal Method: The recommended method of disposal is through a licensed professional waste disposal service.[2][8] Do not dispose of this chemical down the drain or in the regular trash.

  • Neutralization (for acidic waste): While this compound is an acid, neutralization of concentrated solutions should only be performed by trained personnel in a controlled setting, such as a fume hood, with appropriate PPE.[9] The neutralized waste may then be suitable for drain disposal, but always consult your institution's waste disposal guidelines.[9]

By adhering to these detailed protocols and understanding the rationale behind them, you can confidently and safely handle this compound in your research endeavors.

References

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. [Link]

  • 3M. (n.d.). Safety Data Sheet. [Link]

  • National Institute of Standards and Technology. (2015, December 1). Safety Data Sheet: Benzoic Acid. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • Oklahoma State University-Tulsa. (n.d.). Helmerich Research Center Laboratory Emergency Response Procedures. [Link]

  • Lead Sciences. (n.d.). This compound. [Link]

  • University of California San Diego. (2024, March 3). How to Store and Dispose of Extremely Hazardous Chemical Waste. [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.